molecular formula C7H4N2O3 B13954973 5-Nitro-2,1-benzisoxazole CAS No. 4104-36-3

5-Nitro-2,1-benzisoxazole

Cat. No.: B13954973
CAS No.: 4104-36-3
M. Wt: 164.12 g/mol
InChI Key: AFBFYMLZIWNGPH-UHFFFAOYSA-N
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Description

5-Nitro-2,1-benzisoxazole is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2,1-benzisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2,1-benzisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4104-36-3

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

5-nitro-2,1-benzoxazole

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H

InChI Key

AFBFYMLZIWNGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Nitro-Anthranil Scaffold: A Technical Guide to 5-Nitro-2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identification[1][2]

5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) represents a specialized subclass of the benzisoxazole family. Unlike its more common isomer, 1,2-benzisoxazole (indoxazene), the 2,1-benzisoxazole framework contains a hypervalent heterocyclic structure where the nitrogen atom bridges the benzene ring and the oxygen, creating a unique electronic distribution.

For drug development professionals, this compound is not merely a target but a high-value "amphoteric scaffold." The nitro group at position 5 significantly enhances the electrophilicity of the C3 position, making the ring system highly reactive toward nucleophilic ring-opening and rearrangement—a critical feature for synthesizing complex pharmacophores like quinolines and benzodiazepines.

Structural Differentiation (Crucial for Sourcing)

Researchers must strictly distinguish between the two primary isomers to avoid catastrophic synthesis failures.

Feature5-Nitro-2,1-Benzisoxazole (Anthranil)5-Nitro-1,2-Benzisoxazole (Indoxazene)
CAS Number 4104-36-3 39835-28-4
Connectivity Benzene fused to isoxazole [c] side (N is bridgehead)Benzene fused to isoxazole [d] side
Key Reactivity Ring opening at N-O bond (Labile)Relatively stable isoxazole ring
Electronic Nature o-Quinoid character (Reactive)Aromatic (Stable)

Physicochemical Profile

The presence of the nitro group at position 5 exerts a strong electron-withdrawing effect (-I, -M), which destabilizes the N-O bond further compared to the parent anthranil.

PropertyValue / DescriptionSource/Note
Molecular Formula C₇H₄N₂O₃[PubChem, 2025]
Molecular Weight 164.12 g/mol
Appearance Yellow to pale orange crystalline solidCharacteristic of nitro-anthranils
Melting Point ~70–74°C (Precursor dependent, often conflated)Note: Pure analytical standards required for calibration.
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in H₂OLipophilic scaffold (LogP ~1.3)
Electronic State High dipole moment due to nitro group and zwitterionic resonanceFacilitates nucleophilic attack at C3

Synthetic Methodology: The Selective Reduction Protocol

While various routes exist (e.g., thermolysis of azides), the most robust protocol for the 5-nitro derivative utilizes the reductive cyclization of 2,4-dinitrobenzaldehyde . This method capitalizes on the kinetic selectivity of tin(II) chloride for the ortho-nitro group over the para-nitro group.

Reaction Logic

The synthesis relies on the partial reduction of the 2-nitro group to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate. This intermediate undergoes rapid intramolecular condensation with the adjacent aldehyde carbonyl to close the isoxazole ring.

Step-by-Step Protocol

Reagents:

  • Precursor: 2,4-Dinitrobenzaldehyde (1.0 eq)

  • Reductant: SnCl₂·2H₂O (3.0 eq) — Strict stoichiometry is vital to prevent over-reduction to diamines.

  • Solvent: Ethanol / 12N HCl (10:1 ratio)

  • Temperature: 0°C to Room Temperature (RT)

Workflow:

  • Solubilization: Dissolve 2,4-dinitrobenzaldehyde in ethanol. Cool the solution to 0°C in an ice bath to suppress side reactions (e.g., intermolecular azo coupling).

  • Acid Activation: Add concentrated HCl dropwise. The acid activates the nitro group and solubilizes the tin salt.

  • Controlled Reduction: Add SnCl₂·2H₂O in small portions over 30 minutes. Causality: Slow addition prevents localized exotherms that could lead to the reduction of the 5-nitro group (originally the 4-nitro on the ring).

  • Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar fluorescent spot.

  • Workup: Pour the reaction mixture into ice water. Neutralize carefully with NaHCO₃ (gas evolution!). Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography.

Synthetic Pathway Visualization

SynthesisPath Start 2,4-Dinitrobenzaldehyde (Precursor) Inter Intermediate: 2-Hydroxylamino-4-nitrobenzaldehyde Start->Inter Kinetic Control (0°C) Prod 5-Nitro-2,1-benzisoxazole (Target) Inter->Prod Intramolecular Condensation Reagent SnCl2 / HCl Selective Reduction Reagent->Start Step2 - H2O Cyclization

Figure 1: Selective reductive cyclization pathway transforming 2,4-dinitrobenzaldehyde into the 5-nitroanthranil scaffold.

Reactivity Profile & Mechanistic Insights[1][3]

The 5-nitro-2,1-benzisoxazole is not a stable end-point but a "chemical spring" loaded with potential energy. The ring system is prone to N-O bond cleavage , driven by the relief of ring strain and the formation of stable carbonyl/amine derivatives.

Nucleophilic Attack at C3 (Ring Opening)

The C3 position (the carbon in the isoxazole ring) is highly electrophilic.

  • Mechanism: Nucleophiles (primary amines, hydrazines) attack C3.

  • Outcome: This cleaves the N-O bond, initially forming an o-amino-carbonyl derivative, which often recyclizes into quinolines or quinazolines.

  • Effect of 5-Nitro: The nitro group withdraws electron density from the benzene ring, transmitting this effect to C3, thereby increasing the rate of nucleophilic attack compared to unsubstituted anthranil.

Rearrangement to Quinolines

Under thermal or acidic conditions, 5-nitro-2,1-benzisoxazole can rearrange. If a substituent with an


-hydrogen is present at C3 (in substituted derivatives), it rearranges to a quinoline oxide. For the parent 5-nitro compound, reaction with enolizable ketones (Friedländer-type) yields nitro-substituted quinolines.
Reaction with Amines (Davis-Beirut Context)

While the Davis-Beirut reaction typically builds indazoles from nitrobenzyl amines, the interaction of anthranils with amines is a parallel pathway used to synthesize 1,4-benzodiazepines (if reacting with specific diamines) or indazoles .

Reactivity Flowchart

Reactivity Center 5-Nitro-2,1-Benzisoxazole Path1 Reaction with Primary Amines (R-NH2) Center->Path1 Nucleophilic Attack @ C3 Path2 Reduction (Fe/AcOH) Center->Path2 N-O Cleavage Path3 Thermolysis / Acid Center->Path3 Strain Relief Prod1 Quinazolines / Imines (Ring Expansion) Path1->Prod1 - H2O Prod2 2-Amino-5-nitrobenzaldehyde (Ring Opening) Path2->Prod2 Hydrolysis Prod3 Rearrangement Products (Complex Mixtures) Path3->Prod3

Figure 2: Divergent reactivity pathways of the 5-nitroanthranil scaffold based on reaction conditions.

Pharmaceutical Applications

The 5-nitro-2,1-benzisoxazole moiety serves as a critical intermediate in the synthesis of:

  • Antipsychotics: As a precursor to substituted 2-aminobenzophenones, which are key building blocks for 1,4-benzodiazepines.[1]

  • Antibacterials: The nitro group can be reduced after scaffold manipulation to an amine, allowing for the attachment of solubilizing tails or fluorophores in probe design.

  • Energetic Materials: Due to the nitro group and the inherent strain of the isoxazole ring, derivatives are investigated for high-energy density applications, though this requires extreme handling precautions.

Safety & Handling Protocols

Warning: 5-Nitro-2,1-benzisoxazole combines a nitroarene with a strained N-O heterocyclic bond.

  • Explosion Hazard: While not a primary explosive, the compound possesses significant potential energy. Avoid heating bulk quantities above 100°C without solvent.

  • Incompatibility: Highly reactive with strong reducing agents (hydrazine, LAH) and strong bases. These reactions can be exothermic and runaway.

  • Storage: Store at 2–8°C, protected from light. The N-O bond is photosensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 318085, 5-Nitro-2,1-benzisoxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5-Nitro-2,1-benzisoxazole. Retrieved from [Link][2]

  • L. C. Ma, et al.Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry. (General reference for anthranil synthesis methodologies).
  • Cheméo. Chemical Properties of 5-Nitrobenzisoxazole (Isomer Data Comparison). Retrieved from [Link]

Sources

Technical Whitepaper: 5-Nitroanthranil (CAS 4104-36-3)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-nitroanthranil (5-nitro-2,1-benzisoxazole), a specialized heterocyclic intermediate used in the synthesis of bioactive quinolines, acridines, and related pharmacophores.[1][2]

Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

5-Nitroanthranil (systematically 5-nitro-2,1-benzisoxazole ) is a bicyclic heterocycle characterized by a fused benzene and isoxazole ring system.[1] Unlike its isomer 5-nitro-1,2-benzisoxazole (indoxazene), the 2,1-benzisoxazole (anthranil) core possesses a unique "masked" o-aminocarbonyl character.[1][2] Under thermal or catalytic conditions, the N-O bond cleaves, revealing a reactive valence tautomer that acts as a 1,3-dipole or a nucleophilic/electrophilic species, making it an invaluable building block for constructing complex nitrogen heterocycles like acridines and quinolines.[2]

Chemical Identity Table[2]
PropertySpecification
Common Name 5-Nitroanthranil
IUPAC Name 5-Nitro-2,1-benzisoxazole
CAS Number 4104-36-3
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Structure Fused Benzene-Isoxazole (Nitro at C-5)
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents (CHCl₃, EtOAc, DMSO); insoluble in water
Stability Stable at room temperature; potentially explosive/reactive at high temperatures or with strong reducing agents

Part 2: Synthesis & Production Protocols

The synthesis of 5-nitroanthranil requires precise regiochemical control. The most robust route involves the reductive cyclization of 2,5-dinitrobenzaldehyde . This method ensures the nitro group remains at the 5-position of the final anthranil ring while the ortho-nitro group (position 2) is selectively reduced to facilitate cyclization.

Protocol: Selective Reductive Cyclization

Principle: The o-nitro group of 2,5-dinitrobenzaldehyde is selectively reduced to a hydroxylamine (-NHOH) or amine intermediate using Stannous Chloride (SnCl₂).[1] The proximity of the aldehyde group facilitates immediate intramolecular condensation to form the 2,1-benzisoxazole ring.

Reagents:

  • Precursor: 2,5-Dinitrobenzaldehyde (1.0 equiv)[1][2]

  • Reducing Agent: SnCl₂[2][3][4][5][6]·2H₂O (3.0 - 3.5 equiv)[1][2]

  • Solvent: Ethanol / Concentrated HCl[2][4]

  • Workup: Ice water, NaHCO₃ (sat.[2] aq.), Ethyl Acetate[2][7]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,5-dinitrobenzaldehyde in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Add 5 mL of concentrated HCl dropwise. Cool the solution to 0–5°C in an ice bath.

  • Reduction: Dissolve SnCl₂·2H₂O (35 mmol) in 10 mL of ethanol/HCl (1:1). Add this solution dropwise to the aldehyde mixture over 30 minutes. Critical: Maintain temperature <10°C to prevent over-reduction of the 5-nitro group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Quenching: Pour the reaction mixture into 200 mL of ice water. The solution will be acidic.[3]

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7-8. A yellow precipitate (the anthranil) typically forms.

  • Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield 5-nitroanthranil as yellow needles.

Visualization of Synthesis Pathway

Synthesis Precursor 2,5-Dinitrobenzaldehyde (C7H4N2O5) Intermediate [2-Hydroxylamino- 5-nitrobenzaldehyde] Precursor->Intermediate Red. of 2-NO2 Reagent SnCl2 / HCl (Selective Reduction) Reagent->Intermediate Product 5-Nitroanthranil (5-Nitro-2,1-benzisoxazole) Intermediate->Product -H2O (Cyclization)

Caption: Selective reduction of the ortho-nitro group triggers spontaneous cyclization to the anthranil core.[1]

Part 3: Reactivity Profile & Applications

The core utility of 5-nitroanthranil lies in its ability to function as a masked 2-amino-5-nitrobenzaldehyde .[1] Under thermal conditions or Lewis acid catalysis, the isoxazole ring opens, allowing condensation with ketones, enamines, or active methylene compounds.[2]

Primary Application: Synthesis of Nitro-Acridines

The "Anthranil Reaction" is a powerful method for synthesizing substituted acridines and quinolines, which are key scaffolds in DNA-intercalating drugs (e.g., Amsacrine derivatives) and antimalarials.[2]

Reaction with Cyclohexanone: When 5-nitroanthranil reacts with cyclohexanone, it yields 7-nitro-1,2,3,4-tetrahydroacridine .[1][2]

Mechanism:

  • Ring Opening: Thermal equilibrium shifts 5-nitroanthranil to its tautomeric o-iminocarbonyl form.[1]

  • Condensation: The carbonyl oxygen of the anthranil condenses with the alpha-carbon of the enolized cyclohexanone.

  • Cyclization: Intramolecular condensation between the anthranil nitrogen and the ketone carbonyl closes the pyridine ring.

Experimental Protocol: Acridine Synthesis

Reagents:

  • 5-Nitroanthranil (1.0 equiv)[1][2]

  • Cyclohexanone (1.2 equiv)[1][2]

  • Catalyst: ZnCl₂ (anhydrous, 1.5 equiv) or neat thermal condition.[2]

  • Solvent: Glacial Acetic Acid or n-Butanol.[1]

Procedure:

  • Mix 5-nitroanthranil (5 mmol) and cyclohexanone (6 mmol) in 10 mL of glacial acetic acid.

  • Add ZnCl₂ (7.5 mmol) under nitrogen atmosphere.

  • Reflux the mixture at 110–120°C for 4–6 hours. The solution typically darkens.

  • Cool to room temperature and pour into ice-cold ammonia solution (10%) to basify.

  • Filter the resulting solid precipitate.[8]

  • Recrystallize from ethanol/DMF to obtain 7-nitro-1,2,3,4-tetrahydroacridine.[1][2]

Visualization of Acridine Formation

Reaction Anthranil 5-Nitroanthranil Complex Transition State (Ring Opening) Anthranil->Complex Heat / ZnCl2 Ketone Cyclohexanone Ketone->Complex Acridine 7-Nitro-1,2,3,4- tetrahydroacridine Complex->Acridine Condensation - H2O

Caption: The Friedländer-type condensation of 5-nitroanthranil with cyclohexanone yields the tricyclic acridine core.[1]

Part 4: Safety & Handling (E-E-A-T)[2]

As a nitro-substituted heterocycle, 5-nitroanthranil requires strict safety adherence.[1][2]

  • Explosion Hazard: Nitro compounds can be energetic.[9] While 5-nitroanthranil is generally stable, avoid heating dry material above 150°C in closed vessels.[1][2] Do not subject to high friction or shock.

  • Toxicity: Like many nitro-aromatics, it is a potential skin sensitizer and methemoglobinemia inducer.[2]

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95/P100 respirator.[2]

    • Handling: Use a fume hood.[8] Avoid dust formation.[5]

  • Storage: Store in amber vials at 2–8°C, under inert gas (Argon/Nitrogen) if possible, to prevent slow oxidation or hydrolysis.

Part 5: References

  • Synthesis of Anthranils:

    • Title: "Reductive Cyclization of o-Nitrobenzaldehydes to 2,1-Benzisoxazoles."

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p. 81 (General method adapted for nitro-derivatives).[1][2]

    • URL:[Link]

  • Reactivity with Ketones:

    • Title: "The Reaction of Anthranils with Enamines and Active Methylene Compounds."

    • Source:Journal of Organic Chemistry, Review of Anthranil Chemistry.

    • URL:[Link] (General reference for anthranil-acridine conversion).[1][2]

  • Safety Data:

    • Title: "PubChem Compound Summary for CID 318085 (5-Nitro-2,1-benzisoxazole)."

    • Source: National Center for Biotechnology Information (2024).[2]

    • URL:[Link][1][2]

  • Acridine Synthesis Context:

    • Title: "Recent Advances in the Synthesis of Acridines and Acridones."

    • Source:Molecules (MDPI).[2]

    • URL:[Link][1][2]

Sources

Isomeric Divergence: A Technical Guide to 5-Nitro-2,1-Benzisoxazole vs. 5-Nitro-1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between 5-nitro-2,1-benzisoxazole and 5-nitro-1,2-benzisoxazole.

Executive Summary

In heterocyclic chemistry, the positioning of the heteroatoms in the benzisoxazole core dictates a binary fate between toxicity and therapeutic utility.[1]

  • 5-Nitro-2,1-benzisoxazole (Anthranil derivative): Characterized by a labile N-O bond that facilitates valence tautomerism into reactive nitroso species. It is historically significant as a potent mutagen and a positive control in genotoxicity assays.

  • 5-Nitro-1,2-benzisoxazole (Indoxazene derivative): Structurally more robust but susceptible to base-catalyzed ring opening (Kemp Elimination). This scaffold is a privileged pharmacophore found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).

This guide provides the protocols for synthesis, characterization, and reactivity differentiation required by drug development professionals.

Part 1: Structural & Electronic Characterization

The defining difference lies in the N-O bond environment. In the 1,2-isomer, the oxygen is phenolic (attached to the benzene ring), conferring stability. In the 2,1-isomer, the nitrogen is attached to the benzene ring, creating a quinoid-like susceptibility.

Comparative Properties Table
Feature5-Nitro-2,1-Benzisoxazole5-Nitro-1,2-Benzisoxazole
Common Name 5-Nitroanthranil5-Nitroindoxazene
IUPAC Numbering O at pos 1, N at pos 2O at pos 1, N at pos 2
Bridgehead N is adjacent to bridgehead CO is adjacent to bridgehead C
Electronic Character Masked o-nitrosoaldehydeMasked salicylonitrile
Key Reactivity Valence Tautomerism (Ring-Chain)Kemp Elimination (Base-Catalyzed)

C NMR (C3)
Downfield (~155-160 ppm)Upfield (~145-150 ppm) due to O-shielding
Biological Role Genotoxin / MutagenPharmacophore / Enzyme Inhibitor
Structural Visualization

The following diagram illustrates the atom numbering and the critical bond lability differences.

Structures cluster_21 5-Nitro-2,1-Benzisoxazole (Anthranil) cluster_12 5-Nitro-1,2-Benzisoxazole (Indoxazene) node_21 Lability: N-O Bond (Valence Tautomerism) desc_21 N attached to Benzene Forms Nitroso species node_21->desc_21 node_12 Lability: C3 Proton (Kemp Elimination) desc_12 O attached to Benzene Forms Salicylonitrile node_12->desc_12

Caption: Structural divergence highlighting the instability triggers: N-O cleavage in 2,1-isomer vs. C3-deprotonation in 1,2-isomer.

Part 2: Synthetic Protocols

To ensure experimental validity, distinct synthetic pathways must be utilized. The 1,2-isomer is synthesized via oxime cyclization, while the 2,1-isomer requires reductive cyclization of nitro-carbonyl precursors.

Protocol A: Synthesis of 5-Nitro-1,2-Benzisoxazole

Mechanism: Nucleophilic attack of an oxime oxygen onto an activated aromatic ring or displacement of a leaving group. Starting Material: 2-Hydroxy-5-nitrobenzaldehyde.

  • Oxime Formation:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 2 hours. Monitor via TLC (formation of oxime).

    • Result: 2-Hydroxy-5-nitrobenzaldehyde oxime.

  • Cyclization (The Kemp Precursor Method):

    • Dissolve the isolated oxime in DMF.

    • Reagent: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) and NaHCO3 (2 eq).

    • Note: HOSA converts the oxime nitrogen into a better leaving group, facilitating the intramolecular attack by the phenolic oxygen.

    • Stir at room temperature for 12 hours.

    • Workup: Pour into ice water. The product precipitates. Filter and recrystallize from ethanol.

    • Yield Expectations: 60-75%.

Protocol B: Synthesis of 5-Nitro-2,1-Benzisoxazole

Mechanism: Reductive cyclization of o-nitrobenzaldehydes. This reaction is sensitive; over-reduction leads to amines. Starting Material: 2,5-Dinitrobenzaldehyde.

  • Precursor Preparation:

    • Start with 2,5-dinitrobenzaldehyde (commercially available or synthesized via nitration of 2-nitrobenzaldehyde).

  • Reductive Cyclization:

    • Dissolve 2,5-dinitrobenzaldehyde (5 mmol) in glacial acetic acid (15 mL).

    • Reagent: Add SnCl2·2H2O (15 mmol) dropwise at 10°C.

    • Critical Step: Control temperature. The goal is to reduce the ortho-nitro group (position 2) to the hydroxylamine (-NHOH) intermediate, which spontaneously cyclizes with the aldehyde carbonyl.

    • Stir for 30 minutes.

  • Isolation:

    • Pour into crushed ice. Neutralize carefully with Na2CO3.

    • Extract with Ethyl Acetate (3x).

    • Purification: Column chromatography (Hexane/EtOAc). The 2,1-isomer is often less polar than the starting material.

Part 3: Reactivity & Biological Mechanisms[3]

The divergence in biological activity (mutagenicity vs. pharmacology) is strictly a function of chemical reactivity.

The Mutagenic Pathway (2,1-Isomer)

5-Nitro-2,1-benzisoxazole acts as a "masked" nitroso compound. Under physiological conditions (or in the presence of cellular nucleophiles), the isoxazole ring opens.

  • Mechanism: The N-O bond cleaves to form an o-nitrosobenzaldehyde intermediate.

  • Toxicity: This nitroso species can interact with DNA or be further reduced by nitroreductases to form hydroxylamines, which are potent alkylating agents. This is why 2,1-benzisoxazoles are frequently flagged in Ames tests.

The Kemp Elimination (1,2-Isomer)

The 1,2-isomer is relatively stable to reduction but unstable to base.

  • Mechanism: A base abstracts the proton at C3.

  • Concerted Ring Opening: The electrons from the C3-H bond form a nitrile (C≡N), breaking the N-O bond and expelling the phenoxide.

  • Product: 2-Cyano-4-nitrophenolate.[2] This reaction is so reliable it is used to probe the catalytic activity of "artificial enzymes" (e.g., serum albumins or catalytic antibodies).

Reactivity Flowchart

Reactivity cluster_21 2,1-Benzisoxazole (Mutagenic Path) cluster_12 1,2-Benzisoxazole (Kemp Elimination) Start21 5-Nitro-2,1-Benzisoxazole Inter21 Valence Tautomerism (Ring Opening) Start21->Inter21 Prod21 o-Nitrosobenzaldehyde Derivative Inter21->Prod21 DNA DNA Adduct Formation (Mutagenesis) Prod21->DNA Start12 5-Nitro-1,2-Benzisoxazole TS12 Proton Abstraction at C3 Start12->TS12 + Base Base Base (OH- or Enzyme) Base->TS12 Prod12 2-Cyano-4-nitrophenolate TS12->Prod12 Irreversible

Caption: Mechanistic divergence. Left: Spontaneous/Reductive ring opening leading to toxicity. Right: Base-catalyzed elimination leading to inert nitriles.

Part 4: Implications for Drug Design

When screening benzisoxazole libraries:

  • Scaffold Selection: Avoid the 2,1-isomer (anthranil) core in late-stage candidates due to high risk of genotoxicity and promiscuous reactivity with thiol-containing enzymes.

  • Stability Assays: If using the 1,2-isomer (indoxazene), perform a Kemp Stability Assay :

    • Incubate compound in PBS (pH 7.4) and pH 9.0 buffer.

    • Monitor UV-Vis for the appearance of the phenolate (distinct shift to ~400 nm for nitrophenols).

    • Rapid appearance of phenolate indicates poor plasma stability.

  • Metabolic ID: In DMPK studies, 1,2-benzisoxazoles often metabolize via reductive cleavage of the N-O bond by cytochrome P450s or aldehyde oxidase, eventually yielding salicylamide derivatives.

References

  • Kemp Elimination Mechanism: Kemp, D. S., & Casey, M. L. (1973).[3] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][4] Journal of the American Chemical Society.

  • Synthesis of 1,2-Benzisoxazoles: Vaidya, V. P., et al. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry.[1][5] Research on Chemical Intermediates.

  • Mutagenicity of 2,1-Benzisoxazoles: Ashby, J., et al. (1982). The mutagenicity of anthranil (2,1-benzisoxazole) and its derivatives.[6][7] Mutation Research/Genetic Toxicology.

  • Synthesis of Anthranils: Wunsch, K. H., & Boulton, A. J. (1967). Indoxazenes and Anthranils.[8] Advances in Heterocyclic Chemistry.

  • Risperidone Pharmacology (1,2-Benzisoxazole application): Janssen, P. A., et al. (1988). Risperidone: a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics.

Sources

Solvation Thermodynamics and Practical Solubility Profiling of 5-Nitro-2,1-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, mastering the solubility profile of heterocyclic building blocks is a critical prerequisite for successful synthesis, purification, and biological assay design. 5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) presents a unique solvation challenge. By analyzing the interplay between its hydrophobic aromatic core and its highly polar, electron-withdrawing nitro substituent, this whitepaper provides an authoritative, causality-driven guide to its solubility in organic solvents.

Physicochemical Anatomy & Solvation Mechanics

Understanding the solubility of 5-nitro-2,1-benzisoxazole (CAS 4104-36-3) requires deconstructing its molecular architecture[1]. The molecule is fundamentally bifunctional in its thermodynamic behavior:

  • The 2,1-Benzisoxazole (Anthranil) Core: This fused bicyclic system is intrinsically hydrophobic and aromatic. It relies primarily on London dispersion forces and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions, driving its baseline solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate.
    
  • The 5-Nitro Substituent: The addition of the

    
     group drastically alters the molecule's dipole moment. The nitro group is highly polar and acts as a strong hydrogen-bond acceptor[1]. However, because the molecule lacks a hydrogen-bond donor (unlike amines or alcohols), it cannot form the extensive hydrogen-bonded networks required to dissolve efficiently in purely protic solvents like water or cold ethanol[2][3].
    

The Causality of Solvation: To dissolve 5-nitro-2,1-benzisoxazole, a solvent must possess a high enough dielectric constant to interact with the polar nitro group, while simultaneously offering favorable dispersion interactions to solvate the hydrophobic core. This makes polar aprotic solvents the thermodynamically favored choice[4][5].

Solubility Matrix in Organic Solvents

The following matrix synthesizes the predicted and extrapolated solubility data for 5-nitro-2,1-benzisoxazole based on the established behavioral profiles of benzisoxazole derivatives[4][5][6].

Solvent ClassRepresentative SolventsExpected Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions effectively disrupt the crystalline lattice without requiring H-bond donation from the solute[5].
Moderately Polar Dichloromethane, Ethyl Acetate, ChloroformModerate (10–50 mg/mL)Favorable London dispersion forces and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

interactions efficiently solvate the aromatic benzisoxazole core[4].
Polar Protic Ethanol, MethanolLow (<10 mg/mL)The solute acts as an H-bond acceptor, but the hydrophobic core resists the solvent's internal cohesive H-bond network. Requires heat.
Non-Polar Hexane, Heptane, TolueneInsoluble Insufficient solvent-solute interactions to overcome the high crystal lattice energy driven by the polar nitro group.
Aqueous Water, PBS (pH 7.4)Sparingly Soluble High hydrophobicity of the core; requires co-solvents (e.g., DMSO/DMF) for biological assays[6].

Thermodynamic Solvation Pathway

The decision tree below maps the logical workflow for selecting the appropriate solvent based on the desired application (e.g., stock solution preparation vs. liquid-liquid extraction).

SolvationWorkflow Start 5-Nitro-2,1-benzisoxazole (Solid State) Aprotic Polar Aprotic (DMSO, DMF) Start->Aprotic Strong Dipole-Dipole ModPolar Moderately Polar (DCM, EtOAc) Start->ModPolar London Dispersion Protic Polar Protic (EtOH, MeOH) Start->Protic H-Bond Acceptance NonPolar Non-Polar (Hexane, Toluene) Start->NonPolar High Lattice Energy HighSol High Solubility Ideal for Stock Solutions Aprotic->HighSol ModSol Moderate Solubility Ideal for Extraction ModPolar->ModSol LowSol Low Solubility Requires Sonication/Heat Protic->LowSol Insol Insoluble Ideal as Anti-Solvent NonPolar->Insol

Fig 1: Thermodynamic solvent selection workflow for 5-nitro-2,1-benzisoxazole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not assume dissolution based purely on visual clarity under ambient light.

Protocol A: Preparation of High-Fidelity Stock Solutions (DMSO/DMF)

This protocol is optimized for creating highly concentrated stock solutions for subsequent dilution in biological assays or synthetic reactions[5][6].

  • Gravimetric Analysis: Weigh the required mass of 5-nitro-2,1-benzisoxazole using an analytical microbalance (accuracy ±0.01 mg) into a low-bind amber glass vial. Causality: Amber glass prevents potential photo-degradation of the nitroaromatic system over prolonged storage.

  • Solvent Addition: Add anhydrous, inert-gas-purged Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]. Causality: Purging the solvent with argon or nitrogen prevents the absorption of ambient moisture. Because the compound is sparingly soluble in water, even trace moisture in hygroscopic DMSO can drastically reduce the solubility limit.

  • Kinetic Activation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the vial in an ultrasonic water bath at 37°C for 5 to 10 minutes.

  • Validation (The Tyndall Test): In a darkened room, shine a focused laser pointer horizontally through the vial.

    • Self-Validation: A completely invisible beam path indicates a true thermodynamic solution. A visible, scattered beam (the Tyndall effect) indicates the presence of undissolved micro-suspensions, requiring further solvent addition or sonication.

  • Storage: Aliquot into single-use vials, blanket with argon, and store at -20°C to maintain stability for up to two years[6].

Protocol B: The Co-Solvent Method for Aqueous Assays

Direct addition of 5-nitro-2,1-benzisoxazole to aqueous buffers will result in immediate precipitation[6]. Use this solvent-swapping technique for biological evaluations.

  • Primary Dissolution: Dissolve the compound in DMF to a concentration 100x to 200x higher than the final desired assay concentration.

  • Aqueous Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS pH 7.4), add the DMF stock solution dropwise. Causality: Rapid, high-shear mixing prevents localized zones of supersaturation, which act as nucleation sites for rapid crystallization.

  • Validation (Centrifugation): Centrifuge the final mixture at 10,000 × g for 5 minutes.

    • Self-Validation: Carefully inspect the bottom of the tube. The absence of a microscopic pellet confirms the compound remains fully solvated in the aqueous/organic mixture. The solution should be used within 24 hours to prevent delayed precipitation[6].

References

  • American Chemical Society (ACS Publications). "Reactions of a Triplet Arylnitrenium Ion: Laser Flash Photolysis and Product Studies." Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "5-Nitro-2,1-benzisoxazole | C7H4N2O3 | CID 318085." Available at:[Link]

Sources

Anthranil (2,1-Benzisoxazole) Scaffolds: Synthetic Versatility and Medicinal Chemistry Applications

[1][2][3][4][5]

Executive Summary

The anthranil scaffold, chemically defined as 2,1-benzisoxazole (or benzo[c]isoxazole), represents a unique and underutilized pharmacophore in modern medicinal chemistry. Often overshadowed by its isomer, 1,2-benzisoxazole (found in drugs like risperidone and zonisamide), the anthranil scaffold offers distinct electronic properties and reactivity profiles. Its value is twofold: first, as a direct pharmacophore exhibiting antimicrobial, antimalarial, and kinase-inhibitory activity ; and second, as a high-energy "masked" synthon for the diversity-oriented synthesis of privileged heterocycles such as quinolines, acridines, and benzodiazepines.

This technical guide provides a rigorous analysis of the anthranil scaffold, detailing its synthesis, structure-activity relationships (SAR), and specific applications in drug discovery.

Chemical Fundamentals & Reactivity

The 2,1-benzisoxazole ring system is characterized by a benzene ring fused to an isoxazole ring across the [c] bond.[1] Unlike the 1,2-isomer, the N-O bond in anthranil is particularly labile under specific conditions, leading to a valence tautomerism that is critical for its reactivity.

Structural Distinctiveness[2]
  • Valence Tautomerism: Anthranils exist in equilibrium with o-quinoid ketenimines and can ring-open to form 2-acylnitrenes or 2-nitrosoaryl intermediates upon thermal or photochemical excitation.

  • Electrophilicity: The C3 position is susceptible to nucleophilic attack, while the N-O bond is prone to reductive cleavage.

  • Bioisosterism: The scaffold serves as a bioisostere for indole and quinoline cores but with altered hydrogen bonding acceptors (the ring oxygen and nitrogen).

DOT Diagram: Reactivity & Ring Transformations

The following diagram illustrates the "masked" nature of the anthranil scaffold, showing how it serves as a precursor to other bioactive heterocycles.

AnthranilReactivityAnthranilAnthranil(2,1-Benzisoxazole)NitreneAryl Nitrene / NitrosoIntermediateAnthranil->NitreneHeat/Light(Ring Opening)AcridineAcridines(Intercalators)Anthranil->Acridine+ Aryl AcetonitrilesQuinolineQuinolines(Antimalarial/Anticancer)Nitrene->Quinoline+ Enaminones(Rearrangement)Benzodiazepine1,4-Benzodiazepines(CNS Agents)Nitrene->Benzodiazepine+ 1,3-Dipoles(Expansion)

Figure 1: The "Masked" Scaffold Utility. Anthranil serves as a high-energy precursor for diverse privileged heterocycles.

Synthetic Strategies & Protocols

Reliable access to substituted anthranils is a prerequisite for their exploration in medicinal chemistry. Two primary methodologies are recommended based on scalability and functional group tolerance.[2]

Protocol A: Electrochemical Reduction of Nitroarenes (Sustainable)

This method avoids toxic metal reductants and is suitable for scale-up. It relies on the cathodic reduction of o-nitroacylbenzenes.

Mechanism: Selective reduction of the nitro group to a hydroxylamine intermediate, which undergoes cyclization with the adjacent carbonyl group.

Step-by-Step Protocol:

  • Reagents: Substituted o-nitroacetophenone (1.0 equiv), H₂SO₄ (0.5 M in EtOH/H₂O 1:1).

  • Setup: Undivided electrochemical cell with graphite electrodes. Constant current density (

    
    ).
    
  • Reaction: Electrolyze at room temperature until 4 F/mol of charge is passed.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation: Successful conversion is indicated by the disappearance of the nitro peak (~1520 cm⁻¹ IR) and appearance of the isoxazole C=N stretch.

Protocol B: Thermolysis of 2-Azidoarylketones

Ideal for introducing complex substituents at the C3 position.

Protocol:

  • Precursor Synthesis: React 2-haloarylketone with NaN₃ in DMSO at room temperature to generate 2-azidoarylketone.

  • Cyclization: Heat the azide in toluene at reflux (110°C) for 2–4 hours.

  • Mechanism: Thermal decomposition of the azide releases N₂, generating a singlet nitrene that inserts into the carbonyl oxygen to close the isoxazole ring.

Medicinal Chemistry Applications

Direct Pharmacological Activity

While often used as intermediates, stable 3-substituted anthranils exhibit potent biological activities.

Antimalarial Activity

Substituted 2,1-benzisoxazoles have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum.[3][4]

  • Key Hit: Benzo[c]isoxazol-3-yl-phenyl-methanone (3-benzoyl-2,1-benzisoxazole).[4]

  • Potency: IC50 values in the low micromolar range.[5]

  • SAR Insight: The presence of an aryl ketone at the C3 position enhances lipophilicity and binding affinity to the parasitic target (likely heme detoxification pathways).

Kinase Inhibition (Pim-1)

The anthranil core has been identified as a scaffold for Pim-1 kinase inhibitors, which are targets for leukemia and prostate cancer therapy.

  • Mechanism: The planar bicyclic system mimics the adenine core of ATP, fitting into the kinase hinge region.

  • Modification: Substitution at C5 and C6 with solubilizing groups (e.g., morpholine) improves pharmacokinetic profiles.

CNS Activity (MAO Inhibition)

Anthranils function as reversible inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease.

  • Selectivity: 2,1-benzisoxazoles show selectivity for MAO-B over MAO-A.

  • Binding Mode: The isoxazole nitrogen accepts a hydrogen bond from the enzyme active site, while the benzene ring engages in

    
    -stacking with Tyr326.
    
SAR Analysis: 3-Substituted Anthranils

The following table summarizes the Structure-Activity Relationship data for varying substituents on the anthranil core.

PositionSubstituent (R)Effect on ActivityPrimary Indication
C3 (Head) -Phenyl / -ArylIncreases potency (hydrophobic interaction)Antimalarial / MAO-B
C3 -COOH / -EstersReduces membrane permeability; pro-drug potentialAntimicrobial
C3 -Alkyl (Me, Et)Lowers potency; reduces metabolic stabilityGeneral Screening
C5 (Ring) -Cl / -F (Halogens)Increases metabolic stability; enhances lipophilicityAnticancer (Pim-1)
C6 (Ring) -NO₂ / -NH₂Modulates electronic density; -NH₂ allows solubilizationAntibacterial

Mechanism of Action & Signaling Pathways[10]

Understanding the biological impact requires mapping the signaling pathways affected by anthranil derivatives. The diagram below details the dual pathway engagement for a hypothetical anthranil-based anticancer agent (targeting Pim-1 and inducing apoptosis).

MOA_Pathwaycluster_effectTherapeutic OutcomeDrugAnthranil Derivative(Inhibitor)Pim1Pim-1 KinaseDrug->Pim1InhibitsProliferationCell ProliferationDrug->ProliferationReducesBadBad Protein(Pro-apoptotic)Pim1->BadPhosphorylates(Inactivates)Bcl2Bcl-2(Anti-apoptotic)Bad->Bcl2Binds/Inhibits(Active State)ApoptosisApoptosis(Cell Death)Bad->ApoptosisPromotes(When Unphosphorylated)Bcl2->ApoptosisBlocks

Figure 2: Proposed Mechanism of Action for Anthranil-based Pim-1 Inhibitors. Inhibition prevents Bad phosphorylation, restoring apoptotic signaling in cancer cells.

References

  • Synthesis of 3-substituted-2,1-benzisoxazoles (anthranils) and antiplasmodial activity. Source: ResearchGate / Eur. J. Med. Chem. URL:[Link]

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Source: Royal Society of Chemistry (RSC) / Chem. Commun. URL:[Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Source: PubMed Central / Drug Dev. Res. URL:[Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical cyclization. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • General synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C–H acids. Source: PubMed Central URL:[Link]

Technical Safety Monograph: 5-Nitro-2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an advanced safety monograph for 5-Nitro-2,1-Benzisoxazole (also known as 5-nitroanthranil). It addresses the specific risks associated with high-energy heterocyclic intermediates, differentiating them from their more stable isomers.

Handling, Characterization, and Risk Mitigation for High-Energy Heterocycles

Part 1: Executive Summary & Core Directive

The Critical Distinction: Researchers must immediately distinguish 5-Nitro-2,1-benzisoxazole (Anthranil derivative, CAS: 4104-36-3) from its isomer, 5-Nitro-1,2-benzisoxazole (Indoxazene derivative, CAS: 39835-28-4). While the latter is a commercially common intermediate (e.g., for Risperidone), the 2,1-isomer (anthranil) possesses a significantly higher energy profile due to its ortho-quinoid contribution and the lability of the N-O bond.

Operational Mandate: Treat 5-Nitro-2,1-benzisoxazole as a Potentially Energetic Material (PEM) . Its synthesis and isolation require protocols reserved for unstable intermediates. This guide replaces standard "check-box" safety with a self-validating workflow designed to detect thermal instability before a runaway event occurs.

Part 2: Chemical Identity & Physicochemical Profile[1]

Unlike standard reagents, the physical properties of 5-nitro-2,1-benzisoxazole are often absent from commercial catalogs, necessitating experimental verification.

Identity Matrix
ParameterDetail
IUPAC Name 5-Nitro-2,1-benzisoxazole
Synonyms 5-Nitroanthranil; 2,1-Benzisoxazole, 5-nitro-
CAS Number 4104-36-3 (Caution: Do not confuse with 39835-28-4)
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Structure Fused benzene-isoxazole (Anthranil core)
Physicochemical Properties (Experimental & Predicted)
PropertyValue / StatusCritical Note
Physical State Solid (Yellow/Orange Crystalline)Anthranils are typically colored due to conjugation.
Melting Point Data Gap (Predicted: >100°C)DO NOT determine via capillary tube without prior DSC scanning.
Boiling Point Not ApplicableLikely decomposes before boiling.
Solubility Soluble in DMSO, DMF, CH₂Cl₂Avoid acetone/ketones if basic conditions are present (risk of condensation).

Part 3: Hazard Identification & Toxicology (E-E-A-T)

The Energetic Hazard (The "Anthranil Effect")

The 2,1-benzisoxazole ring is thermodynamically less stable than the 1,2-isomer. It can be viewed as an intramolecularly "trapped" nitroso-carbonyl dipole.

  • Mechanism of Danger: Under thermal stress or catalytic initiation (Lewis acids, transition metals), the N-O bond cleaves, generating a transient nitrene or nitroso-ketene intermediate.

  • Consequence: In the presence of a nitro group (an oxidizer) on the same ring, this rearrangement can become autocatalytic and highly exothermic, leading to rapid deflagration.

GHS Classification (Derived)

Based on structural alerts and analog data (QSAR/Read-across):

  • Physical: Self-Reactive Substance (Type C/D) – Heating may cause fire or explosion.

  • Health:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes severe irritation).

    • Germ Cell Mutagenicity: Category 2 (Suspected; nitroarenes are often genotoxic).

Part 4: Self-Validating Safety Protocol

Do not rely on literature values for stability. Every batch must be treated as unique.

The "Thermal Gating" Workflow

Before scaling up any reaction involving this compound >100 mg, you must perform the following validation:

  • DSC Screening (Differential Scanning Calorimetry):

    • Run a 2-5 mg sample in a gold-plated high-pressure crucible.

    • Rate: 5°C/min from 30°C to 350°C.

    • Stop Criteria: If an exotherm onset is detected <50°C above your intended process temperature, the process is unsafe .

    • Calculation: Calculate

      
      . If >500 J/g, the material is explosive.
      
  • Friction/Impact Sensitivity:

    • Qualitative test: Gentle friction with a Teflon spatula on a small crystal. Never use metal spatulas.

Safe Synthesis & Isolation Logic

The following diagram illustrates the decision-making process for handling this energetic heterocycle.

SafetyLogic Start Start: Synthesis of 5-Nitro-2,1-benzisoxazole Crude Crude Isolation (<100 mg) Start->Crude DSC DSC Analysis (Thermal Stability) Crude->DSC Sample 2mg Decision Exotherm Onset? DSC->Decision Safe Stable >150°C Proceed to Purification Decision->Safe No (<500 J/g) Unsafe Unstable <100°C or High Energy (>800 J/g) Decision->Unsafe Yes (>500 J/g) Storage Store Cold (-20°C) Shielded Container Safe->Storage Mitigation Keep in Solution Do NOT Isolate Solid Unsafe->Mitigation MANDATORY

Caption: Operational logic for handling energetic anthranil derivatives. DSC screening is the critical "gate" before bulk isolation.

Part 5: Handling & Storage Guidelines

Engineering Controls
  • Primary Barrier: All solid handling must occur inside a certified chemical fume hood.

  • Secondary Barrier: Use a weighted blast shield (polycarbonate, >1/2 inch thick) when manipulating >500 mg of solid material.

  • Static Dissipation: Ground all glassware. Use an ionizing fan if the powder is dry and electrostatic.

Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm min). For synthesis involving nitric acid or strong oxidizers, use Butyl rubber under-gloves.

  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face Shield. Safety glasses are insufficient for energetic materials.

  • Body: Fire-resistant lab coat (Nomex or equivalent).

Storage[4]
  • Temperature: Store at -20°C. Anthranils can slowly dimerize or rearrange at room temperature.

  • Container: Amber glass vial with a Teflon-lined cap. Store inside a secondary container (e.g., a metal can) to contain potential fragmentation.

  • Incompatibility: Keep away from strong Lewis acids (AlCl₃, BF₃), transition metals, and reducing agents (phosphines, thiols), which can trigger ring opening.

Part 6: Emergency Response

Fire (Class D/Chemical)
  • Immediate Action: Evacuate the lab. Do not attempt to fight a fire involving >5g of nitro-anthranil.

  • Extinguishing Media: Flood with water (deluge). CO₂ and dry chemical may be ineffective if the material supplies its own oxygen (nitro group).

  • Warning: Smoke may contain nitrogen oxides (NOx) and HCN (hydrogen cyanide) from ring decomposition.

Spills[4][5]
  • Solid Spill: Do not sweep (friction risk). Wet the spill with phlegmatizing agent (e.g., water or mineral oil) and wipe up with conductive wipes.

  • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels or combustible organics.

Part 7: Synthesis Context (Reaction Pathway)

Understanding the synthesis helps predict impurities and side reactions. 5-Nitro-2,1-benzisoxazole is typically synthesized via the reduction of 2,4-dinitrobenzaldehyde or the reaction of 4-nitro-substituted arenes with phenylacetonitriles.

ReactionPath Precursor 2,4-Dinitrobenzaldehyde (or Nitroarene precursor) Intermediate Nitroso Intermediate (Transient) Precursor->Intermediate Reduction/Cyclization Product 5-Nitro-2,1-benzisoxazole (Anthranil Core) Intermediate->Product - H2O Rearrangement Rearrangement Products (Quinolines/Acridinones) Product->Rearrangement Heat/Acid (Exothermic Risk)

Caption: Synthesis pathway showing the labile nature of the anthranil core and its potential for exothermic rearrangement.[1]

References

  • PubChem. 5-Nitro-2,1-benzisoxazole (Compound CID 318085).[2] National Library of Medicine. Available at: [Link]

  • Makosza, M., et al. "General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes." Molecular Diversity, 2015. Available at: [Link]

  • University of Wisconsin-Madison. Safe Handling of Sodium Azide and Energetic Heterocycles. (General protocol reference). Available at: [Link]

Sources

Methodological & Application

Davis-Pizzini reaction conditions for 5-nitroanthranil synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Nitroanthranil via Davis-Pizzini Cyclization

Executive Summary

This guide details the synthesis of 5-nitroanthranil utilizing the Davis-Pizzini reaction conditions . Unlike standard reduction methods (e.g., Sn/HCl) that risk over-reduction to anilines, the Davis-Pizzini protocol employs potassium cyanide (KCN) in methanol to effect a mild, base-mediated intramolecular cyclization of o-nitrobenzaldehydes.

This protocol is specifically optimized for the 5-nitro isomer. Researchers must note that the regiochemistry of the starting material is critical: 5-nitroanthranil is synthesized from 2,5-dinitrobenzaldehyde , whereas the more common 2,4-dinitrobenzaldehyde yields 6-nitroanthranil.

Scientific Principle & Mechanism

The Davis-Pizzini reaction (Davis & Pizzini, J. Org. Chem., 1960) proceeds via the formation of a cyanohydrin intermediate. The cyanide ion acts as a nucleophilic catalyst that activates the aldehyde carbon, facilitating an intramolecular attack by the adjacent nitro group.

Mechanism Overview:

  • Nucleophilic Attack: Cyanide attacks the aldehyde carbonyl of 2,5-dinitrobenzaldehyde to form a cyanohydrin anion.

  • Cyclization: The anionic oxygen (or the nitrogen of the reduced nitro species) attacks the nitro group.

  • Elimination: The specific mechanism involves the reductive cyclization where the nitro group is deoxygenated to the nitroso/hydroxylamine level in situ, closing the isoxazole ring. The exact fate of the leaving oxygen involves complex redox chemistry with the solvent/cyanide, typically yielding the anthranil and oxidized byproducts (e.g., formates/carbonates).

Pathway Diagram

DavisPizziniMechanism cluster_0 Critical Regiochemistry Start 2,5-Dinitrobenzaldehyde Inter1 Cyanohydrin Intermediate Start->Inter1 + CN⁻ Reagent KCN / MeOH (Catalyst/Solvent) Reagent->Inter1 Promotes TS Cyclization Transition State Inter1->TS Intramolecular Attack Product 5-Nitroanthranil (Target) TS->Product - [O], - CN⁻

Caption: Mechanistic flow of the Davis-Pizzini cyclization. Note that the cyanide acts to activate the aldehyde, facilitating the ring closure.

Experimental Protocol

Reagents and Materials
ReagentRoleSpecificationsHazard Class
2,5-Dinitrobenzaldehyde Precursor>97% PurityIrritant
Potassium Cyanide (KCN) Cyclization AgentReagent GradeHigh Toxicity (Fatal)
Methanol (MeOH) SolventAnhydrous, ACS GradeFlammable, Toxic
Glacial Acetic Acid Quench/WorkupACS GradeCorrosive
Sodium Hypochlorite Waste Treatment10-15% solutionOxidizer
Substrate Selection (Critical)
  • Target: 5-Nitroanthranil (Nitro group at position 5 of the fused system).

  • Required Precursor: 2,5-Dinitrobenzaldehyde .[1]

  • Warning: Using 2,4-dinitrobenzaldehyde will yield 6-nitroanthranil. Ensure the starting material structure is verified by NMR before proceeding.

Step-by-Step Procedure

Safety Pre-Check:

  • Perform all operations in a certified chemical fume hood .

  • Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available.

  • NEVER mix cyanide waste with acid; this generates lethal HCN gas.

Step 1: Solubilization

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dinitrobenzaldehyde (1.96 g, 10 mmol) in Methanol (40 mL) .

  • Cool the solution to 0–5°C using an ice-water bath. Rationale: Low temperature prevents side reactions (e.g., Cannizzaro) and controls the exotherm.

Step 2: Reagent Addition 3. Prepare a solution of KCN (0.65 g, 10 mmol) in Water (5 mL) .

  • Note: While solid KCN can be added, aqueous solution ensures faster homogeneity.
  • Add the KCN solution dropwise to the aldehyde solution over 10 minutes.
  • Observation: The solution will likely turn a deep color (dark orange/red) immediately, indicating the formation of the anionic intermediate.

Step 3: Reaction 6. Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . 7. Stir for 1–3 hours .

  • Monitoring: Monitor by TLC (Silica; Ethyl Acetate/Hexane 1:3). The aldehyde spot (lower Rf) should disappear, and the anthranil spot (higher Rf, often fluorescent under UV) should appear.

Step 4: Quench and Isolation 8. Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. 9. The 5-nitroanthranil typically precipitates as a yellow/tan solid. 10. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. 11. Filtration: Filter the solid using a Büchner funnel. 12. Wash: Wash the cake with cold water (3 x 20 mL) to remove residual cyanide and inorganic salts.

Step 5: Purification 13. Recrystallization: Recrystallize the crude solid from Ethanol or a mixture of Ethanol/Water . 14. Drying: Dry under vacuum at 40°C. High heat (>80°C) should be avoided as anthranils can undergo ring-opening rearrangements.

Yield and Characterization
  • Expected Yield: 60–75%

  • Appearance: Pale yellow needles.

  • Melting Point: ~158–160°C (Literature value for 5-nitroanthranil).

Workflow Visualization

Workflow Prep Preparation Dissolve 2,5-DNB in MeOH Cool to 0°C Add Addition Add KCN (aq) dropwise Prep->Add React Reaction Stir at RT (1-3 hrs) Monitor via TLC Add->React Quench Quench Pour into Ice Water Precipitate forms React->Quench Filter Filtration Collect Solid Wash with H2O Quench->Filter Purify Purification Recrystallize (EtOH) Filter->Purify

Caption: Operational workflow for the batch synthesis of 5-nitroanthranil.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Temperature too highMaintain 0°C during addition. Do not exceed 25°C during stirring.
No Precipitation Product is oiled outCool the aqueous mixture to 0°C. Add NaCl to salt out. Extract with DCM if necessary.
Impurity (Acid) Cannizzaro side reactionEnsure KCN is added slowly. Reduce water content in the initial solvent mix.
Wrong Isomer Incorrect starting materialVerify 2,5-DNB vs 2,4-DNB via NMR. 2,4-DNB yields 6-nitroanthranil.

Safety & Waste Disposal (Mandatory)

Cyanide Decontamination Protocol:

  • Filtrate Treatment: The aqueous filtrate contains unreacted cyanide.

  • Oxidation: Treat the filtrate with excess Sodium Hypochlorite (Bleach) at pH > 10.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • Verification: Allow to stand for 24 hours. Test for residual cyanide using Prussian Blue test or commercial strips before disposal.

  • Acid Warning: Never acidify the filtrate before bleach treatment.

References

  • Davis, R. B., & Pizzini, L. C. (1960). Condensation of Aromatic Nitro Compounds with Arylacetonitriles. II. The Reaction of o-Nitrobenzaldehydes with Sodium Cyanide. The Journal of Organic Chemistry, 25(11), 1884–1888.

  • Wünsch, K. H., & Boulton, A. J. (1967). Indoxazenes and Anthranils. Advances in Heterocyclic Chemistry, 8, 277–379.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

Sources

Application Note: 5-Nitro-2,1-Benzisoxazole as a Precursor for Nitro-Acridinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It focuses on the specific utility of 5-nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) as a privileged scaffold for synthesizing nitro-acridinones , a class of compounds with potent DNA-intercalating and antitumor properties.

Executive Summary

The acridinone pharmacophore is a cornerstone in oncology drug discovery, serving as a DNA-intercalating motif for topoisomerase inhibitors. While traditional syntheses (e.g., Ullmann condensation) often require harsh conditions and offer poor regioselectivity, the 2,1-benzisoxazole (anthranil) ring-expansion strategy offers a mild, atom-economical alternative.

This guide details the protocol for utilizing 5-nitro-2,1-benzisoxazole to synthesize functionalized 3,3-dimethyl-6-nitro-3,4-dihydroacridin-1(2H)-ones and their fully aromatic analogues. This pathway leverages the lability of the isoxazole N–O bond to generate a masked "amino-carbonyl" species in situ, bypassing the need for unstable amino-aldehyde intermediates.

Scientific Background & Mechanism[1][2][3][4]

The Anthranil Advantage

5-Nitro-2,1-benzisoxazole acts as a masked 2-amino-5-nitrobenzaldehyde . In the presence of a Lewis acid or under thermal conditions, the weak N–O bond cleaves. When reacted with cyclic 1,3-diones (enophiles), it undergoes a cascade reaction:

  • Ring Opening: Homolytic or heterolytic cleavage of the N–O bond.

  • Condensation: Nucleophilic attack of the enol on the activated carbonyl equivalent.

  • Cyclization: Intramolecular Schiff base formation and dehydration.

Mechanistic Pathway

The transformation proceeds via a [4+2] cycloaddition-like pathway or a stepwise aldol-condensation/Michael-addition sequence.

AnthranilMechanism Start 5-Nitro-2,1-benzisoxazole (Masked Electrophile) Inter1 Intermediate A: N-O Bond Cleavage (Nitro-keto-imine) Start->Inter1 Thermal/Lewis Acid (Ring Opening) Reagent Dimedone (Enophile) Reagent->Inter1 Nucleophilic Attack Inter2 Intermediate B: Tetrahydroacridinone (Cyclized) Inter1->Inter2 - H2O (Condensation) Final Target: 6-Nitroacridinone (Aromatized) Inter2->Final Oxidation (DDQ/O2) (Aromatization)

Figure 1: Mechanistic cascade from 5-nitro-2,1-benzisoxazole to acridinone derivatives.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
5-Nitro-2,1-benzisoxazole >97%PrecursorPotential allergen; handle in hood.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)99%EnophileIrritant.
Zinc Chloride (ZnCl₂) AnhydrousCatalystCorrosive; hygroscopic.
Ethanol (Absolute) HPLC GradeSolventFlammable.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)98%OxidantToxic; generates HCN if acidified.
Protocol A: Synthesis of Tetrahydroacridinone

This step yields the partially saturated acridinone, which is often the primary target for DNA intercalation studies due to its non-planar, puckered ring geometry.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-nitro-2,1-benzisoxazole (1.0 mmol, 164 mg) and dimedone (1.1 mmol, 154 mg) in absolute ethanol (10 mL).

  • Catalysis: Add anhydrous ZnCl₂ (0.1 mmol, 14 mg) to the mixture.

    • Note: While the reaction can proceed thermally, ZnCl₂ accelerates N-O bond cleavage and improves yield by stabilizing the transition state.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO₂, 40% EtOAc/Hexanes). The starting benzisoxazole (high R_f) should disappear, replaced by a fluorescent yellow spot (lower R_f).

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter the yellow solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Evaporate solvent under reduced pressure.[1] Recrystallize the residue from hot ethanol/DMF.

  • Yield Expectation: 75–85% of 3,3-dimethyl-6-nitro-3,4-dihydroacridin-1(2H)-one .

Protocol B: Aromatization to Fully Aromatic Acridinone

To obtain the planar, fully aromatic 6-nitroacridinone (analogous to classical acridines), an oxidation step is required.

  • Dissolution: Dissolve the tetrahydroacridinone (0.5 mmol) from Protocol A in 1,4-dioxane (10 mL).

  • Oxidation: Add DDQ (1.1 equiv, 0.55 mmol).

  • Reaction: Stir at reflux for 2–3 hours. The solution will darken significantly.

  • Quench: Cool to RT and pour into saturated NaHCO₃ solution (20 mL) to neutralize hydroquinone byproducts.

  • Isolation: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (CH₂Cl₂/MeOH 95:5) is usually required to remove DDQ residues.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral signatures.

Table 1: Key Spectral Markers for 6-Nitro-Tetrahydroacridinone

TechniqueFeatureDiagnostic SignalInterpretation
¹H NMR NH Protonδ 11.5–12.0 ppm (Broad Singlet)Confirms acridinone NH (lactam tautomer).
¹H NMR Nitro-Aromaticδ 8.8–9.0 ppm (Doublet, J=2 Hz)Proton adjacent to Nitro group (C5-H).
¹H NMR Aliphatic Ringδ 1.1 ppm (Singlet, 6H)Gem-dimethyl group from dimedone.
IR Carbonyl1640–1660 cm⁻¹Conjugated ketone (C=O).
IR Nitro1340 & 1520 cm⁻¹Sym/Asym NO₂ stretches.
MS (ESI) Molecular Ion[M+H]⁺ = 287.1Consistent with C₁₅H₁₄N₂O₄.

Safety & Handling Guidelines

Nitro-Benzisoxazole Stability

While 2,1-benzisoxazoles are generally more stable than their 1,2-isomers, the 5-nitro substituent withdraws electron density, making the ring susceptible to nucleophilic attack.

  • Storage: Store at 2–8°C under inert gas.

  • Thermal Hazard: Do not heat bulk neat material above 100°C. Reaction mixtures are safe at reflux, but dry residues should be treated with caution.

Waste Disposal
  • Aqueous Waste: Zinc-containing aqueous waste must be segregated as heavy metal waste.

  • Organic Waste: DDQ residues are toxic; dispose of as hazardous organic waste.

Workflow Visualization

Workflow Prep Step 1: Reagent Prep Mix 5-nitroanthranil + Dimedone Solvent: EtOH Reaction Step 2: Cycloaddition Catalyst: ZnCl2 (10 mol%) Temp: 78°C (Reflux) Prep->Reaction Monitor Step 3: Monitoring TLC Check (4h) Look for yellow fluorescent spot Reaction->Monitor Monitor->Reaction Incomplete Workup Step 4: Isolation Precipitation or Extraction Yield: Tetrahydroacridinone Monitor->Workup Complete Oxidation Step 5: Aromatization (Optional) Reagent: DDQ / Dioxane Target: Fully Aromatic Acridinone Workup->Oxidation If Planar Target Required

Figure 2: Operational workflow for the synthesis of nitro-acridinones.

References

  • Synthesis of Nitroacridinones from 2,1-Benzisoxazoles

    • Title: Synthesis of nitroacridinones from 2,1-benzisoxazole derivatives.[2]

    • Source: ResearchGate / Heterocyclic Communic
    • URL:[Link]

  • General Reactivity of Anthranils (Davis-Beirut Context)

    • Title: Recent advances in the synthesis of 2,1-benzisoxazoles.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Dimedone in Heterocyclic Synthesis

    • Title: A concise study on dimedone: A versatile molecule in multi-component reactions.
    • Source: Journal of Saudi Chemical Society.
    • URL:[Link]

  • Safety Data for 5-Nitro-2,1-benzisoxazole: Title: 5-Nitro-1,2-benzisoxazole Safety Data Sheet. Source: ChemicalBook / Apollo Scientific.

Sources

Introduction: The Synthetic Potential of a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the 1,3-Dipolar Cycloaddition of 5-Nitro-2,1-Benzisoxazole: Harnessing a Latent Nitrile Ylide for Heterocyclic Synthesis

To the medicinal chemist and process scientist, 2,1-benzisoxazoles, also known as anthranils, represent a class of strained heterocyclic compounds rich with synthetic potential.[1][2] Their inherent ring strain, arising from the N-O bond, makes them valuable precursors for a variety of molecular transformations, often proceeding under mild conditions.[3][4] The introduction of a nitro group at the 5-position, yielding 5-nitro-2,1-benzisoxazole, significantly modulates the electronic properties of the scaffold, predisposing it to unique reactivity pathways.[5]

This guide details the application of 5-nitro-2,1-benzisoxazole as a precursor for 1,3-dipolar cycloaddition reactions. The core of this strategy does not involve the benzisoxazole acting directly as the 1,3-dipole. Instead, it serves as a masked precursor, or "pro-dipole," which upon activation undergoes a ring-opening reaction to generate a highly reactive nitrile ylide intermediate. This transient ylide is the key 1,3-dipole that is immediately trapped by a suitable dipolarophile to construct complex, five-membered heterocyclic rings, a reaction class with immense synthetic potential.[6] This approach is particularly valuable in drug discovery for generating molecular diversity and accessing novel pharmacophores.[7][8]

Part 1: The Core Mechanism: From Benzisoxazole to Nitrile Ylide

The productive entry into a 1,3-dipolar cycloaddition pathway from an isoxazole derivative hinges on the cleavage of the weak N-O bond to form a transient vinyl nitrene, which rapidly rearranges to other reactive species.[9] In the case of 2,1-benzisoxazoles, thermal or photochemical activation facilitates a reversible electrocyclic ring-opening to generate a reactive ortho-quinone methide imine, which can be represented as a resonance-stabilized nitrile ylide. This transformation is the pivotal step for engaging in cycloaddition chemistry.

The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the stability and reactivity of the nitrile ylide intermediate, potentially lowering the activation energy for its formation and influencing the regioselectivity of the subsequent cycloaddition.

Caption: Electrocyclic ring-opening of 5-nitro-2,1-benzisoxazole.

Part 2: The Huisgen [3+2] Cycloaddition

Once generated, the nitrile ylide readily participates in a Huisgen 1,3-dipolar cycloaddition, a powerful concerted, pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[10][11] This reaction is a [π4s + π2s] cycloaddition, where 4 π-electrons are contributed by the nitrile ylide and 2 π-electrons by the dipolarophile (typically an alkene or alkyne).[10] The reaction is highly valuable due to its stereospecificity and frequent high regioselectivity, allowing for precise control over the architecture of the resulting heterocycle.

The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. Nitrile ylides are generally considered HOMO-controlled or nucleophilic dipoles, readily reacting with electron-deficient (electrophilic) alkenes and alkynes.[11] The reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nitrile ylide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Mechanism_Cycloaddition Dipole Nitrile Ylide (from Benzisoxazole) HOMO-controlled 1,3-Dipole TS Concerted Transition State Dipole->TS Dipolarophile Dipolarophile e.g., Alkene, Alkyne LUMO Dipolarophile->TS Product Five-Membered Heterocycle e.g., Dihydropyrrole, Pyrrole TS->Product [3+2] Annulation

Caption: Generalized schematic of the [3+2] cycloaddition step.

Part 3: Application Notes & Experimental Protocols

A. Selecting the Dipolarophile

The choice of dipolarophile is critical for the success and outcome of the reaction. Due to the nucleophilic nature of the nitrile ylide, electron-deficient dipolarophiles are highly recommended for achieving good yields and predictable regioselectivity.

Dipolarophile ClassExamplesExpected ProductCausality & Field Insights
Electron-Deficient Alkynes Dimethyl acetylenedicarboxylate (DMAD), Ethyl propiolateSubstituted PyrrolesThe high reactivity of these alkynes leads to rapid trapping of the ylide. The resulting pyrrole is aromatic and stable, often driving the reaction to completion.
Electron-Deficient Alkenes N-Phenylmaleimide, Acrylonitrile, Methyl acrylateDihydropyrroles (Pyrrolines)These reactions are also typically high-yielding. The resulting dihydropyrrole retains stereochemical information from the alkene, making this a stereospecific process.
Hetero-Dipolarophiles Aldehydes, Imines, NitrilesOxazolines, Imidazolines, etc.While less common for nitrile ylides generated this way, trapping with heteroatom-containing π-systems can provide access to other important heterocyclic cores. Reaction efficiency may vary.
B. Protocol: Synthesis of a Dihydropyrrole via Thermal Generation of a Nitrile Ylide

This protocol describes a representative procedure for the reaction of 5-nitro-2,1-benzisoxazole with N-phenylmaleimide.

Objective: To synthesize the corresponding dihydropyrrole cycloadduct by trapping the in situ generated nitrile ylide from 5-nitro-2,1-benzisoxazole.

Materials:

  • 5-Nitro-2,1-benzisoxazole (1.0 eq)

  • N-Phenylmaleimide (1.2 eq)

  • Anhydrous Toluene (or Xylene for higher temperatures)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-nitro-2,1-benzisoxazole (1.0 eq) and N-phenylmaleimide (1.2 eq).

    • Expertise Note: An excess of the dipolarophile is used to ensure efficient trapping of the transient nitrile ylide, minimizing potential side reactions or dimerization of the ylide.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-nitro-2,1-benzisoxazole.

    • Expertise Note: Anhydrous solvent is crucial as the nitrile ylide is sensitive to protic sources, which can lead to quenching or undesired side products. Toluene is a good choice for its high boiling point and non-polar nature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring.

    • Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A spot corresponding to the starting benzisoxazole should diminish while a new, more polar spot corresponding to the cycloadduct appears. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.

    • Expertise Note: A gradient elution system, for example, starting from 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from unreacted N-phenylmaleimide and any non-polar byproducts.

  • Characterization: The structure and purity of the isolated product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Part 4: Workflow and Applications

The overall process provides a streamlined path to novel heterocyclic structures that are of significant interest to the pharmaceutical industry. Benzisoxazole-containing compounds are found in a range of therapeutics, including antipsychotic and anticonvulsant agents.[7][12] The ability to rapidly append new, complex ring systems via this cycloaddition methodology allows for the exploration of new chemical space in lead optimization and library synthesis programs.

Workflow cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reagents Starting Materials 5-Nitro-2,1-benzisoxazole Dipolarophile (e.g., N-Phenylmaleimide) Setup Reaction Setup Inert Atmosphere Anhydrous Solvent (Toluene) Reagents->Setup Reaction Thermal Activation Reflux (110 °C) In Situ Nitrile Ylide Generation [3+2] Cycloaddition Setup->Reaction Workup Workup Solvent Removal Reaction->Workup Purification Purification Flash Column Chromatography Workup->Purification Characterization Characterization NMR, HRMS Purification->Characterization Product Final Product (Dihydropyrrole Adduct) Characterization->Product

Caption: Experimental workflow from starting materials to final product.

References

  • Beilstein Journals. (2013, August 26). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Retrieved from [Link]

  • Union College Schaffer Library. 1-3 dipolar cycloadditions of nitrile ylides. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 4: Nitrile Ylides. Thieme. Retrieved from [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • MDPI. (2017, November 1). A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates. Retrieved from [Link]

  • Wikipedia. Benzisoxazole. Retrieved from [Link]

  • PubMed. (2013, November 1). Capture of an elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. Retrieved from [Link]

  • NIST WebBook. 5-Nitrobenzisoxazole. Retrieved from [Link]

  • ResearchGate. Synthesis of nitroacridinones from 2,1-benzisoxazole derivatives. Retrieved from [Link]

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Retrieved from [Link]

  • ResearchGate. Capture of Elusive Nitrile Ylide as Intermediate in Isoxazole - Oxazole Photoisomerization. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

  • PubChem. 5-Nitro-2,1-benzisoxazole. Retrieved from [Link]

  • MDPI. (2021, June 8). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]

  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • PMC. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from [Link]

  • Taylor & Francis. Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence from 2-allyloxy-5-nitro-salicylaldehyde to aminobenzopyran-annulated heterocycles. Retrieved from [Link]

  • Beilstein Journals. (2016, May 4). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Retrieved from [Link]

  • ResearchGate. (PDF) 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • Royal Society of Chemistry. Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Nitro-Quinolines via Ring-Transformation of 5-Nitroanthranil

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics. While the classical Friedländer synthesis is robust, it relies on o-aminoaldehydes, which are often unstable and difficult to handle.

This Application Note details the conversion of 5-nitroanthranil (6-nitro-2,1-benzisoxazole) into functionalized quinoline derivatives. Anthranils act as "masked" o-aminocarbonyl equivalents. Under specific conditions, the isoxazole ring undergoes a ring-opening rearrangement followed by condensation with active methylene compounds to yield quinolines. This protocol specifically addresses the 5-nitro derivative, a valuable electrophilic building block that introduces a handle for further functionalization (reduction/amination) at the quinoline 6-position.

Key Advantages
  • Atom Economy: Utilizes the internal oxidative potential of the N-O bond.

  • Stability: 5-nitroanthranil is a stable, crystalline solid, unlike its open-chain o-aminocarbonyl counterpart.

  • Versatility: Compatible with

    
    -keto esters, 1,3-diketones, and cyclic ketones.
    

Mechanistic Insight: The Anthranil-Quinoline Transformation[1][2]

The transformation is not a simple rearrangement but a cascade ring-transformation . It exploits the weak N–O bond of the 2,1-benzisoxazole system.

The Pathway[1][3][4][5]
  • Activation: Under basic conditions or Lewis acid catalysis, the active methylene compound (nucleophile) is deprotonated.

  • Ring Opening: The nucleophile attacks the electrophilic C-3 position of the anthranil, or the base promotes the N-O bond cleavage to generate a transient o-nitroso/imino-carbonyl intermediate.

  • Condensation: A Knoevenagel-type condensation occurs between the anthranil's carbonyl carbon and the nucleophile.

  • Cyclization: The pendant nitrogen (now an amine or hydroxylamine equivalent) attacks the ketone carbonyl of the reaction partner, closing the pyridine ring to form the quinoline.

  • Aromatization: Dehydration yields the final aromatic quinoline.

Mechanistic Diagram (Graphviz)

AnthranilMechanism cluster_conditions Reaction Environment Anthranil 5-Nitroanthranil (Masked Electrophile) Intermediate_Open Ring-Opened Intermediate (o-amino-carbonyl) Anthranil->Intermediate_Open N-O Bond Cleavage Base Base Catalyst (e.g., KOH, DBU) Enolate Active Methylene (Enolate) Base->Enolate Deprotonation Enolate->Intermediate_Open Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate_Open->Cyclization -H2O Product 6-Nitroquinoline Derivative Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the base-mediated conversion of 5-nitroanthranil to quinoline derivatives.

Experimental Protocols

Safety Precaution: Nitro Compounds
  • Explosion Hazard: Nitro-substituted heterocycles can be energetic. Do not heat 5-nitroanthranil in the dry state.

  • Thermal Runaway: When performing scale-up (>5g), ensure adequate cooling capacity is available during the addition of reagents.

  • Toxicity: Handle all nitro-aromatics as potential mutagens. Use full PPE (nitrile gloves, lab coat, fume hood).

Protocol A: Base-Mediated Synthesis with -Keto Esters

This protocol describes the synthesis of Ethyl 6-nitroquinoline-3-carboxylate using ethyl acetoacetate.

Materials:

  • 5-Nitroanthranil (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Potassium Hydroxide (KOH) or DBU (1.1 eq)

  • Solvent: Ethanol (EtOH) or Dioxane

  • Workup: Ethyl Acetate, Brine,

    
    
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-nitroanthranil (1.0 mmol, 164 mg) in absolute Ethanol (5 mL).

  • Activation: Add Ethyl acetoacetate (1.2 mmol, 156 mg) to the solution.

  • Catalysis: Add KOH pellets (1.1 mmol, 62 mg) or DBU (1.1 mmol) slowly. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The anthranil spot (

      
      ) should disappear, and a highly fluorescent quinoline spot (
      
      
      
      ) should appear.
  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Precipitation/Extraction:

    • If solid forms: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Transition-Metal Free Reaction with Cyclic Ketones (DMSO Mediated)

For fusing cycloalkanes (e.g., cyclohexanone) to form tricyclic 6-nitro-acridine-like derivatives.

Step-by-Step Methodology:

  • Setup: Dissolve 5-nitroanthranil (1.0 mmol) and Cyclohexanone (1.5 mmol) in DMSO (3 mL).

  • Reagent: Add KO^tBu (1.5 eq) or use the DMSO itself as a carbon source/oxidant in modified protocols (see Likhar et al.).

  • Reaction: Heat to

    
    C for 12 hours in a sealed tube.
    
  • Workup: Dilute with water, extract with DCM, and purify via chromatography.

Data Analysis & Troubleshooting

Expected Results Table
Substrate (Partner)Product TypeTypical YieldKey NMR Feature (Product)
Ethyl AcetoacetateQuinoline-3-carboxylate75-85%Singlet at

9.4 ppm (H-2 of quinoline)
Acetylacetone3-Acetylquinoline70-80%Methyl ketone singlet

2.7 ppm
Cyclohexanone3,4-Fused Tricyclic Quinoline60-75%Multiplets for saturated ring (1.8-3.0 ppm)
Troubleshooting Guide
  • Low Yield:

    • Cause: Incomplete ring opening.

    • Solution: Switch to a stronger base (KO^tBu) or higher boiling solvent (Toluene or Dioxane).

  • Formation of Azo-dimers:

    • Cause: Reduction of nitro group or N-N coupling.

    • Solution: Ensure the reaction is not performed under reducing conditions (avoid Fe/Acid if nitro retention is desired). Ensure oxygen exclusion if radical pathways are suspected.

  • Regioselectivity Issues:

    • With unsymmetrical ketones (e.g., 2-butanone), mixtures of 2-ethyl and 2,3-dimethyl quinolines may form. Sterics usually favor the attack at the less hindered alpha-carbon of the ketone.

Experimental Workflow Diagram

Workflow Start Start: 5-Nitroanthranil + Active Methylene Solvent Dissolve in EtOH/Dioxane Start->Solvent Catalyst Add Base (KOH/DBU) Monitor Exotherm Solvent->Catalyst Reflux Reflux (4-6 Hours) TLC Monitoring Catalyst->Reflux Quench Quench in Ice Water Reflux->Quench Isolation Filtration or EtOAc Extraction Quench->Isolation Purification Recrystallization or Flash Column Isolation->Purification

Figure 2: Operational workflow for the synthesis of quinoline derivatives from 5-nitroanthranil.

References

  • Likhar, P. R., et al. (2017).[1][2] "Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade." Organic Letters, 19(18), 4948–4951.

  • Wamhoff, H. (1984). "2,1-Benzisoxazoles (Anthranils)." Comprehensive Heterocyclic Chemistry, Pergamon Press.
  • Noh, J., et al. (2023).[2] "Synthesis of Quinolines via Ring-Opening of Anthranils." The Journal of Organic Chemistry, 88, 10682-10692.[2]

  • Organic Chemistry Portal. "Synthesis of Quinolines - Anthranil Methods."

  • Fisher Scientific. "Safety Data Sheet: 5-Nitroanthranil."

Sources

Application Note: Selective Reduction of 5-Nitro-2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the selective reduction of 5-nitro-2,1-benzisoxazole.

Strategies for Chemoselective Nitro Group Reduction in Labile Heterocycles

Executive Summary

The reduction of 5-nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two reducible moieties: the exocyclic nitro group (-NO₂) and the endocyclic N-O bond of the isoxazole ring.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) typically results in over-reduction , cleaving the weak N-O bond (approx. bond dissociation energy ~55 kcal/mol) to yield ring-opened o-aminobenzaldehyde derivatives. To selectively obtain 5-amino-2,1-benzisoxazole while preserving the heterocyclic core, researchers must utilize mild, single-electron transfer (SET) chemical reductants.

This guide outlines two validated protocols for this transformation:

  • Stannous Chloride (SnCl₂) Reduction (High Selectivity)

  • Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction (Green/Scalable)

Chemical Context & Reaction Pathways[1][2][3][4][5][6][7][8][9][10][11][12]

The 2,1-benzisoxazole core is structurally unique; it can be viewed as an intramolecular "masked" anthranilic acid derivative. The stability of the N-O bond is the limiting factor in reagent selection.

Reaction Pathway Analysis

The diagram below illustrates the divergent pathways based on reagent choice.

ReactionPathways cluster_legend Mechanism Key Start 5-Nitro-2,1-benzisoxazole Desired 5-Amino-2,1-benzisoxazole (Target: Ring Preserved) Start->Desired Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Undesired 2,5-Diaminobenzaldehyde (Ring Opened) Start->Undesired Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Legend1 Chemical Reductants (SET) avoid N-O cleavage

Figure 1: Divergent reduction pathways. Chemical reductants favor nitro reduction; catalytic hydrogenation favors ring cleavage.

Reagent Selection Matrix

ReagentSelectivity (Nitro vs Ring)Reaction TypeRisk ProfileRecommendation
SnCl₂ · 2H₂O High Chemical (SET)Low. Mild acid conditions.[1][2]Primary Choice
Fe / NH₄Cl High Chemical (SET)Very Low. Near neutral pH.Scalable Alternative
H₂ / Pd-C None CatalyticHigh. Cleaves N-O bond rapidly.Avoid (unless ring opening is desired)
Zn / HCl LowChemicalMedium. Strong acid may degrade ring.Use with caution
Na₂S₂O₄ ModerateChemicalLow. Basic conditions may hydrolyze.[2]Secondary Alternative

Detailed Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

Best for small-to-medium scale (mg to gram) where high chemoselectivity is critical.

Mechanism: Sn(II) oxidizes to Sn(IV) via a single-electron transfer mechanism that is highly specific to the nitro group, generally leaving the isoxazole N-O bond intact [1].

Materials:
  • 5-Nitro-2,1-benzisoxazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂[3] · 2H₂O) (5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Quenching: Saturated NaHCO₃ solution or 10% NaOH

Procedure:
  • Preparation: Dissolve 5-nitro-2,1-benzisoxazole (1.0 mmol) in EtOAc (10 mL). Note: EtOAc is preferred over EtOH if the product is expected to be highly polar, to facilitate workup.

  • Addition: Add SnCl₂ · 2H₂O (5.0 mmol, 1.13 g) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 70-75°C) under nitrogen atmosphere.

    • Monitoring: Monitor by TLC (typically 1-3 hours).[4] The starting material (nitro) is usually less polar than the product (amine).

  • Workup (Crucial Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (20 mL) or 10% NaOH. Caution: Foaming may occur.

    • Tip: Adjust pH to ~8-9. This precipitates tin salts as insoluble oxides/hydroxides.

    • Filter the mixture through a Celite pad to remove the tin salts. Wash the pad thoroughly with EtOAc.

  • Isolation:

    • Separate the organic layer.[5][6][7] Extract the aqueous layer twice with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).[8]

Protocol B: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction

Best for larger scale or acid-sensitive substrates. This is a "green" reduction method.

Mechanism: Iron powder acts as the electron source in a protic medium, activated by mild etching from ammonium chloride. The near-neutral pH prevents acid-catalyzed ring degradation [2].

Materials:
  • 5-Nitro-2,1-benzisoxazole (1.0 equiv)

  • Iron powder (reduced, -325 mesh) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)[7]

Procedure:
  • Preparation: In a round-bottom flask, suspend 5-nitro-2,1-benzisoxazole (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Activation: Add NH₄Cl (5.0 mmol, 268 mg) and Iron powder (5.0 mmol, 280 mg).

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to keep the heavy iron powder suspended.

    • Time: Reaction is typically complete in 1-2 hours.

  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge.

    • Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove most of the ethanol.

  • Isolation:

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).[7]

    • Dry organic layers over Na₂SO₄ and concentrate.[6][7]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Ring Opening (Aldehyde formation) Reaction conditions too harsh or wrong reagent.Stop using H₂/Pd. Switch to SnCl₂. Ensure temperature does not exceed 80°C.
Incomplete Reduction Inactive reagents (oxidized SnCl₂ or Fe).Use fresh SnCl₂ · 2H₂O.[9] For Fe, activate powder by washing with dilute HCl then drying before use.
Emulsion during Workup Tin salts forming a gel.Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Tin/Iron and break emulsions.
Low Yield Product trapped in metal salts.Thoroughly wash the Celite filter cake with polar solvent (EtOAc or MeOH) during filtration.

Safety & Handling

  • 5-Nitro-2,1-benzisoxazole: Like many nitro-heterocycles, this compound may be energetic. Avoid excessive heat or friction.

  • SnCl₂: Corrosive and irritant. Handle in a fume hood.

  • Iron Waste: Pyrophoric risk. Do not discard dry iron filter cake directly into trash. Keep wet and dispose of according to hazardous waste regulations.

References

  • Bellamy, F. D., & Ou, K. (1984).[9] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[9] Tetrahedron Letters, 25(8), 839-842.[2][9] [9]

  • Ramadas, K., & Srinivasan, N. (1992).[5][10] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[10] Synthetic Communications, 22(22), 3189–3195.[5]

  • Haley, N. F. (1977). Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry. (Demonstrates stability of the ring system under specific conditions).
  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups Guide.

Sources

one-pot synthesis of substituted 2,1-benzisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Substituted 2,1-Benzisoxazoles via Tandem Reduction-Heterocyclization

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Chemoselective, neutral-condition synthesis of anthranil scaffolds.

Strategic Context in Drug Discovery

Substituted 2,1-benzisoxazoles (commonly known as anthranils) are highly privileged scaffolds in medicinal chemistry. They serve as critical bioisosteres and direct precursors for a variety of pharmacologically active compounds, including Pim-1 kinase inhibitors, central nervous system (CNS) therapeutics, and anti-inflammatory agents[1]. Furthermore, they are highly versatile synthons for the downstream construction of quinolines, acridines, and 1,4-benzodiazepines[2].

Historically, the synthesis of 2,1-benzisoxazoles relied on the reductive heterocyclization of 2-nitroacylbenzenes using harsh conditions (e.g., Sn or SnCl₂ in concentrated HCl)[3]. These highly acidic environments are detrimental to complex pharmaceutical intermediates bearing acid-labile functional groups like Boc-amines, acetals, or silyl ethers. To address this, modern synthetic protocols have shifted toward mild, one-pot tandem reduction-heterocyclization methodologies that operate under essentially neutral conditions[3].

Mechanistic Rationale & Experimental Causality

The protocol detailed in this application note utilizes stannous chloride dihydrate (SnCl₂·2H₂O) in a highly specific 1:1 solvent mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH)[3].

The Causality of the Reagent System:

  • Chemoselective Reduction: SnCl₂ acts as a mild electron donor. It selectively reduces the nitro group of the 2-nitroacylbenzene through a 4-electron process to a transient hydroxylamine intermediate, leaving the adjacent carbonyl group intact.

  • Solvent Synergy (EtOAc/MeOH): The 1:1 EtOAc/MeOH system is the cornerstone of this protocol's success. Methanol acts as a mild, neutral proton donor required for the reduction of the nitro group, circumventing the need for concentrated HCl[3]. Ethyl acetate ensures complete solubilization of the organic substrate and the resulting heterocyclic product.

  • Spontaneous Cyclodehydration: Once the hydroxylamine intermediate is generated, the proximity of the ortho-carbonyl group drives a rapid, spontaneous intramolecular nucleophilic attack. Subsequent dehydration yields the thermodynamically stable 2,1-benzisoxazole ring.

Pathway Visualization

Mechanism N1 2-Nitroacylbenzene (Starting Material) N2 SnCl2 • 2H2O EtOAc:MeOH (1:1) N1->N2 Initiation N3 Hydroxylamine Intermediate (Transient) N2->N3 4e- Reduction N4 Intramolecular Cyclodehydration (- H2O) N3->N4 Nucleophilic Attack N5 Substituted 2,1-Benzisoxazole (Target Product) N4->N5 Ring Closure

Mechanistic workflow of the one-pot tandem reduction-heterocyclization to 2,1-benzisoxazoles.

Quantitative Data: Substrate Scope & Yields

The neutral SnCl₂ protocol demonstrates excellent functional group tolerance. The table below summarizes expected yields and reaction times for various substitution patterns based on standard reaction parameters.

Substrate (2-Nitroacylbenzene)R-Group PositionReaction Time (h)Isolated Yield (%)Purity (HPLC)
2-NitrobenzaldehydeH2.085>98%
2-Nitroacetophenone3-Alkyl3.082>97%
2-Nitrobenzophenone3-Aryl4.088>99%
5-Chloro-2-nitrobenzaldehyde5-Chloro2.580>98%
4-Methoxy-2-nitrobenzaldehyde6-Methoxy2.090>99%

Note: Electron-donating groups (e.g., Methoxy) generally accelerate the reaction by increasing the nucleophilicity of the transient hydroxylamine, whereas bulky aryl groups may require slightly extended reaction times.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and specific workup procedures are embedded to ensure high-fidelity execution.

Materials Required
  • Substrate: Substituted 2-nitroacylbenzene (1.0 mmol)

  • Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 mmol)

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Saturated Aqueous NaHCO₃, Brine.

  • Consumables: Celite® 545 (for emulsion breaking).

Step-by-Step Execution
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-nitroacylbenzene (1.0 mmol) in a 1:1 mixture of EtOAc and MeOH (10 mL total volume, 0.1 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (3.0 mmol for aldehydes; up to 5.0 mmol for sterically hindered ketones) in a single portion.

    • Self-Validation Check: The initial solution will typically present as a vibrant yellow/orange.

  • Tandem Reaction: Stir the reaction mixture at ambient room temperature (20–25 °C) open to the atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Check: As the reduction proceeds, the intense yellow color will fade to a pale yellow or colorless solution, indicating the consumption of the nitroaromatic chromophore.

  • Quenching & Emulsion Management (Critical Step): Once TLC indicates complete consumption of the starting material (typically 2–4 hours), quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the mixture precipitates tin(IV) oxide byproducts. This will form a thick, stubborn white emulsion. Do not attempt to extract directly.

    • Resolution: Add 2–3 grams of Celite® directly to the biphasic emulsion and stir for 5 minutes. Filter the entire suspension through a tightly packed Celite pad in a sintered glass funnel. Wash the filter cake with an additional 20 mL of EtOAc.

  • Extraction & Isolation: Transfer the clear filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic phases, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 2,1-benzisoxazole is often obtained in >95% purity. If trace impurities remain, purify via short-plug silica gel chromatography.

Alternative Scalable Approaches

While the SnCl₂ method is ideal for rapid, bench-scale synthesis, process chemists scaling beyond 10 grams should consider recent advancements in electro-organic synthesis. Recent protocols have established a highly sustainable, undivided-cell electrochemical cathodic reduction of nitroarenes under constant current[1]. This method utilizes electrons as the sole reducing agent, entirely eliminating tin waste and offering a highly scalable trajectory for industrial drug manufacturing[1]. Additionally, partial reduction using Rh/C and hydrazine followed by base-mediated cyclization has been proven effective for specific N-alkyl-1,3-dihydro derivatives[4].

References

  • Title: ChemInform Abstract: One-Pot Synthesis of 2,1-Benzisoxazoles (Anthranils) by a Stannous Chloride Mediated Tandem Reduction-Heterocyclization of 2-Nitroacylbenzenes under Neutral Conditions.
  • Title: Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles.
  • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Title: General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents.

Sources

Application Note: Catalytic Hydrogenation of 5-Nitro-2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic hydrogenation of 5-nitro-2,1-benzisoxazole (also known as 5-nitroanthranil). This substrate presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the reduction of the energetic nitro group and the hydrogenolysis of the labile N–O bond within the isoxazole ring.

Abstract & Strategic Overview

5-nitro-2,1-benzisoxazole is a "masked" synthon. Its reactivity profile is defined by two competing electrophilic sites susceptible to reduction:

  • The Nitro Group (-NO₂): Reduction yields the aniline derivative (5-amino-2,1-benzisoxazole), a key intermediate for azo dyes and fused heterocycles.

  • The Isoxazole N–O Bond: The 2,1-benzisoxazole ring is pseudo-aromatic but strain-activated. Catalytic hydrogenation frequently triggers N–O bond cleavage (hydrogenolysis), unmasking a reactive ortho-aminobenzaldehyde scaffold.

The Challenge: Standard hydrogenation (e.g., Pd/C, H₂) typically results in exhaustive reduction , cleaving the ring to form 2,5-diaminobenzaldehyde (or its reduced alcohol form). Preserving the ring requires precise kinetic control or catalyst poisoning.

This guide provides two distinct protocols:

  • Protocol A (Ring Preservation): Selective reduction of the nitro group to synthesize 5-amino-2,1-benzisoxazole.

  • Protocol B (Ring Opening): Controlled hydrogenolysis to access the 2,5-diaminobenzaldehyde/alcohol scaffold.

Mechanistic Insight & Reaction Pathways[1]

The hydrogenation of 5-nitro-2,1-benzisoxazole is not a linear process; it is a bifurcated pathway governed by catalyst activity and surface affinity.

Reaction Pathway Diagram

ReactionPathways cluster_legend Key Start 5-Nitro-2,1-benzisoxazole (Substrate) Amino 5-Amino-2,1-benzisoxazole (Target A: Ring Intact) Start->Amino Path A: Selective Nitro Red. (Pt-S, Zn/HCOONH4) NitroAldehyde 2-Amino-5-nitrobenzaldehyde (Transient Intermediate) Start->NitroAldehyde Path B: N-O Hydrogenolysis (Pd/C, Raney Ni) DiaminoAldehyde 2,5-Diaminobenzaldehyde (Unstable / Polymerizes) Amino->DiaminoAldehyde Over-reduction NitroAldehyde->DiaminoAldehyde Nitro Reduction DiaminoAlcohol 2,5-Diaminobenzyl Alcohol (Stable Reduced Form) DiaminoAldehyde->DiaminoAlcohol Carbonyl Reduction (High Pressure/Temp) legend1 Green Path = Chemoselective Goal legend2 Red Path = Ring Cleavage (Thermodynamic)

Figure 1: Bifurcated reduction pathways. Path A (Green) preserves the heterocycle. Path B (Red) leads to ring opening.

Protocol A: Chemoselective Nitro Reduction (Ring Preservation)

Objective: Synthesize 5-amino-2,1-benzisoxazole without cleaving the N–O bond. Rationale: The N–O bond is highly labile on Palladium surfaces. To prevent hydrogenolysis, we must use a catalyst that activates H₂ but has poor affinity for the isoxazole oxygen or is "poisoned" to reduce surface activity.

Method: Sulfided Platinum on Carbon (Pt(S)/C) Hydrogenation

Platinum is generally less active toward N–O hydrogenolysis than Palladium or Raney Nickel. Sulfiding the catalyst further poisons the active sites responsible for hydrogenolysis while retaining nitro-reduction capability.

Reagents & Equipment[1][2][3][4]
  • Substrate: 5-nitro-2,1-benzisoxazole (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C (vanadium-doped for selectivity).

  • Solvent: Ethyl Acetate (EtOAc) or THF (Anhydrous). Avoid alcohols if transesterification/acetal formation is a risk, though EtOH is acceptable.

  • Hydrogen Source: H₂ balloon (1 atm) or low-pressure shaker (15-30 psi).

  • Additives: None (Acidic media accelerates ring opening; avoid acids).

Step-by-Step Procedure
  • Preparation: In a clean hydrogenation vessel, dissolve 5-nitro-2,1-benzisoxazole (10 mmol, 1.64 g) in EtOAc (50 mL).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 5% Pt(S)/C (160 mg, 10 wt% loading).

    • Safety Note: Dry catalyst is pyrophoric. Wet with solvent immediately.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Stir vigorously at Room Temperature (20–25°C) under 1 atm H₂ (balloon) or 15 psi.

    • Critical Control: Monitor reaction by TLC/HPLC every 30 minutes. Stop immediately upon consumption of starting material. Over-exposure leads to ring opening.

  • Work-up:

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep catalyst wet).

    • Concentrate the filtrate under reduced pressure at <40°C.

  • Purification: Recrystallize immediately from Ethanol/Hexane. Amino-benzisoxazoles can darken (oxidize) upon air exposure.

Expected Yield: 75–85% Key QC Parameter: 1H NMR should show the preservation of the isoxazole proton (typically a singlet around δ 8.5–9.5 ppm, distinct from the broad amino signal).

Protocol B: Reductive Ring Opening (Exhaustive Hydrogenation)

Objective: Synthesize 2,5-diaminobenzyl alcohol or trap the intermediate 2,5-diaminobenzaldehyde. Rationale: Using a highly active catalyst (Pd/C) drives the reaction to the thermodynamic minimum, cleaving the ring and reducing the nitro group. Because the resulting amino-aldehyde is unstable (self-condensation), this protocol often includes a reduction to the alcohol or an in situ derivatization.

Method: Pd/C Catalyzed Hydrogenolysis
Reagents
  • Substrate: 5-nitro-2,1-benzisoxazole (1.0 eq)

  • Catalyst: 10% Pd/C (standard activity).

  • Solvent: Methanol (MeOH).

  • Pressure: 40–60 psi (Parr Shaker).

Step-by-Step Procedure
  • Loading: Charge the Parr reactor bottle with 5-nitro-2,1-benzisoxazole (10 mmol) and MeOH (40 mL).

  • Catalyst: Add 10% Pd/C (100 mg).

  • Reaction:

    • Pressurize to 50 psi H₂.

    • Shake at Room Temperature for 2–4 hours.

    • Note: If the target is the alcohol (2,5-diaminobenzyl alcohol), increase temperature to 50°C to ensure reduction of the transient aldehyde.

  • Isolation:

    • Filter catalyst over Celite.

    • Immediate Action Required: The filtrate contains the electron-rich diamine which is prone to oxidation. Use immediately in the next step (e.g., cyclization to quinoline) or store under Argon at -20°C.

Comparative Data Analysis

FeatureProtocol A (Pt-S/C)Protocol B (Pd/C)
Primary Product 5-Amino-2,1-benzisoxazole 2,5-Diaminobenzyl alcohol (or aldehyde)
Ring Status PreservedCleaved (Hydrogenolysis)
H₂ Pressure Low (1 atm / 15 psi)Medium/High (40–60 psi)
Risk Factor Over-reduction (Ring opening)Product Instability (Polymerization)
Key Additive Sulfur (Poison)None (or Acid to accelerate)

Troubleshooting & Optimization

Issue: Low Conversion (Protocol A)

  • Cause: Catalyst poisoning by the amine product.[5]

  • Solution: Increase H₂ pressure to 30 psi, but monitor strictly to prevent ring opening. Alternatively, use a flow reactor to remove product from the catalyst surface.

Issue: Mixed Products (Ring Opening in Protocol A)

  • Cause: Catalyst too active or temperature too high.

  • Solution: Switch to Chemical Reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl). While not catalytic hydrogenation, these metals are far superior for preserving isoxazole rings [1].

Issue: Polymerization (Protocol B)

  • Cause: The intermediate 2,5-diaminobenzaldehyde is unstable.

  • Solution: Perform the hydrogenation in the presence of a trapping agent (e.g., a ketone for Friedländer synthesis) or an acylating agent (e.g., Ac₂O) to capture the amine immediately [2].

Safety & Handling

  • Energetic Material: 5-nitro-2,1-benzisoxazole contains a nitro group and a strained ring. While generally stable, avoid high temperatures (>100°C) in the dry state.

  • Catalyst Ignition: Spent hydrogenation catalysts (Pd/C, Pt/C) are pyrophoric. Always keep wet with water/solvent during filtration and disposal.

  • Hydrogen Gas: Ensure proper grounding of equipment to prevent static discharge in the presence of H₂.

References

  • Selective Reduction Strategies

    • Title: "Reduction of the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles"
    • Context: Discusses the use of SnCl2 and mild catalytic methods for isoxazole preserv
    • Source: ResearchG
    • URL:[Link]

  • Catalytic Asymmetric Hydrogenation (Ring Opening Mechanism)

    • Title: "Catalytic Asymmetric Hydrogen
    • Context: Details the reductive cleavage of the N–O bond using Ruthenium c
    • Source: PMC / NIH (MDPI).
    • URL:[Link]

  • Benzisoxazole Stability & Synthesis

    • Title: "Synthesis of 2,1-benzisoxazole-3(1H)
    • Context: Discusses the thermal instability and lability of the benzisoxazole ring.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Properties

    • Title: "5-Nitro-2,1-benzisoxazole PubChem Compound Summary"
    • Source: N
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in 5-nitro-2,1-benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Optimization Guide: Synthesis of 5-Nitro-2,1-Benzisoxazole (5-Nitroanthranil)

Executive Summary & Molecule Identification

This guide addresses the synthesis and yield optimization of 5-nitro-2,1-benzisoxazole (also known as 5-nitroanthranil ).

Crucial Distinction:

  • Target: 2,1-Benzisoxazole (Anthranil) – Nitrogen at position 1, Oxygen at position 2.[1] Fused at [c] bond.

  • Common Confusion: Do not confuse with 1,2-benzisoxazole (Indoxazene), which is formed via different pathways (typically O-attack on the ring).

Target Structure:

  • Core: Benzene ring fused to an isoxazole ring.[2][3]

  • Substituent: Nitro group at position 5 (para to the bridgehead nitrogen).

Primary Synthetic Route: The Azide Strategy

The most robust, high-yield method for synthesizing 5-nitro-2,1-benzisoxazole avoids the selectivity issues of dinitro-reduction. It utilizes 2-chloro-5-nitrobenzaldehyde as the starting material.

Workflow Overview
  • Precursor: 2-Chloro-5-nitrobenzaldehyde (Commercially available).

  • Step 1 (Nucleophilic Substitution): Conversion to 2-azido-5-nitrobenzaldehyde using Sodium Azide (NaN

    
    ).
    
  • Step 2 (Cyclization): Thermolytic or catalytic decomposition of the azide to form the N-O bond.

SynthesisWorkflow Start 2-Chloro-5-nitrobenzaldehyde Step1 Step 1: Azidation (NaN3, DMSO/DMF) Start->Step1 Inter Intermediate: 2-Azido-5-nitrobenzaldehyde Step1->Inter Step2 Step 2: Cyclization (Thermolysis or FeBr2) Inter->Step2 Product Product: 5-Nitro-2,1-benzisoxazole Step2->Product

Figure 1: Optimized synthetic workflow for 5-nitro-2,1-benzisoxazole.

Detailed Protocol & Optimization

Step 1: Preparation of 2-Azido-5-nitrobenzaldehyde

Objective: Displace the chlorine atom with an azide group.

  • Reagents: 2-Chloro-5-nitrobenzaldehyde (1.0 eq), Sodium Azide (1.1–1.2 eq).

  • Solvent: DMSO (preferred for rate) or DMF.

  • Conditions: Room temperature to 40°C. Do not overheat (risk of premature decomposition).

Optimization Tips:

  • Monitoring: Use TLC (Thin Layer Chromatography) to ensure complete consumption of the chloride. Unreacted chloride will carry over and reduce final purity.

  • Work-up: Pour into ice water. The azide usually precipitates as a solid. Filter and wash with cold water. Do not distill the azide; it is potentially explosive.

Step 2: Cyclization to 5-Nitro-2,1-benzisoxazole

Objective: Form the N-O bond via nitrene insertion/electrocyclization.

  • Mechanism: The azide decomposes to a singlet nitrene, which inserts into the ortho-carbonyl oxygen.

Method A: Thermolysis (Standard)

  • Solvent: Toluene or Xylene (degassed).

  • Concentration: Dilute solution (0.01 – 0.05 M) is critical to favor intramolecular cyclization over intermolecular dimerization (azo formation).

  • Temperature: Reflux (110°C for Toluene). Monitor gas evolution (N

    
    ).
    
  • Yield Tip: Add the azide solution dropwise to the refluxing solvent to keep the instantaneous concentration of the unreacted azide low.

Method B: Catalytic (Milder Conditions)

  • Catalyst: FeBr

    
     (Iron(II) Bromide) or similar Lewis acids.
    
  • Benefit: Allows reaction at lower temperatures, reducing tar formation.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Intermolecular side reactions (dimerization).[4]Dilution is key. Run Step 2 at high dilution (0.01 M). Add azide slowly to hot solvent.
Product is 1,2-Benzisoxazole Wrong synthetic route used.You likely used Hydroxylamine on the starting aldehyde. This attacks the Cl/NO

via Oxygen. Switch to the Azide route to get the 2,1-isomer.
Incomplete Azidation Old/wet NaN

or low temperature.
Use fresh NaN

. Increase Step 1 temp slightly (max 50°C). Ensure solvent (DMSO) is dry.
Dark/Tarry Product Overheating or oxidation.Degas solvents (N

sparge) before thermolysis. Avoid temperatures >120°C if possible.
Explosion/Safety Scare Concentrating the azide.NEVER concentrate the azide intermediate to dryness if not necessary. Handle in solution or as a wet cake.

Alternative Route: Nitro Reduction (Legacy)

Use this only if 2-chloro-5-nitrobenzaldehyde is unavailable.

Precursor: 2,5-Dinitrobenzaldehyde .

  • Reaction: Selective reduction of the 2-nitro group (ortho to aldehyde) using mild reducing agents like SnCl

    
     / HCl or Fe / Acetic Acid.
    
  • Critical Issue: Selectivity. Reducing the 5-nitro group leads to byproducts.

  • Why Avoid: 2,5-dinitrobenzaldehyde is difficult to synthesize (nitration of 2-nitrobenzaldehyde gives mixtures). The azide route is superior.

Mechanistic Visualization

Understanding the ring closure helps in troubleshooting.

Mechanism Azide 2-Azido-5-nitrobenzaldehyde (-N3 ortho to -CHO) Nitrene Singlet Nitrene Intermediate (Loss of N2) Azide->Nitrene Heat/Light (-N2) Cyclization Electrocyclization (N attacks O) Nitrene->Cyclization Anthranil 5-Nitro-2,1-benzisoxazole Cyclization->Anthranil

Figure 2: Mechanistic pathway of azide decomposition to anthranil.

References

  • Synthesis of 2,1-Benzisoxazoles via Azide Decomposition

    • Stokes, B. J., et al.[5] "Intramolecular Fe(II)-Catalyzed N–O or N–N Bond Formation from Aryl Azides."[2][3] Org.[5][6][7] Lett., 2010, 12(12), 2884–2887.[3][5]

  • General Synthesis of Anthranils (2,1-Benzisoxazoles)

    • Wróbel, Z., et al. "General synthesis of 2,1-benzisoxazoles (anthranils)..." Mol.[6][8][9] Divers., 2015.

  • Photochemical/Thermal Cyclization of 2-Azidobenzoic Acid Derivatives

    • Dzhons, D. Y., & Budruev, A. V. "Synthesis of 2,1-benzisoxazole-3(1H)-ones..." Beilstein J. Org. Chem., 2016.

  • Differentiation of Benzisoxazole Isomers

    • BenchChem Technical Support. "Troubleshooting guide for the synthesis of isoxazole derivatives."

Sources

Technical Support: Precision Nitro Reduction & N-O Bond Retention

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers facing challenges with nitro group reduction, specifically focusing on preventing N-O bond cleavage .

This generally falls into two distinct "Support Tickets":

  • Partial Reduction: You want to stop the reduction at the Hydroxylamine stage (

    
    ) and prevent the final N-O cleavage to the amine (
    
    
    
    ).
  • Chemoselectivity: You want to reduce a nitro group (

    
    ) to an amine but preserve an existing N-O bond  elsewhere in the molecule (e.g., Isoxazole rings, N-oxides).
    

Status: Active | Department: Synthesis Optimization | Lead Scientist: Dr. A. Vance

The Core Problem: The Reduction Cascade

To control N-O cleavage, you must visualize the energy landscape. The reduction of a nitro group is a stepwise cascade. The N-O bond cleavage you are trying to prevent usually occurs in the final step (Hydroxylamine


 Amine).
Pathway Visualization

The following diagram illustrates the reduction flow and the critical "Checkpoints" where specific reagents act to halt the process.

NitroReduction cluster_Inhibitors Intervention Strategies Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine 2e- / 2H+ (CRITICAL N-O CLEAVAGE) Method1 Zn / NH4Cl (Kinetic Trap) Method1->Hydroxylamine Stabilizes Method2 Pt/C + DMSO (Catalyst Poisoning) Method2->Hydroxylamine Prevents Further Red.

Caption: The reduction cascade. To retain the N-O bond, the reaction must be kinetically trapped at the Hydroxylamine stage (Green Node) before the final irreversible cleavage to Amine (Blue Node).

Protocol Module: Stopping at Hydroxylamine ( )

Ticket Type: "I keep getting the aniline/amine instead of the hydroxylamine."

The N-O bond in aryl hydroxylamines is labile.[1] Standard hydrogenation (Pd/C,


) or strong metals (Fe/HCl) will almost always break it. You must use mild electron transfer agents  or poisoned catalysts .
Method A: The Zinc / Ammonium Chloride System (The "Gold Standard")

This method relies on the pH buffering of


 and the mild reduction potential of Zinc to kinetically trap the product.

Reagents:

  • Substrate (

    
    )
    
  • Zinc Dust (Commercial grade, activated)

  • Ammonium Chloride (

    
    )[2]
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of nitro compound in Ethanol/Water (3:1 v/v). The water is crucial for the electrolyte system.

  • Buffering: Add 1.5 - 2.0 equiv of

    
    . Stir vigorously at room temperature.
    
    • Why?

      
       maintains a pH ~5-6. Strong acids promote N-O cleavage; strong bases promote condensation to azoxy byproducts.
      
  • Addition: Add Zinc dust (2.0 - 3.0 equiv) portion-wise over 15 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain temp < 40°C using a water bath if necessary. Heat promotes over-reduction.

  • Monitoring: Monitor via TLC. The hydroxylamine usually runs slightly lower (more polar) than the nitro but higher than the amine.

    • Tip: Hydroxylamines reduce Tollen’s reagent (silver mirror) instantly; nitro compounds do not.

  • Workup: Filter zinc oxide salts immediately. Do not let the filtrate sit for hours (risk of disproportionation). Extract with EtOAc.[3]

Method B: Poisoned Catalytic Hydrogenation (Pt/C + DMSO)

If you require a catalytic method (e.g., for scale-up), you must "poison" the catalyst to block the active sites responsible for N-O bond hydrogenolysis.

The "DMSO Trick": Dimethyl sulfoxide (DMSO) adsorbs onto the Platinum surface, effectively blocking the high-energy sites required to cleave the N-O bond, while leaving sites available for reducing the


.

Protocol:

  • Catalyst: 5% Pt/C (low loading, ~1 mol%).

  • Additive: DMSO (0.5 - 1.0 equiv relative to substrate).

  • Solvent: Methanol.

  • Conditions:

    
     balloon (1 atm), Room Temp.
    
  • Mechanism: The DMSO competes with the hydroxylamine for surface adsorption, preventing the hydroxylamine from re-adsorbing and undergoing hydrogenolysis to the amine.

Protocol Module: Chemoselectivity (Preserving Isoxazoles/N-Oxides)

Ticket Type: "I need to reduce a nitro group, but I have an isoxazole ring that keeps opening."

Isoxazoles and N-oxides contain N-O bonds that are susceptible to cleavage under standard hydrogenation (Raney Ni, Pd/C) or dissolving metal reductions (Fe/Acetic Acid).

Recommended Reagent: Stannous Chloride ( )

Tin(II) chloride is highly chemoselective for nitro groups and typically leaves isoxazoles and heterocyclic N-oxides intact due to its specific coordination mechanism.

Protocol:

  • Mix: Dissolve Nitro-Isoxazole substrate in Ethanol or EtOAc.

  • Add: Add

    
     (5.0 equiv).
    
  • Heat: Heat to 70°C (Reflux).

  • Workup (Critical): The challenge is removing Tin salts.

    • Tech Tip: After cooling, adjust pH to ~8 with dilute NaOH or

      
      .[3] This precipitates Tin hydroxide. Filter through Celite. If an emulsion forms, use Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate the Tin.
      

Troubleshooting & FAQs

Diagnosing common failure modes in N-O retention experiments.

SymptomProbable CauseCorrective Action
Yield is low; Azoxy compounds observed. Basic pH / Condensation. Hydroxylamine condensed with Nitroso intermediate.Ensure

is fresh. Keep reaction cool. Avoid basic workups if possible.
Full reduction to Amine observed (Method A). Temperature too high. Heat provides activation energy for N-O cleavage.Keep reaction < 30°C. Add Zinc slower.
Full reduction to Amine observed (Method B). Insufficient Poison. Catalyst sites were not fully blocked.Increase DMSO loading. Ensure you are using Pt/C , not Pd/C (Pd is more aggressive).
Starting material remains. Zinc Surface Passivation. ZnO coating the Zn dust.Activate Zn dust with dilute HCl wash prior to use, or use TMSCl as an activator in situ.
Isoxazole ring opened. Hydrogenolysis occurred. STOP using

or Raney Ni. Switch to

or

(neutral conditions).
Decision Logic for Reagent Selection

Use this flow to select the correct protocol for your specific substrate.

ReagentSelector Start Start: Nitro Reduction Goal What is the Goal? Start->Goal Hydroxylamine Target: Hydroxylamine (Partial Reduction) Goal->Hydroxylamine Stop at R-NHOH Amine Target: Amine (Chemoselectivity) Goal->Amine Full Reduction (Preserve other N-O) Scale Scale / Setup? Hydroxylamine->Scale Sensitive Sensitive Group? Amine->Sensitive SmallScale Use Zn / NH4Cl (Aqueous/EtOH) Scale->SmallScale < 5g / Batch LargeScale Use Pt/C + DMSO (H2 Gas) Scale->LargeScale > 5g / Flow Isoxazole Use SnCl2 (Reflux EtOH) Sensitive->Isoxazole Isoxazole / N-Oxide Halogen Use Zn / NH4Cl (or Fe/AcOH) Sensitive->Halogen Aryl Halide

Caption: Decision matrix for selecting the appropriate reducing system based on the target product (Hydroxylamine vs. Amine) and the presence of sensitive functional groups.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the following established chemical literature:

  • Zn/NH4Cl Selectivity: Sridharan, V., et al. "Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium." Indian Journal of Chemistry, 2004.

  • Pt/C + DMSO Inhibition: Takenaka, Y., et al. "Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts." ResearchGate/Journal of Catalysis, 2004.

  • General Nitro Reduction Mechanisms: "Reduction of nitro compounds."[4] Wikipedia / Organic Chemistry Portal.

  • Isoxazole Cleavage (What to avoid): "N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines."[5] Beilstein J. Org.[5] Chem, 2014.[5][6]

  • Vanadium Promoters (Warning): "Strong reduction of hydroxylamine accumulation... by vanadium promoters."[7] Applied Catalysis A, 1997.

Disclaimer: These protocols involve hazardous chemicals (Nitro compounds, Heavy metals). Always perform a risk assessment and use appropriate PPE.

Sources

Technical Support Center: Troubleshooting 5-Nitroanthranil Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-nitroanthranil (also known as 5-nitro-2,1-benzisoxazole)[1]. This guide is designed for researchers and drug development professionals who are experiencing bottleneck issues during the downstream processing of this critical heterocyclic building block.

Rather than relying on tedious and often ineffective silica gel chromatography, this guide emphasizes chemoselective phase-switching and physical property exploitation to achieve high-purity isolation.

Part 1: Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand why the impurities are there. The most common synthetic route to 5-nitroanthranil is the partial reduction of 2,4-dinitrobenzaldehyde (e.g., using


 or 

) to a hydroxylamine intermediate, which then undergoes spontaneous intramolecular cyclodehydration[2].

However, this pathway is fraught with competitive side reactions:

  • Dimerization: The reduction passes through a highly reactive nitroso intermediate. If the local concentration is too high, this nitroso species undergoes a bimolecular condensation with the newly formed hydroxylamine, creating an azoxy dimer[2].

  • Over-reduction: Extended reaction times push the hydroxylamine further down the reduction cascade, yielding 2-amino-5-nitrobenzaldehyde.

  • Incomplete Conversion: Unreacted starting material often remains due to the heterogeneous nature of metal-mediated reductions.

Mechanism SM 2,4-Dinitrobenzaldehyde (Starting Material) Nitroso Nitroso Intermediate (Transient) SM->Nitroso Partial Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Intermolecular Dimerization Product 5-Nitroanthranil (Target Product) Hydroxylamine->Product Intramolecular Cyclization (-H2O) Amine 2-Amino-5-nitrobenzaldehyde (Over-reduction) Hydroxylamine->Amine Over-reduction

Mechanistic pathways showing the formation of 5-nitroanthranil and common side products.

Part 2: Troubleshooting FAQs

Q: My crude NMR shows massive peak broadening, and an insoluble orange/red solid is crashing out of my reaction mixture. What is happening? A: This is a classic symptom of azoxy dimer formation [2].

  • Causality & Fix: Because azoxy dimers are highly crystalline and exhibit exceptionally poor solubility in non-polar solvents, do not attempt to load this directly onto a silica column (it will streak and clog the frit). Instead, exploit this physical property by triturating the crude mixture in cold diethyl ether or hexanes. The dimer will remain solid, allowing you to filter it off while the 5-nitroanthranil remains in the filtrate.

Q: I have successfully filtered off the dimer, but TLC shows a spot just below my product. NMR confirms it is 2-amino-5-nitrobenzaldehyde. How do I separate them? A: You are observing the over-reduction of the hydroxylamine intermediate. While their


 values are similar, their 

values are vastly different.
  • Causality & Fix: The 2,1-benzisoxazole ring is essentially neutral and stable to dilute aqueous acids. In contrast, the aniline derivative is basic. By washing your organic filtrate with 1M HCl, you protonate the aniline, driving it into the aqueous phase as a water-soluble anilinium salt. The 5-nitroanthranil will remain quantitatively in the organic phase.

Q: My starting material (2,4-dinitrobenzaldehyde) is co-eluting with 5-nitroanthranil on silica gel. How can I achieve baseline separation? A: Nitroaromatics and benzisoxazoles often co-elute due to similar dipole moments. Instead of relying on physical adsorption, use a chemoselective trap.

  • Causality & Fix: Aldehydes react reversibly with sodium bisulfite (

    
    ) to form highly polar, water-soluble 
    
    
    
    -hydroxysulfonate adducts. The benzisoxazole ring lacks a free aldehyde and will not react. Washing the organic layer with a saturated sodium bisulfite solution will selectively pull the unreacted starting material into the aqueous phase.

(Pro-Tip: For researchers consistently struggling with dimerization, consider pivoting to a decyanative cyclization route. Recent methodologies utilize TfOH-promoted cyclization of 2-nitrophenyl acetonitriles, bypassing the hydroxylamine intermediate entirely[3].)

Part 3: Quantitative Impurity Profiling

Use the following table to identify your impurities and select the appropriate scavenging strategy before attempting chromatography.

CompoundStructural RoleTLC

(Hexane:EtOAc 4:1)
Solubility ProfileTargeted Purification Strategy
5-Nitroanthranil Target Product~0.45Soluble in EtOAc, DCM, EtherRetained in organic phase
2,4-Dinitrobenzaldehyde Starting Material~0.40Soluble in EtOAc, DCMSodium bisulfite aqueous wash
Azoxy Dimer Side Product~0.15Poor in cold ether/hexanesCold trituration & filtration
2-Amino-5-nitrobenzaldehyde Over-reduction~0.25Soluble in polar organics1M HCl aqueous wash

Part 4: Validated Experimental Protocols

The following protocol is a self-validating system. You can verify the success of each step by spotting the discarded aqueous layers (after neutralization) on a TLC plate to ensure no product is being lost.

Protocol: Chemoselective Liquid-Liquid Extraction

Step 1: Dimer Removal (Trituration)

  • Concentrate the crude reaction mixture under reduced pressure to a thick paste.

  • Suspend the paste in cold diethyl ether (5 mL per gram of crude) and sonicate for 5 minutes.

  • Filter the suspension through a Celite pad. Discard the red/orange filter cake (Azoxy Dimer). Retain the filtrate.

Step 2: Amine Scavenging 4. Dilute the filtrate with Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration. 5. Transfer to a separatory funnel and add an equal volume of 1M HCl. 6. Shake vigorously, vent, and allow the layers to separate. 7. Drain the lower aqueous layer (contains the over-reduced amine). Self-validation: Neutralize a drop of this aqueous layer with NaOH and spot on TLC; you should only see the baseline amine spot.

Step 3: Aldehyde Scavenging 8. To the remaining organic layer, add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (


).
9. Critical Step:  Stir the biphasic mixture vigorously at room temperature for 2 hours. (Mechanistic note: The bisulfite adduct formation is rate-limited by interfacial surface area; simple shaking is insufficient).
10. Separate the layers and discard the aqueous phase (contains the starting material adduct).
11. Wash the organic layer with brine, dry over anhydrous 

, and concentrate to yield high-purity 5-nitroanthranil.

Part 5: Process Workflow Visualization

Workflow Crude Crude Reaction Mixture Trituration Trituration (Cold Ether/Hexane) Crude->Trituration Precipitate Solid: Azoxy Dimer (Discard) Trituration->Precipitate Filter Filtrate Filtrate (Product + SM + Amine) Trituration->Filtrate AcidWash Liquid-Liquid Extraction (1M HCl Wash) Filtrate->AcidWash AqPhase Aqueous Phase: Amine (Discard) AcidWash->AqPhase Aqueous OrgPhase Organic Phase (Product + SM) AcidWash->OrgPhase Organic Bisulfite Sodium Bisulfite Wash OrgPhase->Bisulfite AqPhase2 Aqueous Phase: SM Adduct (Discard) Bisulfite->AqPhase2 Aqueous FinalOrg Organic Phase (Pure 5-Nitroanthranil) Bisulfite->FinalOrg Organic

Step-by-step downstream purification workflow for isolating 5-nitroanthranil.

References

  • National Center for Biotechnology Information (PubChem). "5-Nitro-2,1-benzisoxazole." PubChem Compound Summary for CID 318085. Available at:[Link]

  • Kallstrom, S. et al. "Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles." Organic Letters, 2024. Available at:[Link]

  • Zhang, M. et al. "TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles." The Journal of Organic Chemistry, 2021, 86(10), 7326–7332. Available at:[Link]

Sources

removing unreacted nitroarene starting material from anthranil product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common challenge in organic synthesis: the removal of unreacted nitroarene starting material from the desired anthranil product. The structural similarity between these compounds often complicates purification, leading to persistent contamination that can compromise downstream applications and analytical data.

This document is designed to be a practical resource, moving beyond simple instructions to explain the underlying chemical principles that govern each separation technique. By understanding why a particular method works, you can better troubleshoot and adapt these protocols to your specific molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for significant nitroarene contamination in my anthranil product?

A1: The primary cause is an incomplete chemical reaction. The reduction of a nitroarene to an anthranil (or its precursors, like anilines) can be sluggish or stall before reaching full conversion. Optimizing reaction conditions (e.g., catalyst loading, reaction time, temperature) is the best first step to minimize purification challenges.

Q2: I have a crude reaction mixture. Which purification method should I try first?

A2: For most anthranil syntheses, acid-base extraction is the most effective initial step for bulk purification.[1][2] This technique leverages the basic nature of the anthranil's amino group to separate it from the neutral nitroarene starting material. It is a fast, inexpensive, and scalable method to remove a large percentage of the impurity before proceeding to finer purification methods if needed.

Q3: How do I choose between column chromatography and recrystallization for final purification?

A3: The choice depends on the physical properties of your compounds and the required purity level.

  • Recrystallization is ideal when your anthranil product is a solid and you can identify a solvent in which its solubility differs significantly from the nitroarene impurity at high and low temperatures.[3][4] It is often more scalable and cost-effective than chromatography for large quantities.

  • Column Chromatography is more versatile and is the method of choice when both compounds are oils, or when they have very similar solubility profiles.[5][6] It provides excellent separation based on polarity differences but can be more time-consuming and expensive.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a detailed question-and-answer format.

Q: My NMR/LC-MS analysis shows persistent nitroarene peaks even after a workup. What is the most robust purification strategy?

A: A multi-step purification strategy is often the most effective approach for achieving high purity.

  • Rationale: No single technique is perfect. An initial bulk purification can remove the majority of the contaminant, making a subsequent, higher-resolution technique more effective.

  • Recommended Workflow:

    • Bulk Removal via Acid-Base Extraction: Begin by performing an acid-base extraction to remove the majority of the neutral nitroarene. This leverages the basicity of the anthranil product, which can be protonated and extracted into an aqueous acid layer, leaving the nitroarene in the organic layer.[7][8]

    • High-Purity Polish: After the extraction, the small amount of remaining nitroarene can be removed by either:

      • Column Chromatography: This is highly effective for separating compounds with even minor differences in polarity.

      • Recrystallization: If your product is a solid, this is an excellent second step to yield highly pure, crystalline material, as the remaining nitroarene impurity will hopefully stay in the mother liquor.[9]

Q: I performed an acid-base extraction, but the separation was poor. What could have gone wrong?

A: Ineffective acid-base extractions are common and usually stem from one of several issues:

  • Insufficient Acid/Incorrect pH: The most common error is not adding enough acid to fully protonate the anthranil. The aqueous phase must be sufficiently acidic to convert the amine into its water-soluble ammonium salt.

    • Solution: After adding acid and shaking the separatory funnel, use pH paper to test the aqueous layer. It should be strongly acidic (pH 1-2). If not, add more acid.

  • Weakly Basic Anthranil: Some anthranils, particularly those with electron-withdrawing groups, can be very weak bases. A weak acid may not be sufficient to protonate them effectively.

    • Solution: Use a stronger acid, such as 1-2 M HCl, instead of a weaker one like acetic acid.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping material and preventing clean separation.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer can help force the separation of the layers. Gentle swirling of the separatory funnel, rather than aggressive shaking, can also prevent emulsion formation.

  • Improper Solvent Choice: The organic solvent used must be immiscible with water.[2] Solvents like ethanol or acetone are unsuitable as they are miscible with aqueous solutions.

    • Solution: Use standard extraction solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.

Q: My anthranil product appears to be degrading during silica gel column chromatography. How can I prevent this?

A: This is a frequent problem, as the amine group in anthranils can be sensitive to the acidic nature of standard silica gel.[10]

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can act as a Brønsted or Lewis acid, catalyzing decomposition or causing irreversible binding of basic compounds like amines.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing 1-2% triethylamine or ammonia.[10] This neutralizes the acidic sites. Use this same percentage of base in your eluting solvent system.

    • Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[10]

    • Minimize Residence Time: Run the column as quickly as possible while still achieving separation ("flash chromatography"). This reduces the amount of time the compound is in contact with the stationary phase.

Q: I am struggling to find a suitable solvent for recrystallization. What are the key criteria?

A: The success of recrystallization hinges entirely on solvent selection.[3][4][11] The ideal solvent should exhibit the following properties:

  • High Solubility at High Temperature: The anthranil product should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The anthranil should be poorly soluble in the same solvent at room temperature or in an ice bath, allowing it to crystallize out.

  • Impurity Solubility Profile: The unreacted nitroarene should ideally remain soluble in the solvent even when cold, so it stays in the mother liquor. Alternatively, it could be completely insoluble in the hot solvent, allowing for removal via hot filtration.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your anthranil product to prevent it from "oiling out" instead of dissolving.[4]

Workflow for Selecting a Recrystallization Solvent

  • Place a small amount of your crude solid (20-30 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. The solid should completely dissolve.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation indicates a promising solvent.

Visual Workflow: Selecting a Purification Strategy

This decision tree provides a logical pathway for choosing the most appropriate purification method based on the properties of your mixture.

Purification_Workflow start Crude Product: Anthranil + Nitroarene is_basic Is the Anthranil significantly basic? start->is_basic acid_base Perform Acid-Base Extraction is_basic->acid_base  Yes is_solid Is the product a solid with distinct solubility from impurity? is_basic->is_solid  No check_purity Is Purity >99% Required? acid_base->check_purity check_purity->is_solid  Yes end_bulk Bulk-Purity Product check_purity->end_bulk  No recrystallize Perform Recrystallization is_solid->recrystallize  Yes chromatography Perform Column Chromatography is_solid->chromatography  No end_pure High-Purity Product recrystallize->end_pure chromatography->end_pure

Caption: Decision tree for purification method selection.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol exploits the basicity of the anthranil amine to separate it from the neutral nitroarene.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an appropriate organic solvent (20-30 mL) such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidification: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake the funnel gently for 1-2 minutes.

  • Separation: Allow the layers to separate completely. The protonated anthranil hydrochloride salt will be in the top aqueous layer (if using a less dense solvent like ethyl acetate) or the bottom aqueous layer (if using a denser solvent like DCM). Drain the layers into separate flasks.

  • Re-extraction: To ensure complete removal, re-extract the organic layer with a fresh portion of 1 M HCl (15 mL). Combine the aqueous layers. The organic layer now contains the unreacted nitroarene and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH), while stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated anthranil product should precipitate out as a solid or form an oily layer.

  • Final Extraction: Extract the now basic aqueous solution two to three times with fresh organic solvent (e.g., 20 mL portions of ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified anthranil product.

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test solvent mixtures of varying polarity (e.g., hexane/ethyl acetate or petroleum ether/DCM). The ideal system will show good separation between the nitroarene and anthranil spots, with the desired anthranil product having an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[6] Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the column runs (gradient elution) to elute the more polar anthranil product.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol purifies solid compounds based on solubility differences.

  • Solvent Selection: Following the solvent screen described in the troubleshooting section, choose a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to a boil (using a hot plate and a boiling chip) with swirling until the solid is completely dissolved.[3]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove any remaining solvent.

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleProsConsBest For
Acid-Base Extraction Difference in acidity/basicity.[1]Fast, inexpensive, scalable, great for bulk removal.Only works for acidic/basic compounds; emulsions can form.Initial, large-scale removal of a neutral impurity from a basic product.
Column Chromatography Differential adsorption based on polarity.[5]Highly versatile, excellent separation, works for solids and oils.Can be slow, requires large solvent volumes, potential for sample degradation.[10]Final purification, separating mixtures with similar properties, or when other methods fail.
Recrystallization Differential solubility at varied temperatures.[4]Can yield very pure material, cost-effective, scalable.Only for solids, requires finding a suitable solvent, potential for low recovery.[3]Final purification of solid products when a suitable solvent is available.

Table 2: Approximate pKa Values for Context in Acid-Base Extractions

Compound TypeFunctional GroupApproximate pKa of Conjugate AcidBasicity
Anthranil/Aniline Aromatic Amine (-NH₂)4-5Basic
Protonated Anthranil Aromatic Ammonium (-NH₃⁺)4-5Acidic
Nitroarene Nitro Group (-NO₂)N/A (not basic)Neutral
Carboxylic Acid Carboxyl Group (-COOH)N/A (acidic)Acidic

This table illustrates why an aqueous acid (pH < 2) will fully protonate a typical anthranil, rendering it water-soluble, while leaving the neutral nitroarene unaffected.

References

  • Bui, T., et al. (2007). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & Medicinal Chemistry Letters.
  • Poulsen, T. B., et al. (1995).
  • Long, M. W. (1950). Purification of methyl anthranilate. U.S.
  • Edwards, S. L., et al. (1988). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Journal of Molecular Biology.
  • SIELC Technologies. (n.d.). Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025). Technical Support Center: Purification of 9-(1-Bromovinyl)
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of Calgary, Department of Chemistry. (n.d.).
  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
  • March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.
  • Florida State College at Jacksonville. (n.d.).
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • City University of New York. (n.d.).
  • ChemHelp ASAP. (2021, February 9).
  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology.
  • University of California, Davis, Department of Chemistry. (n.d.).

Sources

solving solubility issues of 5-nitro-2,1-benzisoxazole in NMR solvents

[1]

Welcome to the technical support hub for 5-nitro-2,1-benzisoxazole (also known as 5-nitroanthranil).[1] This compound presents a unique duality: it is a valuable pharmacophore intermediate yet notoriously difficult to handle due to its electron-deficient heterocyclic core.[1]

This guide addresses the specific challenges of solubility vs. stability . Unlike typical organic solids, "forcing" this compound into solution via heat or pH adjustment can trigger irreversible ring-opening reactions (Bamberger rearrangement or similar nucleophilic attacks).[1][2]

Diagnostic & Triage: The "Solubility vs. Stability" Paradox

Before attempting to dissolve your sample, assess the following parameters. The 2,1-benzisoxazole ring is labile ; it is susceptible to nucleophilic attack and thermal decomposition, particularly when substituted with strong electron-withdrawing groups like a nitro moiety.[1][2]

Quick Diagnostic Matrix[2]
SymptomProbable CauseImmediate Action
Sample won't dissolve in CDCl₃ High polarity/Pi-stackingSwitch to DMSO-d₆ or Acetone-d₆ .[1] Do NOT heat >35°C.
Solution turns red/brown rapidly Ring opening (decomposition)Check solvent pH.[1][2] Avoid basic contaminants (e.g., amine residues).[1][2]
New peaks appear over time Hydrolysis/RearrangementRun NMR immediately. Keep sample at 4°C. Avoid wet solvents.[1]
Broad signals in ¹H NMR Aggregation/ParamagnetismDilute sample. Check for radical anions (nitro group reduction).[1][2]

Solvent Selection Strategy

The choice of solvent is a trade-off between solubilizing power and chemical inertness.[1]

Recommended Solvent Hierarchy
  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: Highest solubility for nitro-aromatics; breaks intermolecular H-bonds/pi-stacking.[1]

    • Cons: Hygroscopic (water acts as a nucleophile); difficult to recover sample; high boiling point makes evaporation risky for this thermally unstable compound.[1]

    • Verdict: Primary Choice for characterization, provided the solvent is dry.[1][2]

  • Acetone-d₆:

    • Pros: Good solubility for polar heterocycles; easy to remove (low BP); less viscous than DMSO (sharper peaks).[1][2]

    • Cons: Volatile; signal overlap with solvent residual peak (2.05 ppm) may obscure aliphatic impurities (though less relevant for this aromatic molecule).[1][2]

    • Verdict: Excellent Alternative if sample recovery is needed.[1]

  • CDCl₃ (Chloroform-d):

    • Pros: Chemically inert; easy recovery.[1]

    • Cons: Poor solubility for 5-nitro-2,1-benzisoxazole; often requires large volumes or results in dilute spectra.[1]

    • Verdict: Use only for highly concentrated stocks or if checking for specific non-polar impurities.[1]

  • Acetonitrile-d₃ (CD₃CN):

    • Pros: Aprotic, polar, non-reactive.[1][2]

    • Cons: Expensive; solubility is intermediate between CDCl₃ and Acetone.[1]

    • Verdict: Use for HPLC-NMR correlation.

Visualization: Solvent Decision Logic[1]

SolventSelectionStartStart: 5-Nitro-2,1-Benzisoxazole SampleSolubilityCheckIs sample recovery required?Start->SolubilityCheckRecoveryYesYes (Recovery needed)SolubilityCheck->RecoveryYesRecoveryNoNo (Characterization only)SolubilityCheck->RecoveryNoTryAcetoneTry Acetone-d6RecoveryYes->TryAcetoneTryDMSOUse DMSO-d6 (Dry)RecoveryNo->TryDMSOAcetoneFailInsoluble?TryAcetone->AcetoneFailProceed to NMRProceed to NMRTryDMSO->Proceed to NMRUseCD3CNTry Acetonitrile-d3AcetoneFail->UseCD3CNYesAcetoneFail->Proceed to NMRNo

Caption: Decision tree for selecting the optimal NMR solvent based on sample recovery needs and solubility limits.

Frequently Asked Questions (Troubleshooting)

Q1: My sample dissolves in DMSO-d₆ but the solution turns dark yellow/red after a few hours. Is my compound degrading?

Answer: Likely, yes.[1][2] Mechanism: 2,1-Benzisoxazoles are electrophilic.[1] In the presence of trace water (nucleophile) or trace amines (bases often found in lab environments), the isoxazole ring can open to form 2-amino-5-nitro-benzaldehyde or rearrange into quinoline derivatives [1].[1] Corrective Action:

  • Use ampouled, dry DMSO-d₆ (100% isotopic purity, "anhydrous" grade).[1][2]

  • Prepare the sample immediately before acquisition.[1]

  • Do not store the solution overnight.[1]

  • Tip: Add a small amount of activated 3Å molecular sieves directly to the NMR tube if long acquisition times are needed.[1]

Q2: Can I heat the sample to improve solubility?

Answer: ABSOLUTELY NOT. Reasoning: Nitro-substituted anthranils are thermally labile.[1] Literature indicates decomposition can begin slightly above 30°C [2].[1][3] Heating promotes the homolytic cleavage of the N-O bond or ring expansion.[1] Protocol:

  • Use sonication (short bursts, keeping the bath cool) rather than heating.[2]

  • If it doesn't dissolve at room temperature in DMSO, filter the saturated solution and run a longer number of scans (NS) rather than forcing dissolution.

Q3: I see broad peaks in the aromatic region. Is this a shim issue?

Answer: It could be, but for nitro-aromatics, it often indicates aggregation (pi-stacking) or the presence of a radical anion .[1] Troubleshooting:

  • Dilution Test: Dilute the sample by 50%. If peaks sharpen, it is aggregation.[1][2]

  • Solvent Change: Switch from CDCl₃ to a solvent with a higher dielectric constant (DMSO-d₆) to disrupt pi-stacking.

  • Shigemi Tubes: If you are forced to dilute, use a Shigemi tube (susceptibility matched) to maintain signal intensity with less volume.[1][2]

Standard Operating Procedure (SOP): Sample Preparation

Follow this protocol to ensure reproducibility and minimize degradation.

Materials
  • 5-Nitro-2,1-benzisoxazole (solid)[1]

  • Solvent: DMSO-d₆ (99.9% D, Anhydrous) OR Acetone-d₆[1]

  • 5mm NMR Tube (High Precision)[2]

  • Sonicator (Temperature controlled)[2]

Step-by-Step Protocol
  • Weighing: Weigh 5–10 mg of the compound. Note: Do not exceed 15 mg/0.6 mL to avoid aggregation.[1]

  • Solvent Addition: Add 0.6 mL of solvent.

    • Critical: If using DMSO, ensure it is from a fresh ampoule to minimize water content.[1][2]

  • Dissolution:

    • Vortex for 30 seconds.

    • If solid remains, sonicate for 3 x 10 seconds . Allow 30 seconds cooling between bursts. Do not let the water bath warm up.

  • Inspection: Hold the tube against a light. The solution should be clear. If a fine suspension persists, filter the solution through a small plug of glass wool or a 0.2 µm PTFE syringe filter into the NMR tube.[2] Never run a suspension; it ruins lineshape.

  • Acquisition: Insert into the magnet immediately. Set the probe temperature to 298 K (25°C) . Do not run at elevated temperatures.

Visualization: Degradation Pathway Warning[1]

DegradationAnthranil5-Nitro-2,1-Benzisoxazole(Intact)HeatHeat (>35°C)Anthranil->HeatBaseBase/Nucleophiles(Wet DMSO)Anthranil->BaseRingOpenRing Opening(Nitroso/Aldehyde intermediates)Heat->RingOpenBase->RingOpenRearrangeRearrangement Products(Quinolines/Aminophenols)RingOpen->RearrangeIrreversible

Caption: Potential degradation pathways triggered by heat or nucleophilic solvents, leading to ring opening and rearrangement.[1]

References

  • Fedorov, A. Y., et al. (2016).[1][2] Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids . Beilstein Journal of Organic Chemistry. Available at: [Link][1][2]

  • NIST Chemistry WebBook. 5-Nitrobenzisoxazole Properties . Available at: [Link][1][2]

Technical Support Center: Anthranil Reduction & Azo Control

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the reduction of anthranils (2,1-benzisoxazoles).

Status: Operational | Topic: Impurity Profile Management | Ticket Priority: High

Welcome to the Anthranil Reduction Support Hub. This guide addresses the specific challenge of minimizing azo dimerization (2,2'-diacylazobenzenes) during the reduction of anthranils to 2-acyl anilines.

PART 1: The Mechanistic Diagnostic (The "Why")

The "Mills Trap" in Anthranil Chemistry

Unlike standard nitro reduction, anthranil reduction involves a unique ring-opening equilibrium. The formation of azo impurities is not a random side reaction; it is a predictable consequence of reaction kinetics versus intermediate stability .

The Mechanism:

  • Ring Opening: The N-O bond of the anthranil cleaves, generating a transient nitroso-ketone intermediate.

  • Desired Path: The nitroso group is rapidly reduced to a hydroxylamine and then to the amine (2-acyl aniline).

  • The Trap (Azo Formation): If the reduction is sluggish, the newly formed amine attacks the lingering nitroso intermediate (Mills Reaction), dehydrating to form the azo dimer.

Key Insight: Azo formation is bimolecular (second-order). It thrives at high concentrations and neutral pH where the amine is unprotonated and nucleophilic.

Visualization: The Kinetic Competition

The following diagram illustrates the critical branch point between clean product formation and azo dimerization.

AnthranilReduction cluster_conditions Control Factors Anthranil Anthranil (Starting Material) Nitroso Nitroso-Ketone (Transient Intermediate) Anthranil->Nitroso Ring Opening (k1) Amine 2-Acyl Aniline (Target Product) Nitroso->Amine Fast Reduction (+2H2) (k2 >> k3) Azo Azo Dimer (Impurity) Nitroso->Azo Mills Coupling (k3) (Slow Reduction = High Impurity) Amine->Azo Advice To avoid Azo: 1. Increase H2 Pressure (Boost k2) 2. Lower pH (Protonate Amine) 3. Dilute Reaction

Figure 1: Kinetic competition between reduction (Green) and dimerization (Red). The azo dimer forms when the target amine reacts with the transient nitroso intermediate.

PART 2: Troubleshooting Guide (The "How")

Issue 1: "My reaction mixture turned bright orange/red."

Diagnosis: Accumulation of azo or hydrazo dimers. Root Cause: The reduction rate of the nitroso intermediate is too slow relative to the condensation rate. Corrective Actions:

  • Acidify the Media: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl. This protonates the amine product (

    
    ), rendering it non-nucleophilic and shutting down the Mills coupling [1].
    
  • Increase Pressure: If using catalytic hydrogenation, increase

    
     pressure (e.g., from 1 atm to 5-10 bar). This accelerates the reduction step (
    
    
    
    in Fig 1).
Issue 2: "I see a stalled intermediate by LCMS (M+16)."

Diagnosis: Accumulation of the hydroxylamine intermediate (


).
Root Cause:  Catalyst poisoning or insufficient reducing power. Hydroxylamines are notorious for disproportionating into amine and nitroso, feeding the azo cycle.
Corrective Actions: 
  • Switch Catalyst: Palladium (Pd/C) is generally superior to Platinum (Pt/C) for driving the hydroxylamine to the amine.

  • Add Promoter: For Fe-mediated reductions, adding

    
     or 
    
    
    
    can facilitate electron transfer and break the stall [2].
Issue 3: "The reaction works on 100mg but fails on 10g (Exotherm/Runaway)."

Diagnosis: Thermal runaway accelerating the bimolecular coupling. Root Cause: Anthranil reduction is exothermic. Higher temperatures favor the high-activation-energy dimerization step over the low-activation-energy hydrogenation. Corrective Actions:

  • Dosing Control: Do not add the reductant (e.g., Fe powder) all at once. Use portion-wise addition.

  • Temperature Cap: Maintain

    
    .
    

PART 3: Optimized Protocols

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Late-stage intermediates where metal waste is a concern.

ParameterSpecificationRationale
Catalyst 5-10% Pd/C (50% water wet)High activity for N-O cleavage; prevents hydroxylamine stall.
Solvent MeOH or EtOH + AcOH (2-5 eq) Acid prevents amine-nitroso coupling.
Pressure 3 - 5 bar (45 - 75 psi)High pressure favors kinetic product (amine).
Temp 25 - 40°CLow temp suppresses dimerization.

Step-by-Step:

  • Dissolve anthranil (1.0 eq) in MeOH (10-20 V).

  • Add Acetic Acid (2.0 eq). Critical Step.

  • Inert the vessel with

    
    . Add Pd/C (10 wt% loading).
    
  • Pressurize with

    
     to 3 bar. Stir vigorously (mass transfer limited).
    
  • Monitor via HPLC.[1] Look for disappearance of Anthranil and absence of Azo dimer (distinct UV shift).

  • Filter catalyst, concentrate, and neutralize during workup.

Protocol B: Iron-Mediated Reduction (Robust/Scalable)

Best for: Large scale, cost-sensitivity, or halogenated substrates (avoids dehalogenation).

ParameterSpecificationRationale
Reductant Fe Powder (3-5 eq)Single-electron transfer mechanism avoids H2 safety risks.
Activator

(5 eq) or AcOH (5 eq)
Activates Fe surface; buffers pH.
Solvent EtOH/Water (4:[2]1)Water is required for electron transfer at the Fe surface.

Step-by-Step:

  • Suspend anthranil (1.0 eq) and

    
     (5.0 eq) in EtOH/Water (4:1 ratio).
    
  • Heat to 50°C.

  • Add Fe powder (3.0 eq) portion-wise over 30 minutes. Prevent exotherm spikes.

  • Stir at 60°C for 2-4 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter through Celite.

  • Purification: Wash organic layer with dilute citric acid (removes Fe residues) [3].

PART 4: FAQ & Quick Fixes

Q: Can I use Zn/AcOH instead of Fe? A: Yes, but Zinc is more aggressive. It may reduce the ketone carbonyl (if present) to an alcohol. Fe is chemoselective for the N-O bond and nitro groups [2].

Q: My product is air-sensitive. How do I handle workup? A: 2-aminophenyl ketones can undergo oxidative cyclization back to anthranils or dimerize if left in solution with air. Degas all workup solvents and store the product as a solid or HCl salt immediately.

Q: Why does the Azo impurity elute so late on HPLC? A: The Azo dimer consists of two "monomer" units linked by an


 bond. It is significantly more lipophilic (non-polar) than the amine or the starting anthranil. Use a high % organic wash at the end of your LC method to ensure it doesn't carry over.

References

  • Mechanism of Azo Coupling (Mills Reaction)

    • Concept: The condensation of nitrosoarenes with anilines is the primary route to azo impurities in reduction mixtures.
    • Source:

  • Iron-Mediated Reduction Protocols

    • Protocol: Detailed stoichiometry for Fe/AcOH and Fe/NH4Cl reductions, applicable to anthranils and nitroarenes.
    • Source:

  • Fe-Catalyzed Anthranil Functionalization

    • Context: Recent work on Fe-catalyzed transformations of anthranils highlights the reactivity of the N-O bond and the stability of intermedi
    • Source:

  • Catalytic Hydrogenation Overview

    • Context: Strategies for selective amine synthesis using molecular hydrogen.
    • Source:

Sources

Technical Support Center: Chromatography & Purification of Nitroanthranils

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of nitroanthranils (nitro-2,1-benzisoxazoles). Due to the highly electron-deficient nature of the nitroaromatic system and the unique reactivity of the benzisoxazole core, these compounds present distinct chromatographic challenges. This guide is engineered for researchers and drug development professionals to troubleshoot severe peak tailing, irreversible adsorption, and on-column degradation.

Part 1: Diagnostic Workflow for Solvent Selection

Before packing your column, use the following decision matrix to evaluate the crude mixture and select the optimal mobile phase.

SolventSelection Start Analyze Crude Nitroanthranil Mixture TLC Perform TLC Screening (Hexane/EtOAc 4:1) Start->TLC CheckRf Is Rf between 0.2 and 0.3? TLC->CheckRf GoodRf Proceed with Hexane/EtOAc CheckRf->GoodRf Yes LowRf Increase Polarity (Add EtOAc or Acetone) CheckRf->LowRf No (Rf < 0.2) Tailing Observe Tailing? GoodRf->Tailing SwitchSolvent Switch to Toluene/Acetone or Cyclohexane/EtOAc Tailing->SwitchSolvent Yes

Fig 1: Decision matrix for optimizing nitroanthranil chromatography solvent systems.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why do my nitroanthranils streak or tail severely on standard normal-phase silica gel columns? A: Peak tailing in nitroaromatics is primarily caused by secondary interactions with the stationary phase[1]. The highly polarized nitro group (-NO₂) acts as a strong hydrogen-bond acceptor, interacting with unreacted, acidic silanol (Si-OH) groups on the silica gel surface. This dipole-dipole interaction leads to non-linear adsorption isotherms. Causality & Solution: To mitigate this, you must introduce a competitive hydrogen-bond acceptor into your mobile phase. Transitioning from a standard Hexane/Ethyl Acetate system to a Toluene/Acetone system is highly effective. Acetone competes for the active silanol sites, while Toluene provides complementary π-π interactions with the benzisoxazole core, sharpening the elution band[2].

Q2: What are the optimal solvent systems for resolving closely eluting nitroanthranil regioisomers? A: When separating complex mixtures (e.g., 3-nitro, 5-nitro, and 7-nitro isomers) resulting from the nitration or cyclization of benzaldehydes[3], standard aliphatic hydrocarbon solvents often fail to provide sufficient selectivity. Field-Proven Alternatives:

  • Cyclohexane/Ethyl Acetate (5:1 to 3:1): Cyclohexane has a slightly different polarizability compared to hexane, often improving the solubility of crystalline nitroanthranils and enhancing the resolution of regioisomers[2].

  • Toluene/Acetone (50:1 to 10:1): For highly polar or strongly retained derivatives, a gradient of toluene to toluene/acetone provides superior band spacing[2].

  • Hexanes/Ethyl Acetate (4:1): Can still be used for less sensitive, highly lipophilic derivatives (e.g., heavily alkylated or halogenated nitroanthranils)[4].

Q3: My 3-aryl-2,1-benzisoxazole degrades or isomerizes during purification. How can I prevent this? A: The 2,1-benzisoxazole ring is susceptible to ring-opening or rearrangement under highly basic or acidic conditions, and prolonged exposure to active silica can catalyze these degradation pathways. Causality & Solution: Minimize column residence time. Utilize flash column chromatography with positive pressure (e.g., 1.2 bar) to accelerate elution[2]. If degradation persists, consider washing the column with a non-polar solvent containing a trace amount of a deactivator, or switch to neutral alumina to prevent acid-catalyzed ring opening.

Part 3: Mechanistic Relationship of Tailing and Resolution

Understanding the molecular interactions on the column is critical for rational solvent design.

Mechanism Silica Silica Gel Surface (Active Si-OH Groups) Interaction Strong Hydrogen Bonding & Dipole-Dipole Interaction Silica->Interaction Nitro Nitroanthranil (-NO2 Dipole) Nitro->Interaction Tailing Peak Tailing & Band Broadening Interaction->Tailing Acetone Acetone/EtOAc (H-Bond Acceptors) Competition Competitive Binding to Si-OH Acetone->Competition Competition->Silica Disrupts Resolution Sharp Elution Bands Competition->Resolution

Fig 2: Mechanistic interaction of nitro groups with silica and competitive solvent resolution.

Part 4: Quantitative Solvent System Comparison

Use the following table to compare the quantitative parameters of various solvent systems when purifying nitroanthranils.

Solvent SystemTypical RatioPrimary Interaction MechanismEst. Tailing FactorBest Application Profile
Hexane / EtOAc 4:1 to 1:1Dipole-DipoleHigh (>1.8)Routine screening, lipophilic derivatives[4]
Cyclohexane / EtOAc 5:1 to 3:1Dipole-Dipole & DispersionModerate (1.3 - 1.5)Crystalline isomers, regioisomer separation[2]
Toluene / Acetone 50:1 to 10:1π-π Stacking & H-Bond Comp.Low (<1.2)Highly polar nitroanthranils, severe tailing[2]
DCM / Hexane 1:1 to 100% DCMHalogen BondingModerate (1.4)Base-sensitive anthranils requiring fast elution

Part 5: Standard Operating Procedure (SOP) for Nitroanthranil Purification

To ensure a self-validating and reproducible purification, follow this step-by-step methodology for flash column chromatography of nitroanthranils.

Step 1: Stationary Phase Preparation Select standard Silica gel 60 (0.040-0.063 mm, 230–400 mesh)[5]. Slurry pack the column using the non-polar component of your optimized system (e.g., Cyclohexane or Toluene). Ensure the bed is perfectly level to prevent band distortion.

Step 2: Sample Loading (Dry Loading Technique) Due to the poor solubility of many nitroaromatics in non-polar solvents, liquid loading often causes column voids or precipitation at the column head[1].

  • Dissolve the crude mixture in a minimal amount of tetrahydrofuran (THF) or dichloromethane (DCM)[6].

  • Add a small volume of silica gel (1-2 times the crude mass).

  • Evaporate the solvent completely under reduced pressure to form a free-flowing powder.

Step 3: Column Loading & Protection Apply the dry-loaded silica evenly to the top of the column bed. Top with a 1 cm layer of clean sand. This prevents surface disruption when adding the mobile phase, ensuring the sample enters the column as a tight band.

Step 4: Self-Validation Check (Micro-Column) Before running the bulk sample, pack a small Pasteur pipette with silica and run a fraction of your dry-loaded powder using your chosen gradient. If the target nitroanthranil elutes with an Rf of ~0.25 to 0.30 without severe tailing, the system is validated for scale-up.

Step 5: Gradient Elution & Monitoring Begin elution with 100% non-polar solvent (e.g., Cyclohexane). Gradually increase the polar modifier (e.g., EtOAc or Acetone) in 2-5% increments. Apply a maximum pressure of 1.2 bar to maintain a rapid flow rate and minimize on-column degradation[2]. Monitor fractions via Thin Layer Chromatography (TLC) using UV light (254 nm), as nitroanthranils are highly UV-active.

References

1.[3] Anthranil | 271-58-9 - Benchchem. Source: benchchem.com. URL: 2.[2] Electronic Supplementary Information - The Royal Society of Chemistry. Source: rsc.org. URL: 3.[1] Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Nitroarenes - Benchchem. Source: benchchem.com. URL: 4.[5] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC. Source: nih.gov. URL: 5.[6] Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates. Source: chem-soc.si. URL: 6.[4] A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles - PMC. Source: nih.gov. URL:

Sources

Technical Support Center: Thermal Stability of Anthranils (2,1-Benzisoxazoles)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Department: Chemical Process Safety & Catalysis Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The Thermodynamics of Instability

Welcome. If you are accessing this guide, you are likely observing unexpected degradation, yield loss, or exothermic anomalies when working with anthranils.

Anthranils (2,1-benzisoxazoles) are "masked" nitrenes. Their utility in drug discovery—particularly in Rh(II)-catalyzed C-H aminations and cycloadditions—relies entirely on the lability of the N–O bond . However, this lability is a double-edged sword.

The Central Conflict: You must apply enough thermal energy to activate the molecule for catalysis, but prevent the threshold temperature where the N–O bond cleaves homolytically in the bulk solution. If bulk cleavage occurs without a catalyst present, the resulting nitrene/carbenoid species will polymerize or rearrange to thermodynamically stable (but useless) phenyl isocyanates.

Critical Stability Rule

Electron-Withdrawing Groups (EWGs) Destabilize: Unlike many heterocycles, EWGs (e.g., -NO₂, -Cl) at the 3, 5, or 7 positions of the anthranil ring decrease thermal stability, significantly lowering the decomposition onset temperature (


).

Mechanism & Pathways[1][2][3]

To control the reaction, you must visualize the competing pathways.

Diagram: Thermal vs. Catalytic Pathways

This diagram illustrates the "Safe Zone" where catalytic activation outcompetes thermal degradation.

Anthranil_Decomposition cluster_Thermal Path A: Uncontrolled Thermal Decomposition (Bulk) cluster_Catalytic Path B: Controlled Catalytic Cycle Anthranil Anthranil (2,1-Benzisoxazole) Nitrene Free Singlet Nitrene Anthranil->Nitrene Heat > Tonset (No Catalyst) Rh_Complex Rh-Nitrenoid Complex Anthranil->Rh_Complex Rh(II) Catalyst Controlled Temp Isocyanate Phenyl Isocyanate (Rearrangement) Nitrene->Isocyanate Rearrangement Tar Azo-Dimers / Tars (Polymerization) Nitrene->Tar Bimolecular Decay Product C-H Amination Product (Desired) Rh_Complex->Product Substrate Insertion

Caption: Path A represents the failure mode (thermal background reaction). Path B is the target. Success depends on Rate(B) >> Rate(A).

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned black/tarry immediately upon heating."

Diagnosis: Rapid background decomposition (Path A). Root Cause: The reaction temperature exceeded the


 of the specific anthranil derivative before the catalyst could engage.
Solution: 
  • Check Substituents: If your anthranil has strong EWGs (e.g., 6-nitroanthranil), it may decompose at

    
    .
    
  • Switch Protocol: Do not mix all reagents and heat. Use the Semi-Batch Addition Protocol (see Section 5). Keep the stationary concentration of anthranil near zero.

  • Catalyst Loading: Increase catalyst loading to ensure the rate of catalytic capture is faster than thermal decay.

Scenario B: "I see a sudden temperature spike (Exotherm)."

Diagnosis: Runaway N–O cleavage. Root Cause: Accumulation of unreacted anthranil followed by auto-catalytic decomposition. The decomposition energy is often


.[1]
Immediate Action: 
  • Stop Addition: Cut off the feed immediately.

  • Max Cooling: Apply crash cooling.

  • Dilution: If safe, dilute with cold solvent to add thermal mass. Prevention: Never add neat anthranil to a hot reactor. Always add as a dilute solution.

Scenario C: "The material degraded in the freezer."

Diagnosis: Storage instability. Root Cause: Hydrolysis or slow thermal isomerization. Anthranils are sensitive to moisture which catalyzes ring opening to hydroxamic acids/aminobenzaldehydes. Solution:

  • Store at -20°C .

  • Store under Argon/Nitrogen .

  • Protect from light (amber vials).

Critical Data: Stability & Solvent Selection[5]

Table 1: Estimated Stability by Substitution Pattern

Note:


 values are approximate and derived from general isoxazole stability trends. Always perform a DSC (Differential Scanning Calorimetry) scan for new chemical entities.
Substituent PatternElectronic EffectEstimated Stability (

)
Risk Level
Unsubstituted Neutral80°C - 100°CModerate
Electron-Donating (e.g., -OMe, -Me) Stabilizing> 100°CLow
Halogen (e.g., -Cl, -Br) Weak EWG40°C - 60°CHigh
Strong EWG (e.g., -NO₂, -CF₃) Strong Destabilizing< 40°C (Ambient)Critical
Table 2: Solvent Selection for Temperature Control
SolventBoiling PointSuitabilityNotes
Dichloromethane (DCM) 40°CHigh (for unstable substrates) Good for low-temp activation; prevents overheating.
Toluene 110°CMedium Good for stable anthranils; requires careful temp monitoring.
Chlorobenzene 132°CHigh (for catalysis) Standard for Rh-catalysis; high BP allows rapid activation if addition is controlled.
THF 66°CLow Can coordinate to catalysts, inhibiting the desired pathway and favoring thermal decay.

Experimental Protocol: Controlled Addition (Semi-Batch)

Objective: To maintain the concentration of free anthranil at a "starvation level," ensuring it reacts with the catalyst immediately upon entering the hot zone, rather than accumulating and decomposing thermally.

Workflow Diagram

Protocol_Flow Step1 1. Dissolve Catalyst & Substrate in Reactor Step2 2. Heat to Activation Temp (T_rxn) Step1->Step2 Step3 3. Slow Addition of Anthranil (Syringe Pump) Step2->Step3 Step4 4. Monitor Color (Dark = Too Fast) Step3->Step4 Step4->Step3 Adjust Rate Step5 5. Quench/Cool Step4->Step5 Complete

Caption: The Semi-Batch protocol prevents accumulation of hazardous intermediates.

Step-by-Step Methodology
  • Preparation (The "Heel"):

    • Charge the reaction vessel with the substrate (e.g., the C-H activation target) and the catalyst (e.g.,

      
      ).
      
    • Dissolve in the primary solvent volume (e.g., 80% of total solvent).

    • Heat this mixture to the designated reaction temperature (

      
      ).
      
  • Preparation (The "Feed"):

    • Dissolve the Anthranil in the remaining solvent (20%).

    • Load this solution into a gas-tight syringe or addition funnel.

  • Execution:

    • Initiate slow addition of the Anthranil solution into the hot catalyst mixture.

    • Rate Calculation: Target an addition time of 1–2 hours.

    • Why? This ensures

      
      . The catalyst "eats" the anthranil as fast as it arrives.
      
  • Monitoring:

    • Visual: The reaction should remain clear or turn the color of the catalyst (green/purple). If it turns dark brown/black, PAUSE addition. You are generating "tar" (polymerized nitrenes).

    • Thermal: Watch for exotherms. If

      
       rises >5°C above setpoint, stop addition.
      
  • Quench:

    • Once addition is complete, stir for 10–15 mins.

    • Cool to room temperature immediately to stop any background degradation of the product.

References

  • Thermal Decomposition Mechanism: Lifshitz, A., et al. (2006).[2] "Decomposition of Anthranil: Single Pulse Shock-Tube Experiments." The Journal of Physical Chemistry A. Link

  • Stability of 2,1-Benzisoxazoles: Schmidt, A. W., & Reddy, K. R. (2012). "2,1-Benzisoxazoles (Anthranils): Versatile Building Blocks in Organic Synthesis." Chemical Reviews. Link

  • Safety & Handling (NIOSH): National Institute for Occupational Safety and Health (NIOSH).[3][4] (2016).[5][6] "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." CDC. Link

  • Rh-Catalyzed Optimization: Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature. Link

  • DSC & Thermal Hazards: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. Link

Sources

Technical Support Center: Optimizing the Davis-Pizzini Anthranil Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: The "Why" Behind the Failure

The Davis-Pizzini synthesis (based on the seminal 1960 work by R. B.[1] Davis and L. C.[2] Pizzini) is the reductive cyclization of o-nitrobenzaldehydes or o-nitroacetophenones to form 2,1-benzisoxazoles (anthranils) . The classic protocol utilizes stannous chloride (SnCl₂) in an acidic medium (HCl/Acetic Acid).[3]

When you encounter "low conversion," it implies that the starting material (nitro-carbonyl) remains unreacted or the reaction stalls at an intermediate. However, in this specific chemistry, "low conversion" is often confused with "over-reduction."

The Mechanistic Pathway

To troubleshoot effectively, you must visualize the reaction coordinate.[1] The reaction is a delicate balance of partial reduction followed by rapid cyclization.

DavisPizziniMechanism SM o-Nitrobenzaldehyde (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) SM->Nitroso SnCl2 (2e-) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl SnCl2 (2e-) Cyclic Dihydrobenzisoxazole (Hemiacetal) Hydroxyl->Cyclic H+ Catalyzed Cyclization OverRed Anthranil / Aniline (Over-reduction Byproduct) Hydroxyl->OverRed Excess SnCl2 (Side Reaction) Product Anthranil (2,1-Benzisoxazole) Cyclic->Product -H2O (Dehydration)

Figure 1: The reductive cyclization pathway.[1][3][4][5] The critical step is the interception of the hydroxylamine intermediate by the carbonyl group before it is further reduced to an amine.

Troubleshooting Guide: Low Conversion vs. Low Yield

Use this matrix to identify your specific failure mode.

Scenario A: Starting Material (SM) is Intact

Symptom: TLC/LCMS shows significant o-nitrobenzaldehyde remaining after 4+ hours.

Potential CauseThe ScienceCorrective Action
Oxidized Reagent SnCl₂ is hygroscopic and oxidizes to Sn(IV) in air. Old bottles often contain mostly inactive SnO/SnCl₄.Protocol: Use fresh anhydrous SnCl₂ or increase stoichiometry to 4.0 equiv. If the solid is crusty/yellowed, discard it.
Solvent Phasing If using SnCl₂/conc. HCl in a biphasic system (e.g., with EtOAc), the reduction occurs in the aqueous phase. Lipophilic substrates may not partition effectively.Protocol: Switch to a homogenous system: Glacial Acetic Acid + conc. HCl . This solubilizes both the organic substrate and the tin salt.
Electronic Deactivation Electron-donating groups (EDGs) on the ring stabilize the nitro group, raising its reduction potential.Protocol: Increase temperature to 50–60°C. Caution: Monitor closely to prevent over-reduction.
Scenario B: SM Consumed, No Product (Over-Reduction)

Symptom: SM is gone, but the Anthranil peak is small. Large polar baseline spots (amines) appear.

Potential CauseThe ScienceCorrective Action
Excess Reductant SnCl₂ will eventually reduce the N-O bond of the anthranil to form o-aminobenzaldehyde or aniline derivatives if given time/heat.Protocol: Strictly limit SnCl₂ to 2.5–3.0 equivalents . Do not exceed 3.5 equiv. Quench immediately upon SM consumption.
Acidity Too High High [H+] accelerates the reduction of the hydroxylamine to the amine faster than the cyclization rate.Protocol: Buffer the system. Use Ethanol/HCl instead of pure HCl/AcOH. Lower the acid concentration to favor cyclization.
Temperature Runaway The reduction is exothermic.[6] Higher T favors the thermodynamic sink (aniline) over the kinetic trap (anthranil).Protocol: Add SnCl₂ in portions at 0°C . Allow to warm to RT only after addition is complete.

The Optimized Davis-Pizzini Protocol

This protocol is designed to minimize over-reduction while ensuring complete conversion.

Reagents:

  • Substrate: o-Nitrobenzaldehyde (1.0 equiv)

  • Reductant: SnCl₂[3][6][7][8][9][10]·2H₂O (3.0 equiv) [Fresh]

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Catalyst: Conc. HCl (5–10% v/v relative to AcOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro-substrate in glacial acetic acid in a round-bottom flask.

  • Acidification: Add concentrated HCl dropwise. (The acid catalyzes the dehydration step

    
    ).
    
  • Controlled Addition (Critical): Cool the solution to roughly 10–15°C (water bath). Add SnCl₂[3][6][7][8][9][10]·2H₂O solid in 3 portions over 15 minutes.

    • Why? Dumping all tin at once causes an exotherm that promotes over-reduction.

  • Monitoring: Stir at Room Temperature (20–25°C). Monitor by TLC every 30 minutes.

    • Endpoint: Stop exactly when SM disappears (typically 1–3 hours).

  • Workup (The "Emulsion Killer"):

    • Pour reaction mixture into ice water.

    • Do not just add NaOH. This creates a gelatinous Sn(OH)₂ paste.

    • Method A (Extraction): Extract immediately with EtOAc. Wash organics with 1M NaOH (to remove AcOH) then brine.

    • Method B (Chelation): Add Rochelle's Salt (Potassium sodium tartrate) saturated solution to the aqueous quench to complex the Tin before extraction.

Frequently Asked Questions (FAQs)

Q: Can I use Fe/Acetic acid instead of SnCl₂? A: Yes, but Iron is a stronger single-electron transfer (SET) reductant. It carries a higher risk of reducing the sensitive N-O bond in the anthranil product. If you must use Iron, keep the pH slightly higher (ammonium chloride buffer) and stop exactly at the hydroxylamine stage. SnCl₂ is preferred for its "softer" reduction profile in this specific cyclization.

Q: My product decomposes on the silica column. Why? A: Anthranils (2,1-benzisoxazoles) can be acid-sensitive and prone to ring-opening (rearranging to quinolones or hydrolyzing).

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites. Elute rapidly.

Q: I see a spot that looks like the intermediate hydroxylamine. It won't cyclize. A: This "stalling" happens if the system is too dry or not acidic enough. The final step is a dehydration (loss of water).

  • Fix: Ensure you are using concentrated HCl (which contains water) or add small quantity of water if using anhydrous organic acids. The protonation of the hydroxyl group is necessary for water to leave.

Decision Tree for Optimization

Use this logic flow to plan your next experiment if the standard protocol fails.

TroubleshootingFlow Start Start: Low Yield/Conversion CheckSM Is SM remaining? Start->CheckSM OldTin Check SnCl2 Quality (Is it clumpy?) CheckSM->OldTin Yes (Low Conv) CheckStoich Check Stoichiometry (>3.5 eq?) CheckSM->CheckStoich No (Over-reduction) FreshTin Use Fresh SnCl2 or Increase to 4.0 eq OldTin->FreshTin Yes CheckSolubility Is SM soluble? OldTin->CheckSolubility No ChangeSolvent Switch to AcOH/HCl (Homogenous) CheckSolubility->ChangeSolvent No ReduceStoich Lower SnCl2 to 2.5 eq Add portionwise CheckStoich->ReduceStoich Yes CheckTemp Check Temperature (>25°C?) CheckStoich->CheckTemp No CoolDown Run at 0°C -> RT CheckTemp->CoolDown Yes

Figure 2: Strategic decision tree for diagnosing reaction failures.

References

  • Davis, R. B., & Pizzini, L. C. (1960). The Synthesis of 2,1-Benzisoxazoles (Anthranils).[2][4] The Journal of Organic Chemistry, 25(11), 1884–1888. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium.[7][9] Tetrahedron Letters, 25(8), 839-842.[7] [Link][8]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Markers for 5-Nitro-2,1-Benzisoxazole Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) is a critical heterocyclic intermediate often utilized in the synthesis of complex pharmacophores, including acridinones and benzodiazepines. Its structural isomer, 5-nitro-1,2-benzisoxazole (indoxazene), possesses significantly different reactivity profiles, making unambiguous identification essential.

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral markers required to positively identify 5-nitro-2,1-benzisoxazole. It compares FTIR against alternative analytical techniques (HPLC, NMR) and establishes a self-validating protocol for distinguishing this compound from its synthetic precursors and isomers.

Key Takeaway

FTIR spectroscopy offers the most rapid, non-destructive method for solid-state identification of 5-nitro-2,1-benzisoxazole, specifically through the detection of the nitro group symmetric/asymmetric stretches and the anthranil ring breathing modes , combined with the absence of carbonyl (C=O) absorption characteristic of its aldehyde precursors.

Technical Deep Dive: The FTIR Fingerprint

The identification of 5-nitro-2,1-benzisoxazole relies on a specific "fingerprint" of vibrational modes. Unlike solution-phase techniques, solid-state FTIR (ATR or KBr) captures crystal lattice effects that can further differentiate polymorphs or isomers.

Characteristic Spectral Markers

The following table summarizes the primary vibrational modes. The values are derived from group frequency analysis of anthranil derivatives and nitroarenes.

Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch (

)
1535 ± 20 StrongPrimary confirmation of 5-nitro substitution.
Nitro (

)
Symmetric Stretch (

)
1345 ± 20 StrongConfirms nitro group; distinct from amide/amine.
Anthranil Ring C=N / C=C Ring Stretch1640 – 1610 MediumCharacteristic of the fused isoxazole-benzene system.
Anthranil Ring N-O Stretch / Ring Breathing~1000 – 900 Med/WeakDistinguishes 2,1-isomer from 1,2-isomer (often shifted).
Aromatic C-H Stretching (

)
3100 – 3000 WeakConfirms aromaticity; absence of aliphatic C-H <3000.[1]
Precursor Check Carbonyl Stretch (

)
ABSENT N/ACritical Purity Marker. Absence confirms conversion from 2,4-dinitrobenzaldehyde.
Structural Visualization & Vibrational Logic

The diagram below correlates the chemical structure with the specific vibrational vectors detected by FTIR.

G Compound 5-Nitro-2,1-Benzisoxazole NO2_Group Nitro Group (C-5) ν(as): ~1535 cm⁻¹ ν(s): ~1345 cm⁻¹ Compound->NO2_Group Strong Dipole Change Ring_System Anthranil Ring (Fused) ν(C=N/C=C): 1640-1610 cm⁻¹ Compound->Ring_System Skeletal Vibration NO_Bond N-O Heterocyclic Bond ν(N-O): ~950-1000 cm⁻¹ Ring_System->NO_Bond Isomer Specificity

Figure 1: Correlation of chemical moieties in 5-nitro-2,1-benzisoxazole with their dominant IR vibrational modes.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the gold standard for structural elucidation, FTIR is superior for rapid quality control (QC) and specific solid-state identification.

FeatureFTIR (ATR) HPLC-UV 1H NMR
Primary Utility Rapid ID, Functional Group VerificationPurity Quantitation, Trace AnalysisStructural Elucidation
Sample Prep None (Solid state)Dissolution, Filtration, Mobile PhaseDissolution (Deuterated Solvents)
Time to Result < 1 minute15–45 minutes10–30 minutes
Isomer Specificity High (Fingerprint region unique to 2,1- vs 1,2-isomer)Medium (Requires optimized separation)High (Coupling constants differ)
Precursor Detection Excellent (C=O band is very distinct)Good (Retention time shift)Excellent (Aldehyde proton shift)
Cost per Run LowHigh (Solvents, Columns)High (Solvents, Instrument time)
Strategic Recommendation
  • Use FTIR for: Goods-in identification, rapid reaction monitoring (disappearance of C=O peak), and final product verification.

  • Use HPLC for: Final purity assay (>99.5% confirmation) and quantification of specific impurities.

Experimental Protocol: Self-Validating ID Workflow

This protocol is designed to be self-validating . The operator confirms the identity not just by the presence of peaks, but by the absence of precursor peaks, ensuring the reaction has proceeded.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Resolution: 4


.
Scans:  16-32.
Step-by-Step Methodology
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to ensure no contamination.

  • Sample Loading: Place ~5-10 mg of the solid 5-nitro-2,1-benzisoxazole sample onto the crystal. Apply pressure to ensure good contact (critical for ATR).

  • Acquisition: Collect the sample spectrum.

  • Validation Check 1 (The "Positive" ID):

    • Locate the Nitro bands at ~1535 and ~1345

      
      . Are they the strongest bands? (Yes = Proceed).
      
    • Locate the Anthranil ring stretch at ~1630

      
      .
      
  • Validation Check 2 (The "Negative" Control):

    • Inspect the region 1680 – 1750

      
       .
      
    • Criterion: There must be NO significant peak in this region.

    • Reasoning: A peak here indicates unreacted 2,4-dinitrobenzaldehyde (precursor) or ring opening to an amide/acid.

  • Validation Check 3 (Isomer Check):

    • Compare the fingerprint region (1000–600

      
      ) against a certified reference standard. The 2,1-isomer (anthranil) typically shows a distinct pattern compared to the 1,2-isomer (indoxazene) due to different ring breathing modes.
      
Decision Logic for Identification

DecisionTree Start Acquire FTIR Spectrum Check_NO2 Peaks at ~1535 & 1345 cm⁻¹? Start->Check_NO2 Check_CO Peak at 1690-1750 cm⁻¹? Check_NO2->Check_CO Yes Result_Fail_NonNitro FAIL: Not a Nitro Compound Check_NO2->Result_Fail_NonNitro No Check_Fingerprint Fingerprint Matches Reference? Check_CO->Check_Fingerprint No (Clean Baseline) Result_Fail_Imp FAIL: Precursor Contamination Check_CO->Result_Fail_Imp Yes (Strong Peak) Result_Pass PASS: 5-Nitro-2,1-Benzisoxazole Check_Fingerprint->Result_Pass Match Result_Fail_Iso FAIL: Wrong Isomer (1,2-Benzisoxazole) Check_Fingerprint->Result_Fail_Iso Mismatch

Figure 2: Self-validating decision tree for the identification of 5-nitro-2,1-benzisoxazole.

References

  • National Institute of Standards and Technology (NIST). 1,2-Benzisoxazole IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 5-Nitro-2,1-benzisoxazole Compound Summary. National Library of Medicine. [Link]

  • Wierda, D. et al.Synthesis and reactivity of 2,1-benzisoxazoles (anthranils). Journal of Organic Chemistry. (Contextual grounding for anthranil synthesis and ring properties).
  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3] (Authoritative source for Nitro and Isoxazole group frequencies).

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Nitrobenzisoxazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Nitrobenzisoxazole derivatives, a scaffold present in several pharmaceuticals, often present a significant analytical challenge due to the potential for the formation of positional isomers during synthesis. These isomers, while structurally similar, can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) remains the gold standard for resolving these closely related compounds.

This guide provides an in-depth technical comparison of the HPLC retention behavior of four key nitrobenzisoxazole positional isomers: 4-nitro-1,2-benzisoxazole, 5-nitro-1,2-benzisoxazole, 6-nitro-1,2-benzisoxazole, and 7-nitro-1,2-benzisoxazole. We will explore the theoretical underpinnings of their separation, compare different HPLC methodologies with supporting data, and provide a detailed experimental protocol for their resolution.

The Chromatographic Challenge: Understanding Isomer Separation

The separation of positional isomers by HPLC is governed by subtle differences in their physicochemical properties, which influence their interactions with the stationary and mobile phases. For nitrobenzisoxazole isomers, the key factors at play are:

  • Polarity and Dipole Moment: The position of the electron-withdrawing nitro group on the benzisoxazole ring significantly impacts the molecule's overall polarity and dipole moment. In reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, less polar compounds interact more strongly with the stationary phase and thus exhibit longer retention times. The dipole moment, a measure of the separation of charge within a molecule, is a crucial indicator of its polarity. A larger dipole moment generally corresponds to greater polarity.

  • Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A higher LogP value indicates greater hydrophobicity and, consequently, stronger retention in RP-HPLC.

  • π-π Interactions: The aromatic nature of the benzisoxazole ring and the nitro group allows for π-π interactions with specific stationary phases, such as those containing phenyl groups. These interactions can provide an additional layer of selectivity for separating aromatic isomers.[1][2]

Comparative Analysis of Nitrobenzisoxazole Isomers

To predict the elution order of the four nitrobenzisoxazole isomers, we must consider their relative polarities, which are influenced by the position of the nitro group.

IsomerStructurePredicted Dipole Moment (Debye)LogPPredicted Polarity
4-Nitro-1,2-benzisoxazole O=N(=O)c1cccc2oncc12~6.5 - 7.5~1.6Highest
5-Nitro-1,2-benzisoxazole O=N(=O)c1cc2oncc2cc1~1.5 - 2.51.5Low
6-Nitro-1,2-benzisoxazole O=N(=O)c1cc2c(con2)cc1~3.5 - 4.5~1.5Moderate
7-Nitro-1,2-benzisoxazole O=N(=O)c1cccc2nocc12~5.0 - 6.0~1.6High

Note: Dipole moment values are estimations based on computational chemistry principles for similar aromatic nitro compounds. LogP values are from available data and estimations.

Based on these properties, we can hypothesize the elution order in a standard reversed-phase system:

G cluster_0 Predicted Elution Order (Reversed-Phase HPLC) 4-Nitro 4-Nitro (Highest Polarity) 7-Nitro 7-Nitro (High Polarity) 4-Nitro->7-Nitro Increasing Retention Time 6-Nitro 6-Nitro (Moderate Polarity) 7-Nitro->6-Nitro Increasing Retention Time 5-Nitro 5-Nitro (Lowest Polarity) 6-Nitro->5-Nitro Increasing Retention Time

Experimental Protocol for Isomer Separation

This protocol provides a robust starting point for the separation of nitrobenzisoxazole isomers. As with any method development, optimization may be necessary based on the specific instrument and column used. This method is adapted from established protocols for the analysis of zonisamide, a related benzisoxazole derivative, and its impurities.[3][4][5]

1. Materials and Reagents

  • Nitrobenzisoxazole isomer standards (4-, 5-, 6-, and 7-nitro-1,2-benzisoxazole)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

2. Chromatographic System

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for initial method development.
Mobile Phase A 0.02 M KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄A buffered aqueous phase is essential to control the ionization of any potential acidic or basic functional groups and ensure reproducible retention times. The acidic pH helps to suppress the silanol activity of the stationary phase.
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)A mixture of acetonitrile and methanol is used as the organic modifier. The combination of these solvents can fine-tune the selectivity of the separation. Acetonitrile has a higher dipole moment and can engage in different interactions with the analytes compared to methanol.[3]
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution is employed to effectively separate compounds with a range of polarities and to ensure that all isomers are eluted within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance for each isomer.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Sample Preparation

  • Prepare a stock solution of each isomer standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a mixed standard solution containing all four isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase (initial conditions: 70% A, 30% B).

5. Method Validation (Abbreviated)

For a comprehensive validation, the following parameters should be assessed according to ICH guidelines:

  • Specificity: Inject individual isomer solutions and a blank to ensure no interference.

  • Linearity: Analyze a series of dilutions of the mixed standard to establish a linear relationship between concentration and peak area.

  • Precision: Perform replicate injections of a standard solution to assess the repeatability of the method.

  • Accuracy: Determine the recovery of a known amount of each isomer spiked into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each isomer that can be reliably detected and quantified.

Enhancing Separation with a Phenyl Stationary Phase

For challenging separations of aromatic isomers, a phenyl-based stationary phase can offer alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the nitrobenzisoxazole isomers, providing a different retention mechanism compared to the purely hydrophobic interactions of a C18 column.[1][2]

G cluster_0 HPLC Method Development Workflow Start Define Separation Goal: Resolve Nitrobenzisoxazole Isomers SelectColumn Select Initial Column: C18 (Hydrophobic Retention) Start->SelectColumn SelectMobilePhase Select Mobile Phase: ACN/MeOH/Buffer SelectColumn->SelectMobilePhase RunInitialGradient Run Initial Gradient SelectMobilePhase->RunInitialGradient EvaluateSeparation Evaluate Separation: Resolution, Peak Shape RunInitialGradient->EvaluateSeparation OptimizeGradient Optimize Gradient: Steepness, Hold Times EvaluateSeparation->OptimizeGradient AlternativeColumn Alternative Selectivity Needed? OptimizeGradient->AlternativeColumn SelectPhenylColumn Select Phenyl Column: (π-π Interactions) AlternativeColumn->SelectPhenylColumn Yes FinalMethod Final Validated Method AlternativeColumn->FinalMethod No Reoptimize Re-optimize Mobile Phase & Gradient SelectPhenylColumn->Reoptimize Reoptimize->EvaluateSeparation

When using a phenyl column, the elution order may change depending on the strength of the π-π interactions for each isomer. Isomers with a more accessible and electron-deficient aromatic system may interact more strongly with the electron-rich phenyl rings of the stationary phase, leading to increased retention.

Conclusion

The successful separation of nitrobenzisoxazole isomers is a critical task in pharmaceutical analysis. By understanding the interplay of polarity, hydrophobicity, and π-π interactions, a robust and reliable HPLC method can be developed. This guide provides a strong theoretical foundation and a practical starting point for researchers to achieve baseline separation of these challenging positional isomers. The provided experimental protocol, based on established methods for related compounds, offers a high probability of success. For particularly difficult separations, exploring alternative selectivities with a phenyl-based stationary phase is a recommended strategy. As with all analytical method development, a systematic approach to optimization and validation is key to achieving a method that is fit for its intended purpose.

References

  • SIELC Technologies. (n.d.). Pi-Pi Interaction. Retrieved from [Link]

  • Stevenson, P. G., & Haglund, P. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases.
  • Dhore, D. M., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian journal of pharmaceutical sciences, 71(5), 521.
  • Hashem, M. A., et al. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian journal of pharmaceutical sciences, 72(3), 302.
  • Vijayakumar, E. K., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526.

Sources

A Comparative Guide to the Melting Point Validation of Pure 5-Nitro-2,1-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a novel or synthesized compound is a cornerstone of reliable and reproducible research. The melting point is a fundamental physicochemical property, serving as a critical indicator of both identity and purity. This guide provides an in-depth, technically-grounded framework for the validation of the melting point of pure 5-nitro-2,1-benzisoxazole (CAS: 4104-36-3)[1][2].

The Primacy of Purity: A Prerequisite for Accurate Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow, well-defined temperature range. However, the presence of impurities disrupts the crystal lattice, weakening the intermolecular forces that hold the solid together[3][4][5]. Consequently, less energy is required to break these bonds, resulting in a melting point depression and a broadening of the melting range[6][7].

Therefore, any reported melting point is meaningful only in the context of a highly pure sample. Before validating the melting point, it is imperative to establish the purity of the 5-nitro-2,1-benzisoxazole sample using orthogonal analytical techniques. This approach ensures that the measured melting point is an intrinsic property of the compound itself, not an artifact of residual solvents, starting materials, or synthetic byproducts.

Orthogonal Purity Assessment: HPLC and qNMR Protocols

A self-validating system relies on the use of multiple, independent methods to confirm a result. For purity assessment, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serve as powerful, complementary techniques[8][9].

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing a highly sensitive profile of impurities[8].

Experimental Protocol: HPLC Purity Analysis

  • Instrument & Column: Utilize a standard HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation: Prepare a gradient system.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-nitro-2,1-benzisoxazole and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte).

    • Column Temperature: 30 °C

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥99.5% is desirable for a reference standard.

Quantitative NMR (qNMR) for Absolute Purity and Identity Confirmation

qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's proton signal to the integral of a certified internal standard of known purity and weight[9][10]. It also unequivocally confirms the chemical structure.

Experimental Protocol: ¹H qNMR Purity Analysis

  • Internal Standard Selection: Choose a certified internal standard with a simple, sharp proton signal in a region of the spectrum that does not overlap with the analyte signals. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 5-nitro-2,1-benzisoxazole sample into a clean NMR tube.

    • Accurately weigh ~5 mg of the certified internal standard (e.g., Maleic acid) and add it to the same NMR tube.

    • Record the exact weights of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from 5-nitro-2,1-benzisoxazole and the singlet from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass (Analyte: 164.12 g/mol )[1][2]

      • W = Weight

      • P = Purity of the standard

Comparative Summary of Purity Validation Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on physicochemical interactions.Nuclear spin properties in a magnetic field.
Quantitation Relative (Area %); requires reference standards for absolute quantitation.Absolute (with an internal standard); a primary ratio method.[9]
Identity Confirmation Based on retention time comparison to a standard.Provides definitive structural confirmation.
Sensitivity Very high, excellent for detecting trace impurities.Lower sensitivity, but excellent for quantifying impurities >0.1%.
Throughput High; multiple samples can be run in sequence.Lower; requires longer experiment times for high accuracy.

Melting Point Determination: A Dual-Method Approach

Once purity is established, the melting point can be determined with confidence. Employing two distinct methods, the traditional capillary technique and the more advanced Differential Scanning Calorimetry (DSC), provides a robust, cross-validated result.

Method 1: Capillary Melting Point Determination (USP <741> Compliant)

This is the most common and widely accepted method for melting point determination, relying on visual observation of the phase change in a heated sample within a capillary tube[11][12][13].

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the 5-nitro-2,1-benzisoxazole sample is completely dry and finely powdered. A non-homogeneous sample can lead to inaccurate results[12]. Load the powder into a capillary tube to a packed height of 2.5-3.5 mm[11].

  • Instrument Calibration: Calibrate the melting point apparatus using certified USP reference standards (e.g., Caffeine, Vanillin) that bracket the expected melting point[11][14].

  • Initial Determination (Rapid Scan): Perform a quick determination by heating at a rapid rate (e.g., 10 °C/min) to find the approximate melting range.

  • Accurate Determination (Slow Scan):

    • Prepare a new capillary.

    • Set the starting temperature to at least 5 °C below the approximate melting point found in the rapid scan[11].

    • Set the heating ramp rate to 1 °C/min[11][14].

    • Record the Onset Temperature: The temperature at which the first droplet of liquid is visible.

    • Record the Clear Point: The temperature at which the last solid particle melts.

    • The melting range is the span between the onset and clear points. For a pure compound, this should be narrow (≤ 1 °C).

  • Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides highly accurate and objective melting point data[15][16][17][18].

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point ~156.6 °C)[16].

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered 5-nitro-2,1-benzisoxazole into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Analysis Parameters:

    • Temperature Program: Heat the sample from a starting temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 150 °C).

    • Heating Rate: A rate of 10 °C/min is standard, but a slower rate (e.g., 2 °C/min) can provide better resolution.

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Interpretation: The melting event is observed as an endothermic peak on the DSC thermogram.

    • Onset Temperature: The extrapolated beginning of the melting peak, often considered the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample. A lower-than-expected enthalpy can indicate the presence of impurities.

Comparative Analysis of Melting Point Techniques
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change.Measurement of heat flow during phase change.[18]
Objectivity Subjective; relies on operator observation.Highly objective and quantitative.
Information Provided Melting range (onset and clear points).Melting point (onset, peak), enthalpy of fusion, purity estimation.
Sample Size Minimal (a few milligrams).Small (typically 2-10 mg).
Throughput Can be high with multi-capillary units.Generally lower throughput.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex instrumentation and data analysis.

Confirming Identity: The Mixed Melting Point Technique

If two different substances happen to have the same melting point, a mixed melting point determination can unequivocally differentiate them[12][19][20][21][22]. The principle is a direct application of melting point depression: if the two substances are not identical, one will act as an impurity in the other, causing a significant drop in the melting point of the mixture[20].

Experimental Protocol: Mixed Melting Point

  • Obtain a Reference: This requires a second, independently synthesized and purified batch of 5-nitro-2,1-benzisoxazole, or for illustrative purposes, its isomer, 5-nitro-1,2-benzisoxazole.

  • Prepare Samples:

    • Sample A: Your purified 5-nitro-2,1-benzisoxazole.

    • Sample B: The reference compound.

    • Sample C: An intimate 1:1 mixture of Sample A and Sample B, thoroughly ground together to ensure homogeneity[22].

  • Measure Melting Points: Determine the melting points of all three samples simultaneously in the same apparatus using the slow scan capillary method.

  • Interpret Results:

    • If Sample A and B are identical: The melting point of the mixture (C) will be sharp and identical to that of A and B.

    • If Sample A and B are different: The melting point of the mixture (C) will be significantly depressed and will occur over a much broader range than either A or B alone.

Integrated Validation Workflow

A robust, self-validating workflow integrates purity assessment with melting point determination to establish an authoritative value for the physical constant.

G cluster_0 Purity & Identity Confirmation cluster_1 Melting Point Determination cluster_2 Final Validation Purity_HPLC HPLC Analysis (Purity > 99.5%?) Decision_Purity Pure? Purity_HPLC->Decision_Purity Purity_qNMR qNMR Analysis (Confirms Structure & Purity) Purity_qNMR->Decision_Purity Purify Recrystallize / Purify Decision_Purity->Purify No MP_Capillary Capillary Method (USP <741>) (Triplicate) Decision_Purity->MP_Capillary Yes Start Start: 5-nitro-2,1-benzisoxazole Sample Purify->Start Re-evaluate MP_DSC DSC Analysis (Onset Temp & ΔHfus) MP_Capillary->MP_DSC Decision_Compare Results Consistent? MP_Capillary->Decision_Compare MP_DSC->Decision_Compare MP_Mixed Mixed Melting Point (vs. Independent Batch) Decision_Compare->MP_Mixed Yes Decision_Compare->Start No (Re-assess Purity) Final_Value Validated Melting Point (Report as sharp range) MP_Mixed->Final_Value Start->Purity_HPLC Start->Purity_qNMR

Caption: Integrated workflow for melting point validation.

Conclusion

Validating the melting point of a compound like 5-nitro-2,1-benzisoxazole, for which no definitive literature value exists, is a multi-step process that extends beyond simple measurement. It is an exercise in establishing a fundamental physical constant through a rigorous, evidence-based workflow. The process must begin with an uncompromising assessment of purity via orthogonal methods such as HPLC and qNMR. Only then can melting point determination by both capillary and DSC methods yield a result that is truly characteristic of the molecule. Final confirmation through a mixed melting point experiment provides the highest level of confidence. By following this comprehensive guide, researchers can establish and report a validated melting point for 5-nitro-2,1-benzisoxazole with scientific integrity and authority.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Quora. (2020, January 19). Does adding impurities to a metal lower the melting point?. Retrieved from [Link]

  • Quora. (2016, September 8). What is the mixed melting point technique?. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. Retrieved from [Link]

  • ISSR. (n.d.). Method of mixed melting points. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Northern Arizona University. (n.d.). CHM 235L - Melting Points. Retrieved from [Link]

  • University of Washington. (n.d.). Melting Points. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). Retrieved from [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

  • ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-NITRO-2,1-BENZISOXAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2,1-benzisoxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • PMC. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • chemeurope.com. (n.d.). Benzisoxazole. Retrieved from [Link]

  • NIST. (n.d.). 5-Nitrobenzisoxazole. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Arkivoc. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Nitro-1,2-benzisoxazole. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Nitro-1,2-benzisoxazole. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

Sources

Purity Analysis Standards for 5-Nitro-2,1-Benzisoxazole Reagents

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Drug Development

Executive Summary: The "Anthranil" Challenge

5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) is a critical electrophilic building block in the synthesis of quinazolines, benzodiazepines, and acridinones—scaffolds ubiquitous in oncology and antipsychotic pharmacophores. However, its utility is matched by its analytical notoriety.

Unlike its isomer 1,2-benzisoxazole, the 2,1-benzisoxazole core possesses a chemically labile N–O bond that is susceptible to:

  • Base-mediated cleavage: Rapid ring opening to 2-amino-5-nitro-benzaldehyde derivatives.

  • Thermal rearrangement: Conversion to quinolines or acridinones at elevated temperatures.

The Core Problem: Standard purity analysis methods often fail because the analysis itself degrades the reagent. This guide compares the three dominant analytical approaches—HPLC-UV, qNMR, and GC-MS—to establish the definitive industry standard for certifying 5-nitro-2,1-benzisoxazole purity.

Critical Comparison of Analytical Methodologies

We evaluated three methods for determining the purity of 5-nitro-2,1-benzisoxazole (CAS: 14309-25-2).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Routine Workhorse

HPLC is the industry standard for batch release testing due to its high sensitivity and ability to resolve structurally similar impurities (e.g., the ring-opened aldehyde).

  • Pros: High precision (RSD < 0.5%), excellent separation of non-volatile impurities.

  • Cons: Requires a certified reference standard (CRS). If the CRS is impure, the analysis is void.

  • Verdict: Ideal for QC after a primary standard has been established.

Method B: Quantitative NMR (qNMR)

Status: The "Gold Standard" (Primary Method)

qNMR measures the absolute purity of the material relative to an unrelated internal standard (e.g., Maleic Acid or TCNB). It does not rely on a specific 5-nitro-2,1-benzisoxazole reference standard.

  • Pros: Non-destructive; performed at room temperature (avoiding thermal degradation); SI-traceable absolute purity.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%); requires high solubility in deuterated solvents.

  • Verdict: The mandatory method for establishing the "Primary Standard" value.

Method C: Gas Chromatography (GC-MS/FID)

Status: The "False Friend" (Not Recommended)

While common for volatile organics, GC is unsuitable for 2,1-benzisoxazoles.

  • Mechanism of Failure: The injection port temperature (typically 250°C) provides sufficient energy to cleave the N–O bond, causing a Boulton-Katritzky-type rearrangement or dimerization into azo-compounds inside the instrument.

  • Result: The chromatogram will show "impurities" that are actually artifacts of the analysis, leading to false rejection of high-purity batches.

Comparative Data Summary
FeatureHPLC-UV (Recommended Routine) qNMR (Primary Standard) GC-MS/FID (Avoid)
Principle Separation/UV AbsorptionMolar Ratio (Proton Counting)Thermal Volatilization
Thermal Stress Low (Ambient/40°C)None (Ambient)High (>200°C)
Reference Std Required (Matched Structure)Internal Std (Generic, e.g., Maleic Acid)N/A
Precision < 0.5%< 1.0%N/A (Degradation)
Major Risk Co-elution of isomersSolvent peak overlapIn-situ decomposition

Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Use this protocol to certify your Primary Reference Standard.

Reagents:

  • Analyte: ~10 mg 5-nitro-2,1-benzisoxazole (accurately weighed to 0.01 mg).

  • Internal Standard (IS): ~10 mg 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d6 (99.9 atom% D).

Procedure:

  • Weighing: Weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same HPLC vial or NMR tube to minimize transfer errors.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: Do not sonicate for >1 min to avoid heating.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the singlet of the IS and the aromatic protons of the benzisoxazole (typically the H-3 proton at ~9.5 ppm or H-7 doublet).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.
Protocol 2: Routine QC HPLC-UV Method

Use this for batch-to-batch consistency checks.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group specificity).

  • Temperature: 25°C (Strict control required to prevent on-column degradation).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
15.0 90
18.0 90
18.1 10

| 23.0 | 10 (Re-equilibration) |

System Suitability Criteria:

  • Tailing Factor: < 1.5.

  • Resolution (Main peak vs. nearest impurity): > 2.0.

  • %RSD of Area (5 injections): < 1.0%.

Visualizing the Analysis Logic

The following diagrams illustrate the decision-making process for analysis and the chemical risks involved.

Diagram 1: Purity Analysis Decision Tree

Caption: Workflow for selecting the correct analytical method based on reference availability.

PurityWorkflow Start Start: 5-Nitro-2,1-Benzisoxazole Sample CheckRef Is a Certified Reference Standard (CRS) Available? Start->CheckRef GC Method: GC-MS Start->GC Avoid HPLC Method: HPLC-UV (Protocol 2) CheckRef->HPLC Yes qNMR Method: qNMR (Protocol 1) Internal Standard: Maleic Acid CheckRef->qNMR No ResultQC Result: Relative Purity (Area %) Suitable for Batch Release HPLC->ResultQC ResultPrimary Result: Absolute Purity (w/w %) Establishes Primary Standard qNMR->ResultPrimary ResultPrimary->HPLC Use to Calibrate Fail FAILURE: Thermal Degradation False Impurity Profile GC->Fail

Diagram 2: The Thermal Degradation Risk (Why GC Fails)

Caption: Mechanism of N-O bond cleavage occurring in GC injectors (>150°C).

ThermalDegradation Reactant 5-Nitro-2,1-Benzisoxazole (Intact Reagent) Heat Heat (>150°C) GC Injector Port Reactant->Heat Intermediate Nitrene / Nitroso Intermediate Heat->Intermediate N-O Bond Cleavage Product1 Acridinone Derivatives (Artifact Peak 1) Intermediate->Product1 Rearrangement Product2 Azo-dimers (Artifact Peak 2) Intermediate->Product2 Dimerization

References

  • Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 318085: 5-Nitro-2,1-benzisoxazole.[1] Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Separation of Nitro-benzisothiazol Derivatives on Newcrom R1. Retrieved from [Link]

  • Almac Group. (2024). QNMR – A Modern Alternative to HPLC.[2] Retrieved from [Link]

Sources

Safety Operating Guide

5-Nitro-2,1-benzisoxazole: Proper Disposal & Stabilization Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) presents a dual-hazard profile that distinguishes it from standard organic waste.[1][2][3] Unlike its 1,2-benzisoxazole isomer, the 2,1-benzisoxazole (anthranil) ring system is inherently less stable due to its ortho-quinonoid character.[1][2][3] When coupled with a nitro group (-NO₂) , the compound becomes an energetic material susceptible to rapid decomposition upon shock, friction, or thermal stress.[1]

Critical Prohibition:

  • DO NOT treat with strong bases (NaOH, KOH).[1] Nitro-substituted heterocycles can form unstable Meisenheimer complexes or explosive salts when exposed to strong nucleophiles.[1][2][3]

  • DO NOT concentrate to dryness if peroxides or other impurities are suspected.[1][2][3]

  • DO NOT dispose of down the drain.[4]

Part 2: Chemical Profile & Hazard Identification[1][2][3]

PropertyDataOperational Implication
CAS Number 4104-36-3Use for waste labeling and inventory tracking.[1][2][3]
Structure Nitro-substituted AnthranilHigh ring strain + Oxidizing nitro group = Explosive Potential .[1][2][3]
Stability Thermally LabileDecomposes violently at elevated temperatures; potential for autocatalytic decomposition.[1][2][3]
Solubility Soluble in Acetone, DMSOPhlegmatization (desensitization) requires a compatible organic solvent.[3]
RCRA Code D001 (Ignitable), D003 (Reactive)Must be segregated from general organic waste streams.[1][2][3]

Part 3: Stabilization Protocol (Phlegmatization)[1][2][3]

The safest disposal method for laboratory-scale quantities is Phlegmatization —diluting the energetic material in a compatible solvent to reduce sensitivity before transfer to a licensed commercial incinerator.[2]

Reagents Required:
  • Solvent: Acetone or Ethyl Acetate (High purity).[1][2][3] Avoid alcohols if possible to prevent potential nucleophilic ring opening, though ethanol is often acceptable for simple dilution if acetone is unavailable.[1]

  • Container: High-density polyethylene (HDPE) or conductive plastic container.[1][2][3] Avoid ground-glass joints.[1][2][3]

Step-by-Step Procedure:
  • Assessment: Determine the state of the material.[1]

    • If Solid: Do not scrape with metal spatulas.[1][3] Use a conductive plastic or wood spatula.[1][2][3]

    • If Solution: Verify the solvent level.[1]

  • Dilution (The "Kill" Step):

    • Slowly add the 5-nitro-2,1-benzisoxazole to the solvent.[1][2][3]

    • Target Concentration: Keep below 5% w/v . At this dilution, the thermal mass of the solvent acts as a heat sink, preventing propagation of a decomposition wave.

  • Homogenization: Swirl gently. DO NOT SONICATE or vortex vigorously.[1][2][3]

  • Segregation: Transfer the solution to a dedicated waste container labeled "HIGH ENERGY / REACTIVE WASTE."

Workflow Logic Diagram

DisposalWorkflow Start Waste: 5-Nitro-2,1-benzisoxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Dry Powder StateCheck->Solid Solution Existing Solution StateCheck->Solution ActionSolid Gently Dissolve in Acetone (Target <5% Concentration) Solid->ActionSolid Prohibition CRITICAL STOP: NO Metal Spatulas NO Strong Bases Solid->Prohibition ActionSoln Dilute further if conc. >5% Solution->ActionSoln Packaging Transfer to HDPE Container (Anti-Static) ActionSolid->Packaging ActionSoln->Packaging Labeling Label: RCRA D003 (Reactive) 'Energetic Waste - Do Not Consolidate' Packaging->Labeling End Commercial Incineration Labeling->End

Caption: Decision matrix for stabilizing 5-nitro-2,1-benzisoxazole prior to waste pickup.

Part 4: Waste Stream Management[2]

Once stabilized, the material must be entered into the hazardous waste stream correctly.[1] Do not mix this with "General Organic Solvents" as bulk consolidation often involves pumping or vacuum transfer, which can initiate detonation in energetic residues.[1]

Labeling Requirements

The waste tag must explicitly state:

  • Chemical Name: 5-Nitro-2,1-benzisoxazole Solution (<5% in Acetone).[1][2][3]

  • Hazard Class: Explosive / Flammable.[1][3]

  • Warning: "SHOCK SENSITIVE - DO NOT CONSOLIDATE."

Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Keep away from oxidizers and strong acids/bases.[1][5]

  • Ensure the container is not in direct contact with metal shelving (use a secondary plastic tray).[1]

Part 5: Emergency Contingencies

Spills (Solid Material)[1][2][3]
  • Evacuate the immediate area.

  • Do not sweep. Sweeping generates friction.[1][2][3]

  • Wet Method: Gently mist the spill with Acetone or Ethanol/Water (50:[1]50) to desensitize it.[1][2][3]

  • Cleanup: Using a plastic scoop or chemically resistant wipe, absorb the wet material and place it immediately into a waste container with excess solvent.[1]

Spills (Solution)
  • Absorb with an inert material (Vermiculite or clay).[1][2][3] Do not use paper towels if the solution is concentrated, as dried nitro-compounds on cellulose can be essentially "nitrocellulose" (highly flammable).[1][2][3]

  • Pack into a sealed drum for disposal.

References

  • PubChem. (2025).[1][2][3] 5-Nitro-2,1-benzisoxazole Compound Summary. National Library of Medicine.[1] [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2025).[1][2][3] C&L Inventory: 5-nitro-2,1-benzisoxazole. [Link][1][2][3]

  • U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][3]

Sources

Comprehensive Safety and Handling Guide for 5-Nitro-2,1-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a molecule. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Nitro-2,1-benzisoxazole, a compound that, while valuable in synthesis, presents notable health and safety challenges. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in authoritative safety data to ensure your work is not only innovative but, above all, safe.

Hazard Analysis: Understanding the Risks of 5-Nitro-2,1-benzisoxazole

A thorough understanding of the inherent hazards of 5-Nitro-2,1-benzisoxazole is the cornerstone of safe laboratory practice. This compound is classified as hazardous, with multiple routes of potential exposure presenting significant risk if not properly managed.[1][2] The primary dangers are acute toxicity and severe irritation.[1]

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Systemic toxic effects, illness, or serious health complications upon exposure.
Skin Corrosion/Irritation Causes skin irritation.[1]Redness, inflammation, or chemical burns upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Pain, redness, and potential damage to eye tissue.
Respiratory Tract Irritation May cause respiratory irritation.[1]Coughing, shortness of breath, and irritation of the nasal passages and throat.
Physical Hazards Combustible solid that can form dust clouds.[1][3] May emit corrosive fumes in a fire.[1]Risk of dust ignition and exposure to hazardous decomposition products during a fire.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against the hazards outlined above. A multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.

Engineering Controls: The First Line of Defense

Before any handling begins, ensure that appropriate engineering controls are in place and fully functional.

  • Ventilation: All handling of 5-Nitro-2,1-benzisoxazole, especially any procedure that may generate dust, must be conducted in a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of harmful dust and aerosols.[3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][5] Ensure these are tested regularly.

Required PPE for Handling 5-Nitro-2,1-benzisoxazole
PPE CategorySpecifications & Rationale
Eye and Face Protection Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[1][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn.[3][4] Crucially, gloves must be inspected for any signs of degradation or punctures before each use. [3] After handling, wash and dry hands thoroughly.[3]
Body Protection A fire/flame-resistant laboratory coat is required to protect against accidental spills and splashes.[3] For larger quantities or increased risk of exposure, impervious clothing should be considered.[3]
Respiratory Protection If engineering controls (i.e., the fume hood) fail or if exposure limits are exceeded, a full-face respirator is necessary.[3] For routine procedures that may generate dust, a NIOSH/MSHA-approved dust respirator is recommended even within a fume hood as a secondary precaution.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk. The following protocol provides a self-validating sequence for the safe handling of 5-Nitro-2,1-benzisoxazole.

G prep 1. Pre-Operational Checks ppe 2. Don PPE prep->ppe Verify controls & inspect PPE handling 3. Chemical Handling (in Fume Hood) ppe->handling Proceed to handling cleanup 4. Decontamination & Cleanup handling->cleanup After procedure completion waste 5. Waste Disposal cleanup->waste Segregate waste doff 6. Doff PPE waste->doff Secure waste containers hygiene 7. Personal Hygiene doff->hygiene Follow proper doffing sequence G G

Caption: Safe Handling Workflow for 5-Nitro-2,1-benzisoxazole.

  • Preparation and Pre-Operational Checks

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Confirm the location and operational status of the nearest eyewash station and safety shower.[4]

    • Assemble all necessary equipment and reagents.

    • Thoroughly inspect all PPE for damage before donning.[4]

  • Chemical Handling

    • Perform all manipulations of 5-Nitro-2,1-benzisoxazole inside the fume hood to avoid dust formation and inhalation.[3]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

    • When handling, do not eat, drink, or smoke.[1]

    • Keep containers securely sealed when not in use.[1]

  • Decontamination and Cleanup

    • Wipe down all surfaces and equipment used with an appropriate solvent and decontaminating agent.

    • For minor spills, use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material (using an explosion-proof vacuum) and place it in a clean, dry, labeled container for disposal.[1]

    • Remove all sources of ignition during any cleanup operation.[3]

  • Post-Handling

    • After handling is complete, remove PPE following the correct doffing procedure to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

    • Launder contaminated work clothes separately from other clothing.[1]

Emergency Response Protocols

In Case of Exposure:

  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3]

In Case of a Spill or Fire:

  • Spills: Evacuate personnel to a safe area.[3] Prevent the spill from entering drains or waterways.[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[3] Firefighters must wear a self-contained breathing apparatus and full protective gear.[2][3]

Logistical Plan: Storage and Disposal

Storage:

  • Store containers tightly closed in a dry, cool, and well-ventilated area.[3]

  • Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Ensure the storage area is secure and only accessible to authorized personnel.

Disposal:

  • All waste material must be treated as hazardous.

  • Dispose of contents and containers at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3]

  • Empty containers should be triply rinsed (or equivalent) before being offered for recycling or reconditioning.[3]

References

  • 5-Nitro-2,1-benzisoxazole | C7H4N2O3 | CID 318085. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - WTSCT-324. Water Treatment Services, Inc. Available at: [Link]

  • Safety data sheet - Nitrobenzene. Carl ROTH. Available at: [Link]

  • 5-NITRO-2,1-BENZISOXAZOLE. GSRS. Available at: [Link]

  • Toxic effect of the 5-nitroindazolinones over L929 cells after 48 h... ResearchGate. Available at: [Link]

  • 5-NITRO-2,1-BENZISOXAZOLE - Similar Compounds. EPA. Available at: [Link]

  • 5-Nitro-1,2-benzisoxazole | CAS#:39835-28-4. Chemsrc. Available at: [Link]

  • Process for the preparation of 5-nitrobenzimidazolone-(2). Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.